molecular formula C8H8BNO2 B1591752 (4-Cyano-2-methylphenyl)boronic acid CAS No. 313546-18-8

(4-Cyano-2-methylphenyl)boronic acid

Cat. No.: B1591752
CAS No.: 313546-18-8
M. Wt: 160.97 g/mol
InChI Key: RGCVYEOTYJCNOS-UHFFFAOYSA-N
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Description

(4-Cyano-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-cyano-2-methylphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVYEOTYJCNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584927
Record name (4-Cyano-2-methylphenyl)boronic acid
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Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313546-18-8
Record name B-(4-Cyano-2-methylphenyl)boronic acid
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Record name (4-Cyano-2-methylphenyl)boronic acid
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Record name (4-Cyano-2-methyl-phenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of a Substituted Phenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a transformative tool for the construction of carbon-carbon bonds. The judicious selection of the boronic acid partner is paramount to the success of these endeavors, influencing not only yield and purity but also the intrinsic properties of the target molecule. This guide provides a comprehensive technical overview of (4-Cyano-2-methylphenyl)boronic acid, a versatile building block whose unique substitution pattern offers distinct advantages in the synthesis of complex molecular architectures.

This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the practical application of this reagent. We will delve into the causality behind experimental choices, providing the reader with the rationale needed to effectively integrate this compound into their research and development workflows. From its fundamental properties and synthesis to its application in the development of bioactive molecules, this guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, characterized by the following key identifiers and physical properties.[1][2]

PropertyValueReference
CAS Number 313546-18-8[1]
Molecular Formula C₈H₈BNO₂[1]
Molecular Weight 160.97 g/mol [3]
Melting Point 287-305 °C[3]
Canonical SMILES B(C1=C(C=C(C=C1)C#N)C)(O)O[1]
InChI Key RGCVYEOTYJCNOS-UHFFFAOYSA-N[3]
Appearance Solid[3]
Storage Temperature 2-8°C under inert gas[1][2]

These properties underscore the compound's stability under standard laboratory conditions, facilitating its handling and storage.

Synthesis and Purification: A Practical Approach

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and effective route proceeds from the readily available starting material, 4-bromo-3-methylbenzonitrile, via a lithium-halogen exchange followed by borylation.

Synthetic Pathway

The transformation from 4-bromo-3-methylbenzonitrile to this compound is typically achieved through a lithiation-borylation sequence. This method is widely employed for the synthesis of aryl boronic acids due to its high efficiency and functional group tolerance under cryogenic conditions.

Synthesis_Pathway start 4-Bromo-3-methylbenzonitrile intermediate Lithium-Halogen Exchange start->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product 1. B(OiPr)₃ 2. H₃O⁺

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Lithiation-Borylation

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • 4-Bromo-3-methylbenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 equiv) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white to off-white solid.

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by characterization of the final product using NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization: A Guide to Quality Control

Rigorous characterization is essential to confirm the identity and purity of this compound. The following data provides a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The exact chemical shifts may vary slightly depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The quaternary carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation. The chemical shifts for the aromatic carbons are influenced by the electron-withdrawing cyano group and the electron-donating methyl group.[4][5][6]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (boronic acid)~3300 (broad)
C≡N stretch (nitrile)~2230
C-H stretch (aromatic)~3100-3000
C-H stretch (methyl)~2980-2850
B-O stretch~1350
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecule [M+H]⁺ or other adducts.[9][10][11]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

The Influence of Substituents: A Deeper Dive

The reactivity of this compound in Suzuki-Miyaura couplings is significantly influenced by its substitution pattern.

  • The para-Cyano Group: As a strong electron-withdrawing group, the cyano group can impact the nucleophilicity of the boronic acid. While electron-withdrawing groups can sometimes slow down the transmetalation step, they can also enhance the rate of reductive elimination.[12] The presence of the cyano group also offers a valuable synthetic handle for further transformations.

  • The ortho-Methyl Group: The methyl group in the ortho position introduces steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation and may require the use of specific ligands to facilitate the reaction.[13][14] However, this steric presence can also be advantageous in directing the regioselectivity of the coupling reaction in certain substrates.

A Validated Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Histamine H₃ Receptor Antagonists

This compound has proven to be a valuable building block in the synthesis of bioactive molecules, including potent and selective histamine H₃ receptor antagonists.[1][3] These antagonists are of significant interest for the treatment of various neurological and cognitive disorders.

Case Study: A Key Biaryl Fragment

The biaryl moiety formed from the Suzuki-Miyaura coupling of this compound is a common structural motif in a number of histamine H₃ receptor antagonists.[2][15][16][17][18] The methyl and cyano substituents can play a crucial role in modulating the pharmacological properties of the final compound, such as receptor binding affinity and selectivity.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the reagent.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8 °C, under an inert atmosphere (e.g., nitrogen or argon).[1][2] Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.

Conclusion: A Versatile and Strategic Reagent

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding ortho-methyl group and an electron-withdrawing para-cyano group provides chemists with a powerful tool for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively leverage this building block in their pursuit of novel and impactful molecules.

References

  • This compound - LookChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Suzuki coupling of various aryl halides with phenylboronic acid a - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11). Retrieved January 2, 2026, from [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pair-wise electronic effect investigations of the organometallic donor and organic electrophile on the palladium-catalyzed cross-coupling reaction of (E)-2-phenylethenylboronic acid pinacol ester derivatives with aryl bromides | Poster Board #996 - ACS Fall 2025. (n.d.). Retrieved January 2, 2026, from [Link]

  • H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed. (2015, February 1). Retrieved January 2, 2026, from [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]

  • General construction pattern of histamine H3-receptor antagonists: change of a paradigm. (1998, August 4). Retrieved January 2, 2026, from [Link]

  • Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl | Organometallics. (n.d.). Retrieved January 2, 2026, from [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025, November 8). Retrieved January 2, 2026, from [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 2, 2026, from [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved January 2, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 2, 2026, from [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved January 2, 2026, from [Link]

  • 13C NMR spectra of synthesized model compound 4f. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • 13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15). Retrieved January 2, 2026, from [Link]

  • Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist. (n.d.). Retrieved January 2, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

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  • 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and detected coupling constants in spectra of 1-3. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • FTIR spectrum of boric acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3‐Receptor Antagonist | Request PDF - ResearchGate. (2025, August 7). Retrieved January 2, 2026, from [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. (2024, March 4). Retrieved January 2, 2026, from [Link]

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Sources

(4-Cyano-2-methylphenyl)boronic acid CAS number 313546-18-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid (CAS 313546-18-8) for Advanced Synthesis

Section 1: Executive Summary and Strategic Overview

This compound, with CAS number 313546-18-8, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its strategic value lies in the orthogonal reactivity of its three key functional groups: the boronic acid moiety, a prime substrate for palladium-catalyzed cross-coupling reactions; the cyano group, a versatile electronic modifier and synthetic handle; and the methyl group, which imparts specific steric and electronic properties. This guide provides a comprehensive technical overview, from fundamental properties and synthesis to a detailed exploration of its primary application in Suzuki-Miyaura cross-coupling, including mechanistic insights and field-proven protocols.

Section 2: Physicochemical Properties and Structural Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a solid at room temperature, and like many boronic acids, it can exist in equilibrium with its cyclic anhydride, the corresponding boroxine.[4]

PropertyValueSource(s)
CAS Number 313546-18-8[5][6][7]
Molecular Formula C₈H₈BNO₂[5][6][7]
Molecular Weight 160.97 g/mol [6]
Melting Point 287-305 °C[6]
Appearance Solid[6]
Synonyms 2-Methyl-4-cyanophenylboronic acid[5][6][8]
InChI Key RGCVYEOTYJCNOS-UHFFFAOYSA-N[6]
SMILES Cc1cc(ccc1B(O)O)C#N[6]
Solubility and Stability

This compound exhibits solubility in polar organic solvents such as methanol and DMSO.[9] A critical consideration for all boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. The presence of boroximes can impede reactivity in cross-coupling reactions.[4] Therefore, it is often advisable to use the material as supplied from a reputable source or consider purification by recrystallization if reaction efficiency is compromised.[4] Storage in a dry, cool environment is recommended to maintain its integrity.[9][10]

Spectroscopic Characterization

Section 3: Synthesis via Miyaura Borylation

A common and efficient method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[11] This involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate Transmetalation transmetalation_complex [R²-B(OH)₃]⁻ transmetalation_complex->pd_complex product R¹-R² pd_intermediate->product Reductive Elimination product->pd0 start R¹-X (Aryl Halide) start->pd_complex Oxidative Addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation_complex

Sources

synthesis of (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Cyano-2-methylphenyl)boronic Acid

Executive Summary

This compound is a pivotal building block in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique structure, featuring a nitrile group and a methyl substituent, allows for the construction of complex molecular architectures integral to the development of pharmaceuticals and advanced materials.[4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles. We will explore the predominant synthetic methodologies, delve into the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this valuable reagent.

Introduction: Significance and Applications

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, heavily relies on the stability, low toxicity, and ease of handling of boronic acid reagents.[2]

This compound (CAS No: 313546-18-8) has emerged as a particularly useful intermediate.[4] The electron-withdrawing nature of the cyano group influences the electronic properties of the target molecule, while the methyl group provides steric bulk and a potential site for further functionalization. This reagent is instrumental in synthesizing a range of compounds, including aminoalkoxybiphenylnitriles, which have been investigated as histamine-3 receptor ligands.[4] The successful synthesis of this reagent is therefore a critical first step in many drug discovery and materials science research programs.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 313546-18-8[4]
Molecular Formula C₈H₈BNO₂[4][5]
Molecular Weight 160.97 g/mol [5]
Appearance White to off-white solid/powder
Melting Point 287-305 °C
SMILES String Cc1cc(ccc1B(O)O)C#N
InChI Key RGCVYEOTYJCNOS-UHFFFAOYSA-N

Core Synthetic Strategies

The synthesis of arylboronic acids containing sensitive functional groups like nitriles requires careful selection of reagents and conditions to prevent undesirable side reactions.[6] The most prevalent and effective method for preparing this compound is through a lithium-halogen exchange followed by borylation.

Organolithium Route via Halogen-Lithium Exchange

This is the preferred industrial and laboratory-scale method for nitrile-containing arylboronic acids.[6] The strategy involves the reaction of a halogenated precursor, such as 4-bromo-3-methylbenzonitrile, with a strong organolithium base at cryogenic temperatures. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate.

Causality of Experimental Choices:

  • Starting Material: 4-Bromo-3-methylbenzonitrile is the logical precursor. The bromine atom is sufficiently reactive for halogen-lithium exchange while being more cost-effective than the iodo-analogue.

  • Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for this transformation. Its high reactivity necessitates extremely low temperatures.

  • Temperature: The reaction is conducted at temperatures between -78 °C and -100 °C.[7] This is critical to prevent the highly nucleophilic n-BuLi from attacking the electrophilic carbon of the nitrile group, which would lead to unwanted byproducts.[6]

  • Borylating Agent: Trimethyl borate or triisopropyl borate are used as the source of the boron atom. They are effective electrophiles that readily react with the aryllithium species.

  • Workup: The reaction is quenched and then acidified. This hydrolysis step converts the initially formed boronate ester into the desired boronic acid.

G cluster_0 Synthetic Workflow: Organolithium Route A Start: 4-Bromo-3-methylbenzonitrile B Step 1: Halogen-Lithium Exchange Reagent: n-BuLi Temp: -100°C to -78°C A->B THF C Intermediate: (4-Cyano-2-methylphenyl)lithium B->C D Step 2: Borylation Reagent: B(OMe)₃ C->D E Intermediate: Boronate Ester D->E F Step 3: Acidic Hydrolysis Reagent: HCl (aq) E->F G Product: This compound F->G

Caption: High-level workflow for the organolithium-based synthesis.

Detailed Experimental Protocol: Organolithium Route

This protocol is adapted from established procedures for the synthesis of similar cyanophenylboronic acids.[7]

Materials & Reagents:

  • 4-Bromo-3-methylbenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric Acid (HCl), 4M solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Cooling: The solution is cooled to an internal temperature of -100 °C to -95 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -90 °C. The formation of the aryllithium species is typically observed as a color change. The mixture is stirred at this temperature for an additional 30 minutes.

  • Borylation: Trimethyl borate (1.5 eq) is added dropwise over 5 minutes. A brief exotherm may be observed. The reaction mixture is maintained at -100 °C for 10 minutes after the addition is complete.

  • Warming & Quench: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature over 2-3 hours.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of 4M HCl until the pH of the aqueous layer is approximately 2.[7] The mixture is stirred vigorously for 30 minutes.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product as a solid.

Purification: A Critical Step

Crude arylboronic acids often contain impurities, most notably the corresponding boroxine (a cyclic trimer anhydride), which forms through intermolecular dehydration.[8] The presence of boroxine can significantly reduce the efficiency of subsequent reactions like Suzuki couplings.[8] Therefore, rigorous purification is essential.

Purification via Acid-Base Extraction

This is a highly effective method for separating the acidic boronic acid from non-acidic organic impurities.[7][9]

Protocol:

  • Dissolution in Base: The crude solid is dissolved in an aqueous solution of 1N NaOH. The boronic acid deprotonates to form the water-soluble sodium boronate salt.

  • Organic Wash: This basic aqueous solution is washed two to three times with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidification & Precipitation: The aqueous layer is cooled in an ice bath and then slowly acidified with concentrated HCl to a pH of ~1-2. The pure this compound precipitates out as a white solid.[7]

  • Isolation: The solid is collected by vacuum filtration, washed with cold water, and then dried under high vacuum to afford the purified product.

G cluster_1 Purification Workflow: Acid-Base Extraction A Crude Product (Boronic Acid + Impurities) B Dissolve in 1N NaOH (aq) A->B C Aqueous Layer: Sodium Boronate Salt B->C D Wash with Diethyl Ether C->D E Organic Layer: Non-Acidic Impurities (Discard) D->E F Cool Aqueous Layer to 0°C D->F Purified Aqueous Phase G Acidify with HCl (aq) to pH ~2 F->G H Precipitation & Filtration G->H I Pure this compound H->I

Caption: Step-by-step workflow for the purification of boronic acid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic substitution pattern and the presence of the methyl group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.

  • Melting Point: A sharp melting point range close to the literature value (287-305 °C) is indicative of high purity.

  • Mass Spectrometry: To confirm the molecular weight of 160.97 g/mol .

Safety and Handling

  • n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides and must be handled with care.

  • Acids and Bases: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling corrosive reagents like HCl and NaOH.

  • Boronic Acids: Generally considered to have low toxicity, but should be handled in a well-ventilated area or fume hood.

Conclusion

The is readily achievable through a well-controlled organolithium pathway. The success of the synthesis hinges on two critical factors: maintaining cryogenic temperatures during the lithiation step to preserve the integrity of the nitrile functional group, and performing a meticulous acid-base workup to isolate the pure boronic acid from its boroxine anhydride and other impurities. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce high-purity material, enabling advancements in medicinal chemistry and materials science.

References

  • This compound - LookChem. LookChem. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. ResearchGate. Available at: [Link]

  • Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds - PMC - NIH. National Institutes of Health. Available at: [Link]

  • The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. Available at: [Link]

  • Method for producing 2-cyanophenylboronic acid derivative - Google Patents. Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. Google Patents.

Sources

(4-Cyano-2-methylphenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, also known as 2-Methyl-4-cyanophenylboronic acid, is a highly functionalized organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. With a molecular weight of 160.97 g/mol and the chemical formula C₈H₈BNO₂, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1][2] Its unique structure, featuring an ortho-methyl group and a para-cyano group, offers steric and electronic properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis and purification protocols, and its primary application in Suzuki-Miyaura cross-coupling. We will explore the mechanistic underpinnings of its reactivity and present field-proven methodologies to ensure successful and reproducible outcomes in the laboratory.

The Ascendancy of Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery has been reshaped by the advent of efficient and versatile synthetic methodologies.[3] Among these, organoboron compounds, and specifically boronic acids, have risen to prominence as indispensable tools for medicinal chemists.[4] Their utility stems from a combination of factors: they are generally stable to air and moisture, making them easy to handle, and their reactivity under mild, palladium-catalyzed conditions is highly reliable.[3][5]

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the cornerstone of their application, enabling the facile construction of carbon-carbon bonds, particularly for creating biaryl structures common in drug candidates.[4][6] This reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for the late-stage functionalization of complex molecules, accelerating the exploration of structure-activity relationships (SAR).[7]

Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[8][9] In compounds like Bortezomib (Velcade®), the boron atom acts as a potent and selective inhibitor of the proteasome, a key target in cancer therapy.[10] This dual role—as both a versatile building block and a bioactive functional group—cements the importance of boronic acids in the pharmaceutical research and development pipeline.

Physicochemical Profile of this compound

This compound (CAS No: 313546-18-8) is a specialized reagent whose structural features are tailored for specific synthetic outcomes.[1][11] The ortho-methyl group introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions. The para-cyano group is a strong electron-withdrawing group that modifies the electronic properties of the aromatic ring and serves as a versatile chemical handle for further transformations into amines, amides, or tetrazoles.[12]

PropertyValueSource(s)
Molecular Weight 160.97 g/mol [1][2][13]
Molecular Formula C₈H₈BNO₂[1][11][13]
CAS Number 313546-18-8[1][2][11]
Appearance White to off-white solid[1][13]
Melting Point 287-305 °C[1]
Purity ≥95%[1]
Synonyms 2-Methyl-4-cyanophenylboronic acid[1][11]

Synthesis and Purification

The synthesis of functionalized arylboronic acids is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a highly effective method due to its functional group tolerance.[5]

A plausible synthetic route to this compound starts from the commercially available 4-bromo-3-methylbenzonitrile.

G start 4-Bromo-3-methylbenzonitrile reagents 1. Bis(pinacolato)diboron (B₂pin₂) 2. Pd(dppf)Cl₂ (catalyst) 3. KOAc (base) 4. Dioxane (solvent) start->reagents Miyaura Borylation intermediate Boronate Ester Intermediate reagents->intermediate hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate->hydrolysis product This compound hydrolysis->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Purification by Recrystallization

The purity of a boronic acid is paramount for achieving high yields in cross-coupling reactions. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Boroxines are less reactive in transmetalation and can significantly lower reaction yields.[14] A rigorous recrystallization is essential for quality control.

  • Dissolution: Suspend the crude this compound (e.g., 10 g) in water (approx. 400 mL) in a large conical flask.

  • Heating: Heat the suspension to boiling with vigorous stirring. The boronic acid should fully dissolve. Maintain the boiling point for 5 minutes.[14]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then further cool in an ice bath. The purified boronic acid will precipitate as white microcrystals.

  • Isolation: Isolate the product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under high vacuum at room temperature until ¹H NMR analysis confirms the removal of excess water and minimal boroxine content.[14] The final product should be a fine, white, free-flowing powder.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

G cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd_b [R¹-Pd(II)L₂-OR²]⁺ pd2->pd_b Base (⁻OR²) pd_trans R¹-Pd(II)L₂-R³ pd_b->pd_trans Transmetalation (R³-B(OH)₂) pd_trans->pd0 Reductive Elimination (R¹-R³)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

  • Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) as the base.

    • Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is a common, effective base for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

    • Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps, which can be challenging with sterically hindered or electron-deficient partners.

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: Water is often essential for dissolving the base and promoting the formation of the active boronate. Degassing the solvent prevents the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Case Studies and Applications in Drug Development

The utility of this compound is demonstrated in its application as a key reactant for synthesizing targeted therapeutic agents. It has been specifically implicated in the synthesis of aminoalkoxybiphenylnitriles, which are investigated as potent histamine H3 receptor ligands.[1][11] The histamine H3 receptor is a target for treating various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. The unique substitution pattern of this boronic acid allows for the construction of a biphenyl core with precise steric and electronic features necessary for high-affinity receptor binding.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid moisture, as it can promote the formation of the less reactive boroxine anhydride.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. It is classified as a combustible solid.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure provides a reliable platform for constructing complex molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its properties, synthesis, and the causality behind its application protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

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  • Al-Rawashdeh, A., Al-Qtaish, N., & Zalloum, H. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336214/]
  • Singh, S., Singh, A., Kumar, V., & Sharma, S. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(8), 1060. [URL: https://www.mdpi.com/1424-8247/16/8/1060]
  • The Crucial Role of Boronic Acids in Modern Drug Discovery - BOC Sciences. [URL: https://www.bocsci.com/blog/the-crucial-role-of-boronic-acids-in-modern-drug-discovery/]
  • Fricker, A. T., & Ramos, S. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(11), 1148. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623083/]
  • (2-Cyano-4-methylphenyl)boronic acid - CymitQuimica. [URL: https://www.cymitquimica.com/en/p/1328882-30-9]
  • 2-Methyl-4-cyanophenylboronic acid ≥95% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/703666]
  • This compound Specifications - Capot Chemical. [URL: https://www.capotchem.com/spec/313546-18-8.html]
  • Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 172. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0172]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4339580/]
  • 4-Cyanophenylboronic acid ≥95% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643907]
  • 4-Methylphenylboronic acid - Boron Molecular. [URL: https://boronmolecular.com/product/4-methylphenylboronic-acid/]
  • Thimmaiah, M., & B. T., S. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca. [URL: https://scholar.uwindsor.ca/etd/4862/]
  • Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-suzuki-coupling-with-4-cyanophenylboronic-acid-a-guide-for-chemists_2723.html]
  • 4-cyano-2-methylphenylboronic acid - Merck. [URL: https://www.sigmaaldrich.com/US/en/product/merck/em703666]
  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(1), 13. [URL: https://www.mdpi.com/2073-4344/8/1/13]

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(4-Cyano-2-methylphenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Niche Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. (4-Cyano-2-methylphenyl)boronic acid, a seemingly niche reagent, exemplifies the power of a well-designed molecular scaffold. Its unique combination of a nucleophilic boronic acid, an electron-withdrawing nitrile group, and a sterically influential methyl group offers a nuanced tool for medicinal chemists and materials scientists to fine-tune molecular properties. This guide provides an in-depth technical overview of its structure, properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₈BNO₂, possesses a strategically substituted phenyl ring that dictates its reactivity and utility.

Structure:

The key structural features are:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

  • Cyano Group (-CN): Positioned para to the boronic acid, this strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the reactivity of the boronic acid. It can also serve as a synthetic handle for further transformations.

  • Methyl Group (-CH₃): Located ortho to the boronic acid, the methyl group introduces steric hindrance that can influence the regioselectivity of coupling reactions and the conformational preferences of the resulting biaryl products.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 313546-18-8[1][2]
Molecular Formula C₈H₈BNO₂[1][2]
Molecular Weight 160.97 g/mol
Appearance White to off-white solid
Melting Point 287-305 °C
SMILES Cc1cc(ccc1B(O)O)C#N
InChI Key RGCVYEOTYJCNOS-UHFFFAOYSA-N

Synthesis of this compound

While numerous general methods exist for the synthesis of arylboronic acids, a common and effective strategy for preparing this compound involves the lithiation of a suitable precursor followed by quenching with a trialkyl borate. The logical starting material for this synthesis is 4-bromo-3-methylbenzonitrile.

Synthetic Workflow:

The following diagram outlines a plausible and commonly employed synthetic route.

Synthesis_Workflow cluster_reagents A 4-Bromo-3-methylbenzonitrile B Organolithium Intermediate A->B Lithiation C Boronate Ester Intermediate B->C Borylation D This compound C->D Hydrolysis reagent1 n-BuLi or LDA THF, -78 °C reagent2 B(OiPr)₃ or B(OMe)₃ reagent3 Acidic Workup (e.g., HCl)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids from aryl halides.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 eq). The flask is then purged with dry nitrogen.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the mixture is stirred until the starting material is fully dissolved.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the organolithium intermediate is typically indicated by a color change. The reaction is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The mixture is then stirred vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.

  • Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield this compound as a crystalline solid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for ensuring its purity and for verifying its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid.

  • Aromatic Protons (δ 7.5-8.2 ppm): The three protons on the phenyl ring will appear in the downfield region. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet). The proton ortho to the boronic acid and meta to the cyano group is expected to be the most downfield.

  • Methyl Protons (δ ~2.5 ppm): The protons of the methyl group will appear as a sharp singlet in the upfield region.

  • Boronic Acid Protons (δ ~8.0-8.5 ppm, broad singlet): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 120-145 ppm): The six carbons of the phenyl ring will give rise to six distinct signals. The carbon attached to the boron atom can sometimes be broadened or have a lower intensity due to quadrupolar relaxation. The carbons adjacent to the electron-withdrawing cyano group and the boronic acid will be shifted downfield.

  • Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group will appear in the characteristic region for nitriles.

  • Methyl Carbon (δ ~20 ppm): The carbon of the methyl group will appear in the upfield aliphatic region.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)(R²)L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery: A Key Scaffold for Histamine H₃ Receptor Antagonists

The unique structural features of this compound make it a valuable building block in medicinal chemistry. A prominent application is in the synthesis of histamine H₃ receptor antagonists. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

The biphenyl scaffold, readily accessible through Suzuki coupling with this compound, has been identified as a key pharmacophore for potent and selective H₃ receptor antagonists. The 2'-methyl group can provide a favorable conformational bias, while the 4'-cyano group can engage in key interactions within the receptor binding pocket or serve as a point for further molecular elaboration to optimize pharmacokinetic properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties and applications is essential for the rational design and efficient synthesis of novel compounds with tailored functions.

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  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]

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  • PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.
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stability and storage of (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (4-Cyano-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its utility is intrinsically linked to its stability. Improper handling and storage can lead to degradation, compromising experimental reproducibility, yield, and purity. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and quality assessment.

Introduction: The Synthetic Value and Stability Challenge

This compound, with the chemical formula C₈H₈BNO₂ and CAS Number 313546-18-8, is an arylboronic acid widely employed as a building block in organic synthesis.[1] Its structural motifs are integral to the development of novel pharmaceuticals, including histamine-3 receptor ligands, and advanced materials.[1] The primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]

Despite their versatility, boronic acids are susceptible to several degradation processes that can impact their integrity. The presence of both a Lewis acidic boron center and protic hydroxyl groups makes them reactive towards environmental factors, particularly moisture and oxygen. Understanding these liabilities is not merely an academic exercise; it is critical for ensuring the validity and success of synthetic campaigns. This guide addresses the core stability challenges to empower researchers to maintain the fidelity of this essential reagent.

The Chemistry of Degradation: Core Pathways

The stability of this compound is primarily threatened by three chemical processes: dehydration to form boroxines, protodeboronation, and oxidation.

Dehydration and Reversible Boroxine Formation

The most common and often benign transformation that arylboronic acids undergo is a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[4][5]

The equilibrium between the monomeric boronic acid and the boroxine is highly dependent on the presence of water.[4][6] In a dry, non-polar environment, the equilibrium favors the boroxine, while the presence of water will hydrolyze the boroxine back to the monomeric acid.[6]

G start This compound product 3-Methylbenzonitrile (Inactive Product) start->product C-B Bond Cleavage conditions Conditions: - H₂O (Proton Source) - Acid or Base - Heat - Metal Catalysts conditions->start

Caption: The irreversible protodeboronation degradation pathway.

Oxidative Degradation

The boron atom's empty p-orbital makes boronic acids susceptible to nucleophilic attack, including by reactive oxygen species (ROS). [7]This oxidative pathway typically results in the cleavage of the C-B bond and formation of the corresponding phenol, in this case, 4-cyano-2-methylphenol. [8][9]While a significant concern in biological applications where ROS are prevalent, oxidative instability can also occur during long-term storage if the material is exposed to atmospheric oxygen. [7][10]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a stringent protocol for storage and handling is essential to preserve the integrity of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature Refrigerate at 2–8°C (36–46°F). [1][11]Reduces the rate of all chemical degradation pathways.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon, Nitrogen). [1]Prevents boroxine formation via dehydration and minimizes oxidative degradation.
Container Use a tightly sealed, opaque container (e.g., amber glass vial). [12][13]Prevents ingress of moisture and air; protects from light.
Environment Store in a cool, dark, and dry location. [12]Minimizes exposure to environmental factors that accelerate degradation.
Safe Handling Procedures

Proper handling during experimental use is as crucial as long-term storage.

  • Work Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If a glovebox is unavailable, handle it in a well-ventilated fume hood, minimizing the time the container is open. [11][14]* Moisture Control: Use dry glassware and anhydrous solvents when preparing solutions for non-aqueous reactions.

  • Dispensing: Weigh out the required amount of material quickly and reseal the container immediately and tightly to prevent prolonged exposure to the laboratory atmosphere. [11]* Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [15][16]In case of dust formation, respiratory protection may be required. [13]

Quality Control: Purity and Stability Assessment

Regularly assessing the purity of this compound is a cornerstone of good laboratory practice. It validates storage protocols and ensures that the material is suitable for its intended use.

Key Analytical Techniques

Several analytical methods can be employed to determine the purity and identify potential degradation products.

MethodApplication & PrincipleAdvantagesLimitations
HPLC-UV Primary method for purity analysis. Separates the main compound from impurities based on polarity. [17]Robust, widely available, excellent for quantification.On-column hydrolysis can be a challenge, requiring careful method development (e.g., high pH mobile phases). [17]
LC-MS Provides mass information for peak identification. Confirms the identity of the main peak and helps characterize degradation products. [18]High sensitivity and specificity. Confirms molecular weights.Matrix effects can be significant. [19]
¹H NMR Provides structural information. Can be used to detect the protodeboronation product (3-methylbenzonitrile) and observe the boroxine equilibrium.Provides unambiguous structural data.Lower sensitivity than chromatographic methods for trace impurities.
¹¹B NMR Specific for boron-containing species. Can distinguish between the boronic acid (trigonal) and boronate complexes (tetrahedral). [4]Directly probes the boron environment.Less common technique; requires specialized equipment.
Experimental Protocol: HPLC Purity Assessment

This protocol provides a general workflow for assessing the purity of this compound using reversed-phase HPLC.

Objective: To quantify the main component and detect the presence of key degradation products like 3-methylbenzonitrile.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL. Note: Aprotic solvents like acetonitrile may be preferred to minimize hydrolysis prior to injection. [17] * Vortex or sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm). * Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    • If available, compare the retention times to analytical standards of the potential impurities (e.g., 3-methylbenzonitrile) to confirm their identity.

Conclusion and Decision Workflow

The chemical integrity of this compound is paramount for achieving reliable and reproducible results in research and development. Its primary liabilities—dehydration, protodeboronation, and oxidation—are well-understood and can be effectively managed through adherence to strict storage and handling protocols. By implementing refrigerated, anhydrous, and anaerobic storage conditions and utilizing routine analytical verification, researchers can ensure the long-term stability and utility of this valuable synthetic intermediate.

G start Receive or Synthesize This compound check_purity Assess Purity via HPLC/LC-MS start->check_purity storage Store at 2-8°C under Inert Atmosphere (Ar/N₂) in a Tightly Sealed, Opaque Container check_purity->storage Pass purify Consider Purification (e.g., Recrystallization) or Procure New Batch check_purity->purify Fail use_reagent Use in Synthesis (e.g., Suzuki Coupling) storage->use_reagent troubleshoot Reaction Failure or Low Yield? use_reagent->troubleshoot re_evaluate Re-evaluate Reagent Purity. Consider Protodeboronation or Other Degradation. troubleshoot->re_evaluate Yes re_evaluate->check_purity pass Purity > 95%? fail Purity < 95%?

Caption: Decision workflow for handling and quality control of the boronic acid.

References

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  • Kua, J., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

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A Technical Guide to the Safe Handling and Application of (4-Cyano-2-methylphenyl)boronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (4-Cyano-2-methylphenyl)boronic acid (CAS No. 313546-18-8) is a specialized organoboron compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its unique structure, featuring a boronic acid moiety ortho to a methyl group and para to a nitrile, makes it a highly valuable reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are foundational in the synthesis of complex molecules, including novel pharmaceuticals like histamine-3 receptor ligands and advanced materials.[1]

However, the utility of boronic acids is intrinsically linked to their careful handling. While powerful synthetic tools, they possess specific chemical reactivities and potential hazards that necessitate a comprehensive understanding for safe and effective use.[2] This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth examination of the safety profile, handling protocols, and chemical properties of this compound, moving beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and a framework for integrating this reagent into demanding research workflows.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the cornerstone of laboratory safety and experimental reproducibility. These parameters dictate storage conditions, handling techniques, and potential reactivity.

Chemical Identity

The compound is unambiguously identified by the following descriptors.

IdentifierValueSource
Chemical Name This compound[1]
Synonyms 2-Methyl-4-cyanophenylboronic acid[1][3]
CAS Number 313546-18-8[1][4]
Molecular Formula C₈H₈BNO₂[1][3][4]
Molecular Weight 160.97 g/mol [1][4]
InChI Key RGCVYEOTYJCNOS-UHFFFAOYSA-N[3]
Physicochemical Data

The properties below inform the material's behavior under typical laboratory conditions.

PropertyValueSignificance & Expert Insight
Appearance Solid[5][6]
Melting Point 280-305 °C[1][3]
Boiling Point 376.1 °C (at 760 mmHg)[1]
Density 1.209 g/cm³[1]
Storage Temperature 2-8°C, under inert gas[1]

The high melting point indicates a thermally stable solid at ambient temperatures, simplifying handling. However, the recommendation for refrigerated storage under an inert atmosphere (e.g., argon or nitrogen) is critical.[1] This is not merely for preservation but is a direct consequence of the boronic acid functional group's chemistry. Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) or be susceptible to oxidation, processes that can be accelerated by ambient moisture and atmospheric oxygen. Such degradation compromises the reagent's purity and stoichiometric availability, leading to inconsistent and failed synthetic results.

Section 2: GHS Hazard Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following classification necessitates the specific handling protocols and personal protective equipment detailed in the subsequent sections.

GHS ClassificationCodeDescriptionPictogramSignal Word
Skin IrritationH315Causes skin irritation

Warning
Eye IrritationH319Causes serious eye irritation[7][8]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[7][8]

Expert Analysis of Hazards:

  • Skin and Eye Irritation (H315, H319): The boronic acid group is acidic and can interact with biological membranes and proteins, leading to irritation upon direct contact. The cyano group can also contribute to this profile. The primary risk is from the fine, solid dust of the compound, which can easily come into contact with skin or be transferred to the eyes.[9]

  • Respiratory Irritation (H335): Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.[9] This is a common hazard for fine chemical powders and underscores the importance of handling this material in a well-ventilated environment, preferably a certified chemical fume hood.

GHS_Logic cluster_0 Chemical Properties cluster_1 Resulting Hazards cluster_2 Required Communication Compound This compound Functional Groups: Boronic Acid (-B(OH)₂) Nitrile (-C≡N) Aromatic Ring Hazards GHS Hazards H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation Compound->Hazards Leads to Signal Signal Word: Warning Hazards->Signal Requires Pictogram Pictogram: Exclamation Mark Hazards->Pictogram Requires

Caption: Relationship between chemical properties, GHS hazards, and safety labeling.

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous protocols is non-negotiable for ensuring personnel safety and maintaining the scientific integrity of the material.

Engineering Controls
  • Primary Handling: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood to control airborne dust.[10]

  • Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7]

  • Safety Equipment: An eyewash fountain and safety shower must be readily accessible in the immediate vicinity of the handling area.[10]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[11]

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves prior to use and change them immediately if contamination occurs.[11]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[11]

  • Respiratory Protection: If engineering controls are insufficient to maintain concentrations below exposure limits, a NIOSH-approved dust respirator (e.g., N95) should be used.[11]

Storage Protocol
  • Container Integrity: Keep the container tightly closed when not in use to prevent moisture ingress and oxidation.[7]

  • Atmosphere: For long-term storage, after opening, purge the container headspace with an inert gas like argon or nitrogen before resealing.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents. The recommended temperature is 2-8°C.[1]

  • Compatibility: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[10]

Handling_Workflow A Receive Compound B Inspect Container Integrity A->B C Transfer to Designated Storage (2-8°C, Dry) B->C Intact D Don PPE (Gloves, Goggles, Lab Coat) C->D E Work Inside Fume Hood D->E F Weigh and Dispense Reagent E->F G Tightly Reseal Container (Purge with Inert Gas if needed) F->G H Return to Storage G->H I Clean Work Area H->I J Doff PPE & Wash Hands I->J

Caption: Standard laboratory workflow for handling the compound.

Section 4: Chemical Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) and recommended storage.

  • Conditions to Avoid: Avoid the generation and accumulation of dust. Keep away from heat and sources of ignition.[7][11]

  • Incompatible Materials: The compound should not be mixed or stored with strong oxidizing agents or strong acids, which could lead to vigorous, exothermic reactions or degradation.[10]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide, and boron oxides.[10][12]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action following accidental exposure is crucial to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[7][13]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][13]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[14]

First_Aid_Decision_Tree cluster_paths cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Action_Inhale Move to Fresh Air Keep at Rest Call for medical help if unwell Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water Seek medical advice if irritation persists Skin->Action_Skin Action_Eye Rinse with Water (15 min) Remove Contact Lenses Seek medical attention if irritation persists Eye->Action_Eye

Caption: Decision tree for first aid response to exposure.

Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear full PPE, including respiratory protection.

  • Contain: Prevent further dust dispersal. Moisten the material slightly with water if it can be done without causing a reaction or runoff.

  • Clean: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Avoid generating dust.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[7]

Section 6: Context in Synthetic Applications

This compound is a sophisticated reagent primarily employed where precise structural control is needed. Its role in Suzuki-Miyaura cross-coupling reactions allows for the formation of C-C bonds, a fundamental transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals.[15]

The safety protocols outlined are not just for regulatory compliance; they directly influence experimental success. For instance:

  • Purity: Storing the compound improperly (e.g., exposure to air and moisture) leads to the formation of boroxine impurities. This changes the effective molecular weight and can inhibit the catalytic cycle, resulting in low yields or complete reaction failure.

  • Accuracy: Handling the fine powder outside of a fume hood can lead to loss of material and inaccurate measurements, compromising reaction stoichiometry.

By adhering to these safety and handling guidelines, researchers can ensure both their personal safety and the reliability and reproducibility of their synthetic results, maximizing the potential of this valuable chemical building block.

References

  • This compound - LookChem.

  • Safety Data Sheet - AK Scientific, Inc.

  • {[4-(2-Cyanophenyl)phenyl]methyl}boronic acid | C14H12BNO2 | CID - PubChem.

  • chemical label (4-Cyano-2-methyl-phenyl)boronic acid.

  • Safety Data Sheet - Angene Chemical.

  • Safety Data Sheet - TCI AMERICA.

  • Safety Data Sheet - Sigma-Aldrich.

  • Safety Data Sheet - Fisher Scientific.

  • Safety Data Sheet - TCI Chemicals.

  • Specifications of this compound - Capot Chemical.

  • (2-Cyano-4-methylphenyl)boronic acid - CymitQuimica.

  • 4 - SAFETY DATA SHEET.

  • 2-Methyl-4-cyanophenylboronic acid - Sigma-Aldrich.

  • 4-cyano-2-methylphenylboronic acid | Sigma-Aldrich.

  • 4-Methylphenylboronic acid - AK Scientific, Inc.

  • B-(3-Cyano-2-methylphenyl)boronic acid - CymitQuimica.

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  • GHS Classification Summary - PubChem - NIH.

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An In-depth Technical Guide to the Solubility of (4-Cyano-2-methylphenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Cyano-2-methylphenyl)boronic acid in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes foundational principles of solubility, presents qualitative solubility expectations based on structurally analogous arylboronic acids, and offers a robust, step-by-step experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and developmental workflows, enabling them to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound

This compound is a valuable bifunctional organoboron compound, featuring both a boronic acid moiety and a cyano group. This unique combination makes it a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in developing efficient purification and crystallization protocols. Furthermore, in the context of drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like".[1] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be conceptualized as a balance between two key energetic considerations:

  • Lattice Energy of the Solute: The energy required to overcome the intermolecular forces holding the crystal lattice of the solid together.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The solubility of this compound is influenced by the interplay of its structural features and the properties of the organic solvent.

Molecular Structure and Polarity

This compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The boronic acid group (-B(OH)₂) is capable of hydrogen bonding, both as a donor and an acceptor. The cyano group (-C≡N) is also polar and can act as a hydrogen bond acceptor. These groups contribute to its solubility in polar solvents.

  • Non-Polar Moiety: The phenyl ring and the methyl group constitute the non-polar portion of the molecule, contributing to its solubility in less polar organic solvents.

Influence of Substituents

The nature and position of substituents on the phenyl ring significantly impact the solubility of arylboronic acids.[2][3] In the case of this compound:

  • Cyano Group: The electron-withdrawing nature of the cyano group can influence the acidity of the boronic acid and its ability to engage in intermolecular interactions.

  • Methyl Group: The presence of the methyl group can slightly increase the lipophilicity of the molecule.

The interplay of these substituents will determine the overall polarity and crystal packing of the molecule, thereby affecting its solubility.

Expected Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl etherHighEthers can act as hydrogen bond acceptors, interacting favorably with the boronic acid moiety. The overall polarity is compatible with the solute.
Ketones Acetone, Methyl ethyl ketoneHighKetones are polar aprotic solvents that can effectively solvate the polar groups of the boronic acid.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols are protic solvents capable of hydrogen bonding with the boronic acid group. Solubility may be temperature-dependent.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can solvate the aromatic ring, but may be less effective at solvating the highly polar boronic acid group.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe non-polar aromatic ring of the solvent can interact with the phenyl ring of the solute, but the overall polarity mismatch with the boronic acid and cyano groups will limit solubility.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThese non-polar solvents are poor at solvating the polar functional groups of the molecule, leading to minimal solubility.
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighThese are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds, including those with polar functional groups.
Sulfoxides Dimethyl sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent known for its exceptional solvating power for a wide variety of organic molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a widely accepted technique for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid This compound prep_solvent Add a known volume of organic solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Equilibrate at constant temperature with continuous agitation prep_vial->equilibrate monitor Monitor for sufficient time to reach equilibrium equilibrate->monitor sample Withdraw an aliquot of the supernatant monitor->sample filter Filter immediately through a syringe filter sample->filter dilute Dilute the filtrate with a known volume of solvent filter->dilute analyze Analyze the diluted sample by HPLC or other method dilute->analyze calculate Calculate the concentration of the saturated solution (solubility) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sampling and Sample Preparation:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe to avoid precipitation upon cooling.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements. It is imperative to control these variables to ensure the generation of reliable and reproducible data.

  • Temperature Control: Solubility is highly temperature-dependent.[6] Maintaining a constant and uniform temperature during equilibration is critical.

  • Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity materials for all experiments.

  • Equilibration Time: Insufficient equilibration time will result in an underestimation of solubility.

  • Solid-State Form: The crystalline form (polymorph) of the solute can have a significant impact on its solubility. Ensure that the same solid form is used throughout the experiments.

  • pH of the Medium (for aqueous or protic solvents): The ionization state of the boronic acid is pH-dependent, which will affect its solubility. While this guide focuses on organic solvents, this is a critical consideration for any aqueous systems.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, a comprehensive understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior. This guide provides a theoretical framework, qualitative solubility expectations, and a detailed experimental protocol to empower researchers to determine the precise solubility of this important synthetic building block. The systematic application of the described methodology will facilitate the optimization of synthetic processes, purification strategies, and the development of novel applications for this compound.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • American Chemical Society. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (2024). Solubility. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • JoVE. (2020). Solubility - Concept [Video]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (2022). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Molecules. Retrieved from [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

Sources

spectroscopic data for (4-Cyano-2-methylphenyl)boronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Cyano-2-methylphenyl)boronic acid

Abstract

This compound (CAS No: 313546-18-8) is a pivotal bifunctional reagent in modern organic synthesis, frequently employed as a building block in the Suzuki-Miyaura cross-coupling reaction for the formation of complex biaryl structures integral to pharmaceutical and materials science development.[1] Its precise molecular structure, containing a nitrile, a methyl group, and a boronic acid moiety on a phenyl ring, necessitates rigorous analytical characterization to ensure identity, purity, and reactivity. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the causality behind experimental choices, present detailed protocols, and offer in-depth interpretation of the spectral data, establishing a benchmark for quality control and research applications.

Molecular Structure and Physicochemical Properties

Before examining its spectral signature, it is essential to understand the fundamental properties of this compound.

  • Molecular Formula: C₈H₈BNO₂[2]

  • Molecular Weight: 160.97 g/mol [2]

  • Appearance: Typically a white to off-white solid.[3]

  • Key Functional Groups: Boronic acid [-B(OH)₂], Nitrile [-C≡N], Methyl [-CH₃], and a 1,2,4-trisubstituted aromatic ring.

The electronic interplay between the electron-withdrawing nitrile and boronic acid groups and the electron-donating methyl group dictates the molecule's chemical reactivity and its distinct spectroscopic characteristics.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of atoms.

Expert Insight: Why NMR is Critical

For substituted phenylboronic acids, NMR confirms not only the presence of all expected functional groups but also, crucially, their regiochemical arrangement on the aromatic ring. The distinct splitting patterns and chemical shifts of the aromatic protons provide a definitive fingerprint of the 1,2,4-substitution pattern.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Accurately weigh 5-10 mg of the boronic acid and dissolve it in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the sample and allows for the observation of the exchangeable B(OH)₂ protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature. A standard ¹H acquisition involves a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aromatic region is particularly diagnostic for this specific isomer.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3 7.9 - 8.1d (doublet)~1.5Exhibits a small meta-coupling to H-5.
H-5 7.7 - 7.9dd (doublet of doublets)J ≈ 8.0, 1.5Shows ortho-coupling to H-6 and meta-coupling to H-3.
H-6 7.4 - 7.6d (doublet)~8.0Exhibits a large ortho-coupling to H-5.
-CH₃ 2.4 - 2.6s (singlet)N/AA characteristic singlet for the methyl group.
-B(OH)₂ 8.0 - 8.5 (variable)br s (broad singlet)N/APosition and broadness are concentration and water-content dependent. Disappears upon D₂O exchange.
¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. A key feature to note is the signal for the carbon atom directly attached to boron, which is often broadened due to the quadrupolar nature of the boron-11 nucleus.[4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C-B) 130 - 135Signal may be broad or have low intensity due to quadrupolar relaxation from the adjacent boron atom.
C-2 (C-CH₃) 142 - 145Downfield shift due to methyl substitution.
C-3 135 - 138
C-4 (C-CN) 110 - 115
C-5 132 - 135
C-6 128 - 131
-C≡N 118 - 120Characteristic chemical shift for a nitrile carbon.
-CH₃ 20 - 22Typical range for an aryl methyl carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is a unique fingerprint that validates the molecular identity.

Expert Insight: The Diagnostic Power of IR

While NMR excels at mapping connectivity, IR provides immediate confirmation of functional groups. For this molecule, the sharp, intense C≡N stretch and the very broad O-H stretch are unmistakable diagnostic peaks that, when taken together, strongly support the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Record the sample spectrum. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

cluster_workflow ATR-FTIR Workflow Start Place Solid Sample on ATR Crystal Apply_Pressure Apply Pressure with Anvil Start->Apply_Pressure Step 1 Collect_Bkg Collect Background Spectrum (Air) Apply_Pressure->Collect_Bkg Step 2 Collect_Sample Collect Sample Spectrum Collect_Bkg->Collect_Sample Step 3 Process Background Subtraction & Data Processing Collect_Sample->Process Step 4 End Final IR Spectrum Process->End Output

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

IR Spectral Data and Interpretation

The IR spectrum is characterized by several strong, diagnostic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3400 - 3200 O-H stretchStrong, BroadConfirms the presence of the B(OH)₂ group. The broadness is due to hydrogen bonding.[5]
~3050 Aromatic C-H stretchMediumIndicates the C-H bonds on the phenyl ring.
~2920 Aliphatic C-H stretchWeakCorresponds to the methyl group C-H bonds.
2235 - 2220 C≡N stretchStrong, SharpA highly characteristic and unambiguous peak for the nitrile functional group.
~1605, ~1480 Aromatic C=C stretchMedium-StrongSkeletal vibrations of the phenyl ring.
1380 - 1320 B-O stretchStrongA key indicator for the boronic acid moiety.[5][6]
~1150 In-plane O-H bendMediumAssociated with the B(OH)₂ group.
~1050 B-C stretchMediumRepresents the vibration of the bond between the boron and the phenyl ring carbon.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Expert Insight: Navigating MS of Boronic Acids

Boronic acids can be challenging to analyze via MS due to their tendency to dehydrate or form trimeric anhydrides (boroxines) in the gas phase or ion source.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this analysis, often performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.[8]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of water.

  • Ionization: Use an Electrospray Ionization (ESI) source. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested, though negative mode is often more sensitive for boronic acids.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which confirms the elemental composition.

  • Data Analysis: Analyze the full scan spectrum for the parent ion and potential adducts or fragments.

MS Data and Interpretation
  • Molecular Ion: The calculated exact mass of C₈H₈BNO₂ is 161.0648.[9]

    • Positive Mode ESI: Expect to observe the protonated molecule [M+H]⁺ at m/z 162.0726.

    • Negative Mode ESI: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 160.0570.

  • Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The molecular ion peak will be accompanied by a smaller peak at one mass unit lower (the M-1 peak), which is characteristic of boron-containing compounds.

  • Fragmentation: A common fragmentation pathway for phenylboronic acids is the neutral loss of water (18.01 Da) from the parent ion, particularly in the ion source.

Parent [M-H]⁻ m/z = 160.0570 Fragment [M-H-H₂O]⁻ m/z = 142.0464 Parent->Fragment - H₂O (18.01 Da)

Caption: Common fragmentation pathway for boronic acids in ESI-MS.

Conclusion and Data Summary

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its identification and quality assessment. Each technique offers complementary information that, when synthesized, confirms the molecular structure with high confidence. This guide serves as an authoritative reference for researchers, enabling the reliable use of this important synthetic building block.

Summary of Key Spectroscopic Data:

TechniqueFeatureObserved Value/Range
¹H NMR Aromatic Protons (δ)7.4 - 8.1 ppm (3H, complex pattern)
Methyl Protons (δ)2.4 - 2.6 ppm (3H, singlet)
¹³C NMR Nitrile Carbon (δ)118 - 120 ppm
Methyl Carbon (δ)20 - 22 ppm
IR O-H Stretch (cm⁻¹)3400 - 3200 (broad)
C≡N Stretch (cm⁻¹)2235 - 2220 (sharp, strong)
B-O Stretch (cm⁻¹)1380 - 1320 (strong)
MS (Exact Mass) C₈H₈BNO₂161.0648
MS (ESI⁻) [M-H]⁻ (m/z)160.0570

References

  • Silla JM, Cormanich RA, Rittner R, et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein journal of organic chemistry, 9(1):1127–1134. Available at: [Link]

  • LookChem. (n.d.). This compound. Product Page. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1). Available at: [Link]

  • Retegan, M., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. Available at: [Link]

  • Zwier, T. S. (2010). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

  • Pavin, T. L., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Available at: [Link]

  • Wang, H., et al. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

  • Chegg.com. (2023). c) In the 1HNMR spectrum for 4-methylphenylboronic acid.... Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Available at: [Link]

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An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Cyano-2-methylphenyl)boronic acid, a versatile reagent increasingly utilized in medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, quality considerations, and practical applications, with a focus on empowering researchers to make informed decisions for their specific needs.

Introduction: The Strategic Value of this compound

This compound, with CAS number 313546-18-8, is a substituted arylboronic acid. Its utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, stems from the unique combination of a boronic acid moiety, a nitrile group, and a methyl group on the phenyl ring. This specific arrangement offers several strategic advantages:

  • Orthogonal Reactivity: The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.[1][2][3]

  • A Versatile Functional Handle: The cyano (nitrile) group is a valuable synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to diverse molecular scaffolds.

  • Steric and Electronic Tuning: The methyl group in the ortho position to the boronic acid influences the steric environment of the reaction center, which can be exploited to achieve specific selectivities. Electronically, the methyl group is weakly electron-donating, while the cyano group is strongly electron-withdrawing, creating a unique electronic profile on the aromatic ring.

These features make this compound a key building block in the synthesis of complex molecules, including pharmacologically active compounds such as histamine H3 receptor ligands.[4]

Commercial Suppliers and Quality Considerations

A critical aspect for any researcher is the reliable sourcing of high-quality reagents. Several commercial suppliers offer this compound, and the choice of supplier should be guided by the specific requirements of the intended application.

Leading Commercial Suppliers

A survey of the market reveals several reputable suppliers for this compound. The following table summarizes some of the key players and the typical specifications of their products.

SupplierProduct NamePurity SpecificationAvailable Quantities
Sigma-Aldrich 2-Methyl-4-cyanophenylboronic acid≥95%1g, 5g
Synthonix (4-Cyano-2-methylphenyl)boronicacid97%1g, 5g
LookChem This compoundVaries by supplier (95% to 97%+)Varies by supplier
Capot Chemical This compoundNLT 97%Catalog item
AK Scientific, Inc. 4-Methylphenylboronic acid98% (HPLC)Not specified

Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a crucial document that provides evidence of a product's quality. When evaluating a supplier, it is imperative to scrutinize the CoA for the following information:

  • Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). For demanding applications such as late-stage drug synthesis, a purity of >97% is often desirable.

  • Identity Confirmation: The CoA should confirm the structure of the compound, usually through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Appearance: The product is typically a white to off-white solid. Any significant deviation from this could indicate impurities.

  • Water Content: Boronic acids can dehydrate to form boroxines. While this often does not impede their reactivity in Suzuki-Miyaura coupling, significant variations in water content can affect stoichiometry. Karl Fischer titration is the standard method for determining water content.

  • Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal. Gas Chromatography (GC) is typically used to quantify these.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring the longevity of the reagent and the safety of laboratory personnel.

  • Safety Precautions: Based on available Safety Data Sheets (SDS), this compound may cause skin and eye irritation.[5][6] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage Conditions: Boronic acids are generally stable solids. However, to prevent degradation, it is advisable to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or in a refrigerator (2-8°C).[4]

Application in Suzuki-Miyaura Cross-Coupling: A Practical Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1][2][3] The following is a representative, step-by-step protocol for the coupling of this compound with an aryl bromide.

Reaction Scheme

Suzuki_Coupling reagents Ar-Br + this compound product Ar-(C₆H₃(CN)(CH₃)) + Byproducts reagents->product Heat catalyst Pd Catalyst Base, Solvent

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1]

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often used. Water can help to dissolve the base and accelerate the reaction.

Workflow for Supplier Evaluation

To ensure the selection of a suitable supplier for your research, a systematic evaluation process is recommended.

Supplier_Evaluation Supplier Evaluation Workflow A Define Research Needs (Purity, Scale, Budget) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request & Review Technical Documents (CoA, SDS) B->C D Compare Key Metrics (Purity, Price, Lead Time) C->D E Consider Supplier Reputation & Technical Support D->E F Select Optimal Supplier E->F G Perform Incoming Quality Control F->G

Caption: A workflow diagram for the systematic evaluation of chemical suppliers.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its properties, careful selection of a commercial supplier based on rigorous quality assessment, and the application of robust reaction protocols are essential for achieving successful and reproducible research outcomes. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this important reagent in their synthetic endeavors.

References

  • Certificate of Analysis for this compound.
  • Specifications of this compound. Capot Chemical. (URL not available)
  • This compound - LookChem. LookChem. [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Synthesis and evaluation of histamine H3 receptor ligand based on lactam scaffold as agents for treating neuropathic pain. PubMed. [Link]

  • Safety Data Sheet. Angene Chemical.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and binding assays of H3-receptor ligands. PubMed. [Link]

  • Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. [Link]

  • SAFETY DATA SHEET. Fisher Scientific.
  • (4-Cyano-2-nitrophenyl)boronic acid. Sigma-Aldrich. (URL not available)
  • Histamine H3 receptor ligands with monoamine oxidase B inhibitory activity. National Institutes of Health. (URL not available)
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

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Methodological & Application

Application Note: (4-Cyano-2-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] A key to its versatility lies in the diverse array of available boronic acids and their derivatives.[3]

This guide focuses on (4-Cyano-2-methylphenyl)boronic acid , a valuable building block for synthesizing complex biaryl compounds. The presence of both a cyano (-CN) and a methyl (-CH₃) group on the phenyl ring offers distinct advantages. The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The ortho-methyl group provides steric influence that can control atropisomerism in the resulting biaryl product and modify its conformational properties. This unique combination makes it a reagent of high interest for medicinal chemists and materials scientists aiming to create novel molecular architectures.[6][7]

Physicochemical Properties & Handling

Understanding the properties of this compound is critical for its effective use and safe handling.

PropertyValueSource
CAS Number 313546-18-8[6][7]
Molecular Formula C₈H₈BNO₂[6][7]
Molecular Weight 160.97 g/mol [6][7]
Appearance White to off-white solid[7]
Melting Point 287-305 °C[7]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]

Safety & Handling:

  • Boronic acids can be irritating to the skin, eyes, and respiratory system.[8] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound is a combustible solid.[7] Keep away from ignition sources.

  • Boronic acids are susceptible to protodeboronation, especially under aqueous or acidic conditions.[1] While generally stable, long-term storage should be under an inert atmosphere to prevent degradation. For enhanced stability, boronic acids can be converted to their corresponding pinacol esters or MIDA boronates.[1][3][9]

Mechanistic Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][10] Understanding this cycle is key to optimizing reaction conditions.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[1][10]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[12][13][14]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species.[10][13]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Biaryl Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid (4-Cyano-2-methylphenyl) boronic acid (R²-B(OH)₂) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Role of Substituents in this compound:
  • Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent can impact the nucleophilicity of the arylboronic acid. This may slightly decrease its reactivity in the transmetalation step compared to electron-rich boronic acids.[15] However, this effect is often overcome by appropriate choice of catalyst, ligand, and base.

  • Methyl Group (-CH₃): The ortho-methyl group introduces steric hindrance. This can be a challenge, potentially slowing the transmetalation step.[16] However, it can also be advantageous, for instance, in directing selectivity or creating atropisomeric products. For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient oxidative addition and reductive elimination.[1][13]

General Protocol for Suzuki-Miyaura Coupling

This section provides a robust, general protocol that serves as an excellent starting point for coupling this compound with a variety of aryl halides. Optimization may be required based on the specific substrate.

Reagents & Equipment
  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base flask Add to Flame-Dried Schlenk Flask reagents->flask inert Seal, Evacuate, and Backfill with Inert Gas (3x) flask->inert solvent Add Degassed Solvent via Syringe inert->solvent catalyst Add Catalyst/Ligand under Positive Pressure solvent->catalyst heat Heat to Desired Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Water, Dilute with EtOAc cool->quench extract Separate Layers, Extract Aqueous (3x) quench->extract dry Combine Organics, Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure
  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a pre-catalyst that requires a separate ligand (like Pd₂(dba)₃), add the ligand at this stage as well.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Optimization & Troubleshooting

The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters.[2]

Recommended Starting Conditions
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable, general-purpose catalyst. Pd(dppf)Cl₂ is often effective for more challenging substrates.[1]
Base K₂CO₃ or K₃PO₄K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive aryl chlorides or hindered substrates.[17][18]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][18]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently strong base.3. Low reaction temperature.1. Use a fresh catalyst or a more active pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature.
Protodeboronation Presence of acid; excessive water or reaction time.Ensure the reaction is strictly basic. Use anhydrous solvents and limit reaction time once the starting material is consumed. Consider using the more stable pinacol ester of the boronic acid.[1]
Homocoupling of Boronic Acid Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction.Thoroughly degas all solvents and maintain a strict inert atmosphere. The presence of oxygen can lead to homocoupling.[1] If using a Pd(II) source, ensure conditions promote reduction to Pd(0).
Difficulty with Aryl Chlorides The C-Cl bond is strong, making oxidative addition slow.Use a more electron-rich, bulky ligand like SPhos, XPhos, or an NHC ligand in combination with a strong base like K₃PO₄. Higher temperatures may also be required.[12]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome potential challenges posed by the electronic and steric nature of its substituents. The protocols and troubleshooting guide provided herein offer a solid foundation for scientists and drug development professionals to successfully incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel molecules with significant potential.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Online] Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Online] Available at: [Link]

  • LookChem. This compound. [Online] Available at: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Online] Available at: [Link]

  • Semantic Scholar. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Online] Available at: [Link]

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Online] Available at: [Link]

  • University of Bath. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Online] Available at: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • PubChem. (4-Cyano-3-methyl-2-phenylphenyl)boronic acid. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. [Online] Available at: [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Online] Available at: [Link]

  • NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Online] Available at: [Link]

  • Borates Today. Boron Suzuki Coupling. [Online] Available at: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Online] Available at: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-Cyano-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and validated protocols for the Suzuki-Miyaura cross-coupling of (4-Cyano-2-methylphenyl)boronic acid. This key building block is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating sartan-based antihypertensive drugs and other bioactive compounds.[1][2][3] We will explore the underlying reaction mechanism, detail strategies for catalyst and ligand selection, present step-by-step experimental procedures, and offer a data-driven troubleshooting guide to empower users to achieve high-yield, reproducible results.

Introduction: The Strategic Importance of the 2-Methyl-4-cyanobiphenyl Scaffold

The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4][5][6]

The this compound moiety is of particular strategic importance. The resulting 2-methyl-4-cyanobiphenyl structure is a core component in numerous high-value pharmaceuticals.[2][7] The cyano group is not merely a structural element; it serves as a versatile synthetic handle for further transformations into tetrazoles, amides, or other functional groups critical for biological activity.[8] Furthermore, the steric and electronic properties imparted by the ortho-methyl and para-cyano groups present unique challenges and opportunities in reaction optimization, necessitating a carefully considered approach to catalyst system selection. This guide aims to provide the foundational knowledge and practical protocols to successfully navigate these challenges.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][9][10]

The three primary stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a new organopalladium(II) complex.[5][10] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.

  • Transmetalation: This crucial step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻).[11][12] This boronate then transfers its organic group (the 4-cyano-2-methylphenyl moiety) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][13]

Each component plays a critical and synergistic role:

  • Palladium Precatalyst: Stable Pd(II) sources like Pd(OAc)₂ are often used, which are reduced in situ to the active Pd(0) species.[4] Alternatively, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly.[14]

  • Ligand: The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and critically modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to accelerate the oxidative addition and reductive elimination steps, especially for challenging substrates.[15][16][17]

  • Base: As mentioned, the base is essential for activating the boronic acid. The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield.[11][18]

  • Solvent: The solvent system must solubilize all components and often includes an organic solvent (e.g., dioxane, toluene, THF) and water, which can aid in dissolving the inorganic base and facilitating the transmetalation step.[4][11][18]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) (Di-organo Complex) OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAd ArB Ar'-B(OH)₂ (Boronic Acid) ArB->Trans Base Base Base->Trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be properly degassed, and the reaction should be run under an inert atmosphere to prevent catalyst degradation.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide using a modern, highly active catalyst system.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard Vendor
Aryl Bromide≥98%Standard VendorLimiting reagent
XPhos Pd G3CatalystStandard VendorA highly active Buchwald precatalyst
Potassium Phosphate (K₃PO₄)AnhydrousStandard VendorFinely powdered
1,4-DioxaneAnhydrousStandard VendorDegassed
Water (H₂O)Deionized-Degassed
Reaction Vial (e.g., 8 mL)--With stir bar and screw cap
Ethyl Acetate, HexanesHPLC GradeStandard VendorFor workup and chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Vendor
Silica Gel230-400 meshStandard VendorFor column chromatography

Step-by-Step Methodology

  • Reaction Setup: To an 8 mL reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (97 mg, 0.6 mmol, 1.2 equiv), and potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (9.0 mg, 0.01 mmol, 2 mol%).

  • Solvent Addition: Add 2.5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water. The final solvent ratio should be 5:1 Dioxane:H₂O.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Place the vial on a magnetic stir plate and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biphenyl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Boronic Acid, Aryl Halide, Base) B 2. Add Catalyst (Under Inert Gas) A->B C 3. Add Degassed Solvent B->C D 4. Seal & Heat (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst System Optimization

The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results, particularly when dealing with electronically demanding or sterically hindered substrates. The electron-withdrawing nature of the cyano group on the boronic acid can slow the transmetalation step, while coupling with electron-rich or hindered aryl halides can make oxidative addition challenging.[19][20] Below is a summary of typical conditions.

Table 1: Comparison of Catalyst Systems for a Model Reaction (Model Reaction: this compound + 4-Bromoanisole)

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference Insight
Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)1001265-80A classic but often less efficient system requiring higher temperatures.[15]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O (5:1)100490-98Buchwald ligands excel with electron-rich halides.[16][21]
XPhos Pd G3 (1-2 mol%)K₃PO₄Dioxane/H₂O (5:1)803>95Highly active precatalyst, allows lower temperatures and catalyst loadings.[17][19]
PEPPSI™-IPr (2 mol%)Cs₂CO₃THF/H₂O (10:1)80685-95Robust Pd-NHC catalyst, good for a wide range of substrates.[4][12]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides logical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Palladium source has degraded; ligand oxidized. 2. Oxygen Contamination: Insufficient degassing or poor inert atmosphere technique. 3. Ineffective Base/Solvent: Poor choice for the specific substrate combination.1. Use a fresh bottle of catalyst/ligand or a highly stable precatalyst.[22] 2. Ensure solvents are thoroughly degassed (e.g., sparging with argon for 30 min). Maintain a positive pressure of inert gas.[19] 3. Screen alternative bases (K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃). Ensure the base is finely powdered.[22]
Significant Protodeboronation 1. Reaction Temperature Too High / Time Too Long: Promotes the cleavage of the C-B bond. 2. Excess Water or Protic Solvent: Provides a proton source.1. Use a more active catalyst system (see Table 1) to allow for lower temperatures and shorter reaction times.[23] 2. Minimize water content or use an anhydrous base like CsF if compatible. Consider converting the boronic acid to a more stable pinacol boronate ester.[4][20]
Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid. 2. Catalyst System: Some catalyst systems are more prone to this side reaction.1. Rigorously exclude oxygen from the reaction mixture through proper degassing and inert atmosphere techniques.[22] 2. Consider using a Pd(0) source like Pd(PPh₃)₄ directly, or try a different ligand that may favor the cross-coupling pathway.
Difficulty with Aryl Chlorides 1. High C-Cl Bond Strength: Oxidative addition to aryl chlorides is much more difficult than to aryl bromides.1. Use highly active, electron-rich, and bulky ligands like XPhos, SPhos, or RuPhos.[16][23] 2. Higher temperatures (100-120 °C) and catalyst loadings (2-5 mol%) may be necessary. 3. PEPPSI™-type NHC catalysts are also highly effective for aryl chloride activation.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing valuable biphenyl scaffolds. Success hinges on a rational approach to reaction design, grounded in a solid understanding of the catalytic cycle. By selecting modern, highly active palladium precatalysts with appropriate bulky phosphine or NHC ligands, and by carefully controlling reaction parameters such as base, solvent, and atmosphere, researchers can consistently achieve high yields. The protocols and troubleshooting advice provided in this guide serve as a validated starting point for the efficient and reliable synthesis of these important chemical intermediates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Corbet, J., & Corpet, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Maji, B., & Mal, P. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wang, L. et al. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Paul, A. et al. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Hassan, J. et al. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Old, D. W. et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Hassan, J. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Nykaza, T. V. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Degli Innocenti, M. et al. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Google Patents. (n.d.). CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Brown, C. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Silva, M. P. et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Google Patents. (n.d.). CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.
  • Al-Zoubi, R. M. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Baker, S. J. et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

  • Kim, D. H. et al. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Sharma, S. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • ResearchGate. (n.d.). Examples and highlights of boron chemistry in drug discovery. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

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Application Note & Protocol: Mastering the Suzuki Coupling with (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Substituted Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a particularly valuable yet challenging coupling partner: (4-Cyano-2-methylphenyl)boronic acid . This reagent is of significant interest as it introduces a synthetically versatile cyano group and a sterically demanding ortho-methyl substituent.[4][5] The electron-withdrawing nature of the cyano group and the steric hindrance from the methyl group impose specific constraints on the reaction mechanism that must be addressed through careful selection of reaction conditions. Understanding these electronic and steric influences is paramount to overcoming common pitfalls such as low conversion, catalyst deactivation, and protodeboronation.[6]

This document provides researchers, scientists, and drug development professionals with a detailed framework for successfully employing this compound. We will delve into the mechanistic underpinnings of the reaction, offer a systematic guide to optimizing conditions, present a validated experimental protocol, and provide a troubleshooting guide for common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][2]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10] The choice of base is critical and can dramatically influence the reaction's efficiency.[9][11]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product ar1x Ar¹-X (Aryl Halide) ar1x->pd2_ox boronic Ar²-B(OH)₂ (this compound) boronic->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions for this compound

The electronic and steric properties of this compound demand careful optimization of the reaction parameters. The electron-withdrawing cyano group can increase the propensity for protodeboronation, while the ortho-methyl group can hinder the transmetalation step.[6][12] The following tables provide a guide to selecting the optimal components.

Table 1: Selection of Palladium Catalyst and Ligand
Catalyst/PrecatalystLigandTypical Loading (mol%)Rationale and Key Considerations
Pd(PPh₃)₄(Internal)1-5A classic, reliable Pd(0) source. May require higher temperatures for sterically hindered substrates.
Pd₂(dba)₃ / Pd(OAc)₂XPhos, SPhos, RuPhos 1-3 (Pd), 1.1-1.2 eq. ligand to PdHighly Recommended. Buchwald ligands are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, overcoming the steric hindrance of the ortho-methyl group.[13][14]
XPhos Pd G3/G4(Internal)1-3Excellent air- and moisture-stable precatalysts. They efficiently generate the active Pd(0) species and are ideal for challenging couplings, providing high reproducibility.[13][15]
PEPPSI-iPr(Internal)2-5N-Heterocyclic Carbene (NHC) based catalysts are very robust and effective for coupling aryl chlorides, but also show excellent activity with bromides and sterically demanding partners.[7]
Table 2: Selection of Base
BaseEquivalentsStrengthRationale and Key Considerations
K₂CO₃2.0 - 3.0ModerateA common and effective choice. Often used in aqueous solvent mixtures which aids its solubility.[9]
K₃PO₄2.0 - 3.0StrongA stronger base that can be effective when weaker bases fail. Its use in anhydrous conditions is possible, which can be beneficial if substrates are sensitive to hydrolysis.[9][14]
Cs₂CO₃2.0 - 3.0StrongHighly effective, often giving higher yields than other carbonates, but is more expensive. The larger cation can play a role in accelerating the reaction.
KF3.0MildA mild base useful for substrates with base-labile functional groups (e.g., esters). It activates the boronic acid without promoting hydrolysis.[10][16]
Table 3: Selection of Solvent
Solvent SystemTypical RatioTemperature (°C)Rationale and Key Considerations
1,4-Dioxane / H₂O4:1 to 10:180 - 100A very common and robust system. Water helps dissolve the inorganic base, facilitating the reaction.[8]
Toluene / H₂O / EtOH10:1:180 - 110Ethanol can improve the solubility of the boronic acid and aid in the reduction of Pd(II) precatalysts.
Tetrahydrofuran (THF) / H₂O4:165 - 70A lower-boiling point option suitable for more reactive coupling partners.
N,N-Dimethylformamide (DMF)(Anhydrous)80 - 120An excellent polar aprotic solvent for substrates with poor solubility in other systems. Ensure DMF is high purity and anhydrous.[16]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole, a representative aryl bromide.

Workflow Diagram

Protocol_Workflow start Start reagents 1. Assemble Reagents - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base start->reagents setup 2. Reaction Setup - Flame-dry flask - Add solids - Seal with septum reagents->setup degas 3. Degas System - Evacuate & backfill with Argon/N₂ (3x) setup->degas solvent 4. Add Solvents - Add degassed solvent/water via syringe degas->solvent heat 5. Heat Reaction - Stir at specified temp - Monitor by TLC/LC-MS solvent->heat workup 6. Aqueous Workup - Cool to RT - Quench with water - Extract with organic solvent heat->workup purify 7. Purify Product - Dry organic layer - Concentrate - Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromoanisole187.04187 mg1.01.0
This compound160.98193 mg1.21.2
XPhos Pd G3863.8317.3 mg0.020.02
K₃PO₄212.27425 mg2.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (193 mg, 1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[7][13]

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).

  • Aqueous Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification : Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor solubility of reagents. 4. Reaction temperature too low.1. Use a fresh bottle of catalyst or a robust precatalyst (e.g., Buchwald G3/G4). 2. Ensure thorough degassing of both the reaction vessel and solvents.[13] 3. Screen alternative solvents like DMF or add a co-solvent (e.g., ethanol). Increase stirring rate.[13] 4. Increase the temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or acidic impurities. 2. Reaction conditions are too harsh (high temp, long time). 3. The boronic acid is inherently unstable under the conditions.[6][16]1. Use anhydrous solvents and a base like K₃PO₄. Ensure the aryl halide is pure. 2. Decrease the reaction temperature or time. 3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[3]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve the degassing procedure. Ensure a positive pressure of inert gas throughout the reaction.[7] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that reliably generates Pd(0).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong, causing degradation of functional groups.1. Lower the reaction temperature. 2. Switch to a milder base such as KF or NaHCO₃.[10]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Braga, A. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Borates Today. Boron Suzuki Coupling. [Link]

  • Leadbeater, N. E., & McGowan, C. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Słowik, T., & Skraba, T. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]

  • Reddit r/Chempros. Struggling with Suzuki Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • inno-pharmchem.com. Advanced Materials Synthesis with 4-Cyanophenylboronic Acid. [Link]

  • TSpace (University of Toronto). Synthesis and applications of aminoboronic acids. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]

  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

Sources

Strategic Base Selection for the Suzuki-Miyaura Cross-Coupling of (4-Cyano-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Challenge and Opportunity of a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its power in constructing C(sp²)–C(sp²) bonds.[1][2] The biaryl moiety is a prevalent scaffold in numerous drug candidates and approved medicines.[3] (4-Cyano-2-methylphenyl)boronic acid is a particularly valuable building block, poised to introduce a substituted cyanophenyl group that can serve as a key pharmacophore or a synthetic handle for further derivatization.

However, this substrate presents a classic optimization challenge due to its distinct structural features: an electron-withdrawing nitrile (-CN) group and a sterically encumbering ortho-methyl group. The cyano group increases the boronic acid's Lewis acidity, but also enhances its susceptibility to premature decomposition via protodeboronation.[4][5] Simultaneously, the ortho-methyl group can sterically impede the critical transmetalation step in the catalytic cycle.[6][7]

A successful coupling, therefore, hinges on a nuanced and strategic selection of the base—a choice that must activate the boronic acid sufficiently to overcome steric barriers without promoting its degradation. This guide provides a detailed analysis of base selection, mechanistic considerations, and a robust experimental protocol tailored for this challenging yet important substrate.

The Pivotal Role of the Base in the Catalytic Cycle

The base is not a mere spectator; it is an essential activator in the Suzuki-Miyaura catalytic cycle. Its primary function is to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[8] Two primary mechanistic pathways are generally accepted for this activation[9][10][11]:

  • The Boronate Pathway (Path A): The base reacts with the neutral boronic acid (ArB(OH)₂) to form a more nucleophilic, tetracoordinate "ate" complex (ArB(OH)₃⁻). This anionic boronate species is significantly more reactive and readily transfers its aryl group to the palladium(II) complex.[10][12][13]

  • The Oxo-Palladium Pathway (Path B): The base (e.g., OH⁻) first displaces the halide on the palladium(II) complex (LₙPd(Ar')X) to form a palladium hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[10][11]

The operative pathway depends on the specific base, solvent, and substrates involved. For this compound, the goal is to generate the reactive boronate species efficiently while minimizing the concentration of highly basic species that can catalyze decomposition.


}

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Navigating the Pitfalls: Protodeboronation

The primary competing side reaction is protodeboronation, the cleavage of the C–B bond to replace the boronic acid group with a hydrogen atom. This pathway is particularly problematic for electron-deficient arylboronic acids, such as our substrate, especially under basic aqueous conditions.[5][14] A stronger base or higher temperature can accelerate this undesired reaction, consuming the starting material and reducing the overall yield.

The selection of a base must therefore strike a delicate balance: it needs to be strong enough to promote the formation of the boronate for transmetalation but not so aggressive that it favors protodeboronation.


}

Figure 2: Competing Pathways for the Boronic Acid

Comparative Analysis of Bases for a Challenging Substrate

The choice of base is highly dependent on the coupling partners, solvent, and catalyst system. For this compound, moderately strong inorganic bases are often the most effective. Very strong bases like hydroxides (NaOH, KOH) should be used with caution due to the high risk of protodeboronation and potential hydrolysis of the nitrile group.

BaseClassBasicityTypical ConditionsAdvantagesDisadvantages & Considerations
K₃PO₄ PhosphateModerateDioxane/H₂O, TolueneExcellent for sterically hindered and electron-deficient substrates. Generally provides a good balance of reactivity and minimal side reactions.[1]Can be heterogeneous, requiring efficient stirring.
Cs₂CO₃ CarbonateStrongDioxane, DMF, TolueneHighly effective for difficult couplings, often overcoming steric hindrance where other bases fail.[1][15] Its high solubility in organic solvents can be beneficial.Higher cost. Its strength can increase the rate of protodeboronation if not carefully controlled (temperature, water content).
K₂CO₃ CarbonateModerateToluene/EtOH/H₂O, Dioxane/H₂OCost-effective and widely used. A good starting point for optimization.[8] Generally safe for many functional groups.May not be strong enough to overcome the steric hindrance of the ortho-methyl group, potentially leading to slow or incomplete reactions.
KF FluorideWeakTHF, DioxaneMild conditions suitable for base-sensitive functional groups.[1][13] The fluoride ion is thought to form a highly nucleophilic trifluoroborate species.Often requires anhydrous conditions and may be less effective for sterically demanding substrates.
Organic Bases AminesWeak-ModerateVariesCan be useful in specific cases where inorganic bases are incompatible with other functionalities on the substrate.Generally less common and often less effective for activating the boronic acid in this context.

Recommendation: For the coupling of this compound, K₃PO₄ is the recommended starting point due to its proven efficacy with both sterically and electronically challenging substrates. If yields are low due to sluggish reaction rates, a switch to the stronger Cs₂CO₃ should be investigated, with careful monitoring for protodeboronation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst/ligand may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% OR Pd₂(dba)₃, 1.5 mol%)

  • Ligand (if using Pd₂(dba)₃, e.g., SPhos, 6 mol%)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1 equiv.), this compound (0.6 mmol, 1.2 equiv.), K₃PO₄ (1.5 mmol, 3.0 equiv.), the palladium catalyst, and ligand (if applicable).

  • Evacuation and Backfilling: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the degassed solvent mixture by bubbling Argon or Nitrogen through the 1,4-dioxane/water mixture for at least 20-30 minutes. Add the required volume of the degassed solvent (e.g., 5 mL for a 0.1 M reaction concentration) to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-18 hours. Look for the consumption of the limiting reagent (aryl bromide).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.


}

Figure 3: Experimental Workflow

Conclusion

The successful Suzuki-Miyaura coupling of this compound is a solvable challenge that requires a deliberate and mechanistically informed approach to base selection. The inherent conflict between the need for activation to overcome steric hindrance and the need for mildness to prevent protodeboronation places this substrate in a sensitive optimization window. By starting with a moderately strong base like K₃PO₄ and employing rigorous anhydrous and anaerobic techniques, researchers can reliably access the desired cyanobiaryl products, unlocking a valuable region of chemical space for drug discovery and materials development.

References

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • A. Braga, N. Morgon, Gregori Ujaque, F. Maseras. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Acme Organics.
  • G. C. Lloyd-Jones, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Screening of different bases for Suzuki coupling a.
  • H. L. D. Hayes, et al. (2021). Protodeboronation of (Hetero)
  • G. C. Lloyd-Jones, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • K. M. B. T. K. Ostrowska, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • G. C. Lloyd-Jones, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • K. M. B. T. K. Ostrowska, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

Sources

solvent effects in reactions with (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Reaction Outcomes: A Deep Dive into Solvent Effects in Reactions with (4-Cyano-2-methylphenyl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile and increasingly important building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient construction of carbon-carbon bonds.[1][2] The presence of both a cyano and a methyl group on the phenyl ring offers unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures.

However, the success of these coupling reactions is not solely dependent on the choice of catalyst and base; the solvent plays a pivotal, albeit often underestimated, role.[3][4][5] The reaction medium can profoundly influence reaction rates, yields, and even the product distribution by affecting reagent solubility, catalyst stability and activity, and the stabilization of intermediates throughout the catalytic cycle.[6][7][8] This guide provides a comprehensive overview of the theoretical and practical aspects of solvent selection for reactions involving this compound, offering detailed protocols to empower researchers to optimize their synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to rational solvent selection. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 313546-18-8[4]
Molecular Formula C₈H₈BNO₂[4]
Molecular Weight 160.97 g/mol
Appearance White to off-white solid
Melting Point 280-305 °C[4]
pKa (Predicted) 7.46 ± 0.58[4]
LogP (Predicted) -0.45[4]

Solubility Profile: A Critical First Step

Table of Expected Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMAc, DMSO, AcetonitrileHighThe polar nature of these solvents effectively solvates the polar cyano and boronic acid groups.
Ethereal THF, 1,4-Dioxane, DMEModerate to HighThese solvents can solvate the boronic acid and are excellent media for Suzuki-Miyaura reactions.[8]
Alcohols Methanol, Ethanol, IsopropanolModerateProtic solvents can hydrogen bond with the boronic acid. However, they can also compete for coordination to the metal center.[7]
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateOften used in Suzuki-Miyaura reactions, but the polarity of the boronic acid may limit its solubility.
Non-polar Hydrocarbons Hexane, HeptaneVery LowThe significant polarity of the molecule makes it poorly soluble in non-polar solvents.[3][6]

The Mechanistic Role of Solvents in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent can influence each of the key steps: oxidative addition, transmetalation, and reductive elimination.[1]

1. Oxidative Addition: The first step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. The polarity of the solvent can play a role in stabilizing the resulting Pd(II) complex.

2. Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent. The boronic acid must be activated by a base to form a more nucleophilic boronate species. The solvent must be able to dissolve the inorganic base and facilitate the transfer of the organic group from boron to palladium. Biphasic solvent systems, often containing water, are frequently employed to dissolve the base and accelerate this step.[2]

3. Reductive Elimination: In the final step, the two organic partners are coupled, and the Pd(0) catalyst is regenerated. The solvent can influence the rate of this step by affecting the geometry and stability of the Pd(II) intermediate.

Visualizing the Solvent's Role in the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_solvent Solvent Influence Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂(R²) Oxidative_Addition->Transmetalation Transmetalation (R²-B(OH)₂) Solvent_Effects • Stabilizes Pd species • Solubilizes base & boronate • Influences coordination Oxidative_Addition->Solvent_Effects Polarity can stabilize Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination R¹-R² Transmetalation->Solvent_Effects Crucial for base and boronate solubility

Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent interaction.

Experimental Protocol: Screening Solvents for the Suzuki-Miyaura Coupling of this compound

This protocol provides a framework for systematically evaluating the effect of different solvents on the Suzuki-Miyaura reaction between this compound and a model aryl bromide.

Objective: To determine the optimal solvent for the coupling of this compound with 4-bromoanisole, based on reaction yield and purity of the product, 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile.

Materials and Equipment:
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous solvents for screening (e.g., 1,4-Dioxane, Toluene, Acetonitrile, DMF, THF/H₂O (4:1))

  • Reaction vials or round-bottom flasks with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating block or oil bath with temperature control

  • TLC plates, GC-MS, or HPLC for reaction monitoring and analysis

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup:

    • In a series of identical reaction vials, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

    • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of the reaction solvent.

    • To each reaction vial, add 5 mL of the respective anhydrous solvent to be screened.

    • Purge each vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction Execution:

    • Add the catalyst precursor solution to each reaction vial under the inert atmosphere.

    • Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.

    • Stir the reactions for a predetermined time (e.g., 12 hours).

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

    • Once the reaction is complete (or after the set time), cool the vials to room temperature.

    • Quench the reaction by adding water (10 mL) to each vial.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Data Interpretation:

    • Analyze the crude product from each reaction by GC-MS or ¹H NMR to determine the conversion and the formation of any side products.

    • Purify the product by column chromatography if necessary.

    • Calculate the isolated yield for each solvent system.

Hypothetical Results of Solvent Screening:
SolventReaction Time (h)Conversion (%)Isolated Yield (%)Observations
1,4-Dioxane 12>9592Clean reaction, easy workup.
Toluene 128578Slower reaction rate, some starting material remaining.
Acetonitrile 129085Good conversion, product is highly soluble.
DMF 12>9590High reaction rate, but can be difficult to remove during workup.
THF/H₂O (4:1) 12>9594Excellent yield, the presence of water aids in dissolving the base.[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Poor solubility of reagents.- Inefficient catalyst turnover.- Inappropriate base/solvent combination.- Try a solvent system with higher polarity or a biphasic mixture (e.g., Toluene/Water, THF/Water).- Screen different palladium catalysts and ligands.- Ensure the base is sufficiently soluble in the chosen solvent system.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen.- Catalyst decomposition.- Thoroughly degas the solvent and reaction mixture before adding the catalyst.- Use a more robust ligand to stabilize the palladium catalyst.
Protodeboronation (Loss of Boronic Acid) - Presence of protic impurities.- Elevated temperatures for extended periods.- Use anhydrous solvents and reagents.- Optimize the reaction time and temperature to minimize decomposition.

Conclusion

The choice of solvent is a critical parameter in the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. A systematic approach to solvent screening, guided by an understanding of the underlying reaction mechanism and the physicochemical properties of the reagents, is essential for optimizing reaction outcomes. This guide provides the foundational knowledge and practical protocols to enable researchers to harness the full synthetic potential of this valuable building block, leading to more efficient and robust synthetic routes in drug discovery and materials science.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Singh, U. P., et al. (2016). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). (4-Cyano-4-methylhexyl)boronic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These motifs, characterized by two directly connected aromatic rings, are prevalent in a remarkable number of blockbuster drugs, agrochemicals, and functional organic materials.[3][4] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design, contributing to high-affinity binding to a range of biological targets.[2] The synthesis of unsymmetrical biaryls, in particular, remains a critical endeavor for researchers aiming to fine-tune the pharmacological and material properties of novel compounds.[5]

Among the myriad of synthetic methodologies for constructing C-C bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile tool.[6][7][8][9] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents have cemented its status as a go-to method in both academic and industrial laboratories.[4][10]

This guide provides a detailed examination and a robust protocol for the use of a specific, functionalized building block, (4-Cyano-2-methylphenyl)boronic acid , in Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-withdrawing nitrile group and an electron-donating methyl group on the boronic acid presents unique considerations for reaction optimization, which will be addressed herein to empower researchers in their synthesis of complex biaryl compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][11] A generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][12]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl bromide or iodide) to a low-valent Pd(0) complex, forming a Pd(II) species.[6][7]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (the boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][11]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation Base Base Boronate [Ar'-B(OH)₃]⁻ BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Boronate Activation ArPdAr->Pd0 Reductive Elimination Biaryl Ar-Ar' (Product) ArPdAr->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Focus on this compound

This compound is a versatile reagent for introducing a cyanomethylphenyl moiety into target molecules.

PropertyValue
Molecular Formula C₈H₈BNO₂
Molecular Weight 160.97 g/mol
CAS Number 313546-18-8
Appearance Solid
Melting Point 287-305 °C
Storage Under inert gas (Nitrogen or Argon) at 2-8°C

Data sourced from Sigma-Aldrich and LookChem.[13]

The electronic properties of this reagent are of particular interest. The cyano group at the 4-position is strongly electron-withdrawing, while the methyl group at the 2-position is electron-donating. This electronic push-pull system can influence the reactivity of the boronic acid and the properties of the resulting biaryl product. The steric hindrance from the ortho-methyl group should also be considered when selecting coupling partners and optimizing reaction conditions.

Detailed Experimental Protocol: Synthesis of 2'-Methyl-4'-cyano-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.

Materials and Reagents
  • This compound (1.0 equiv.)

  • 4-Bromobenzonitrile (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Safety Precautions
  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boronic acids can be irritating to the skin and respiratory tract.[14] Avoid inhalation of dust and direct contact.

Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-bromobenzonitrile (1.2 equiv.), and potassium phosphate (2.0 equiv.).

    • The use of a slight excess of the aryl halide can help drive the reaction to completion. Potassium phosphate is an effective base for many Suzuki couplings.

  • Catalyst Preparation :

    • In a separate small vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv.), and the ligand, SPhos (0.04 equiv.).

    • SPhos is a bulky, electron-rich phosphine ligand that is often effective for coupling sterically hindered or electronically challenging substrates.

  • Inert Atmosphere :

    • Seal the round-bottom flask with a septum and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition :

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the reaction flask via syringe. The solvent mixture should be sufficient to dissolve the reactants upon heating. A small amount of water is often beneficial for the Suzuki-Miyaura reaction.[6]

    • Degas the solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes prior to addition.

  • Catalyst Addition :

    • Add the pre-weighed catalyst and ligand to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution :

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification :

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Workflow Diagram

Caption: Experimental workflow for the synthesis of biaryl compounds.

Troubleshooting and Considerations

  • Low Yield : If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a different base (e.g., Cs₂CO₃, K₂CO₃). The reaction temperature and time may also need further optimization. The stability of boronic acids can sometimes be a reason for low yields; ensure the reagent is of high quality.[6]

  • Homocoupling of Boronic Acid : The formation of a biaryl product from the homocoupling of the boronic acid can be a side reaction. This can sometimes be suppressed by carefully controlling the reaction conditions and ensuring an oxygen-free environment.

  • Deboronation : Protodeboronation (replacement of the boronic acid group with a hydrogen atom) can occur, especially under harsh conditions. Using milder bases and lower temperatures may mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of biaryl compounds. This compound is a valuable building block that, with the appropriate choice of catalyst, ligand, and reaction conditions, can be effectively employed to create complex and functionally diverse biaryl molecules. The protocol and considerations outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to successfully utilize this versatile reagent in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NROChemistry via YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

  • LookChem. This compound. [Link]

  • Nature Communications. Expanding chemical space by para-C−H arylation of arenes. [Link]

  • RSC Publishing. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]

  • ResearchGate. Examples of biaryl structure applications. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

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The Strategic Role of (4-Cyano-2-methylphenyl)boronic Acid in Modern Oncology: Application Notes for the Synthesis of PARP Inhibitor Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Boronic Acids in Targeted Cancer Therapy

In the landscape of modern medicinal chemistry, boronic acids have transcended their initial perception as mere synthetic intermediates to become crucial pharmacophores in their own right.[1][2][3] Their unique electronic properties and ability to form reversible covalent bonds have been exploited in the design of highly targeted therapeutics.[1] This guide focuses on a particularly significant building block, (4-Cyano-2-methylphenyl)boronic acid , and its pivotal role in the synthesis of Niraparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] Niraparib is a clinically approved medication for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, particularly those with mutations in the BRCA genes.[5][6]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will delve into the rationale behind the use of this compound, provide detailed protocols for its application in the synthesis of Niraparib precursors, and explore the underlying biological context of PARP inhibition.

Application Notes: The Significance of the 4-Cyano-2-methylphenyl Moiety in Niraparib

The choice of this compound as a key starting material in the synthesis of Niraparib is a deliberate and strategic decision rooted in established principles of drug design. The substituents on the phenyl ring—the 4-cyano group and the 2-methyl group—are not arbitrary; they play a crucial role in the pharmacodynamic and pharmacokinetic properties of the final drug molecule.

Structure-Activity Relationship (SAR) Insights:

  • The 4-Cyano Group: The electron-withdrawing nature of the cyano group is a common feature in many enzyme inhibitors. In the context of Niraparib, the 4-cyanophenyl moiety is critical for its potent inhibitory activity against PARP-1 and PARP-2. While direct SAR studies on this specific fragment of Niraparib are not extensively published in the public domain, the replacement of the para-cyano group in structurally related dual aromatase-sulfatase inhibitors has been shown to be detrimental to their activity, suggesting its importance in target engagement.[7] It is hypothesized that the cyano group participates in key interactions within the nicotinamide-binding pocket of the PARP enzyme, potentially through hydrogen bonding or favorable electrostatic interactions, thus contributing to the high binding affinity of Niraparib.

  • The 2-Methyl Group: The "magic methyl" effect, where the addition of a methyl group to a drug candidate can significantly enhance its properties, is a well-documented phenomenon in medicinal chemistry.[8] The 2-methyl group in the (4-Cyano-2-methylphenyl) moiety of Niraparib likely serves multiple purposes:

    • Conformational Restriction: It can introduce a degree of steric hindrance that locks the phenyl ring into a specific, biologically active conformation, optimizing its fit within the PARP active site.

    • Metabolic Stability: The methyl group can shield adjacent positions on the aromatic ring from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

    • Hydrophobic Interactions: It can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the enzyme's binding pocket, further enhancing binding affinity.

The combination of these two substituents on the phenylboronic acid provides a molecular scaffold that is pre-organized for optimal interaction with the PARP enzyme, highlighting the importance of selecting precisely functionalized building blocks in drug discovery.

Core Application: Synthesis of Niraparib Precursor via Suzuki-Miyaura Coupling

The primary application of this compound in this context is its use in the Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate in the synthesis of Niraparib.[9][10] This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis.[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Niraparib Intermediate

This protocol outlines a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable coupling partner, such as a protected 3-(4-bromophenyl)piperidine derivative, which is a common strategy in Niraparib synthesis.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Protected 3-(4-bromophenyl)piperidine (e.g., tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the protected 3-(4-bromophenyl)piperidine, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent and degassed water (typically in a ratio of 4:1 to 10:1 v/v) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the aryl bromide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Degassed Solvents: Oxygen dissolved in the solvents can also lead to the oxidation of the palladium catalyst and can promote unwanted side reactions. Degassing the solvents is a critical step to maintain the integrity of the catalytic cycle.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield, with carbonates and phosphates being commonly used.[11]

  • Water in the Solvent System: The presence of a small amount of water is often beneficial, and in some cases essential, for the Suzuki-Miyaura reaction. It can help to dissolve the base and facilitate the formation of the active boronate species.

Data Presentation: Potency of Niraparib

The successful synthesis of Niraparib using this compound as a key building block has led to a highly potent inhibitor of PARP enzymes. The inhibitory activity of Niraparib is typically quantified by its half-maximal inhibitory concentration (IC₅₀).

CompoundTargetIC₅₀ (nM)Cell-based IC₅₀ (µM) in BRCA-mutant cellsReference
NiraparibPARP-13.87.487 (PEO1 cells)[4][5]
NiraparibPARP-22.121.34 (UWB1.289 cells)[4][5]

Biological Context: The PARP Inhibition Pathway and Synthetic Lethality

Understanding the mechanism of action of Niraparib is essential for appreciating the significance of its synthesis. Niraparib functions through a concept known as "synthetic lethality." In normal, healthy cells, DNA damage, such as single-strand breaks (SSBs), is primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a critical role.[5] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[12]

In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is deficient. However, these cells can still survive by relying heavily on the PARP-dependent BER pathway to repair SSBs before they can become DSBs. When these BRCA-deficient cancer cells are treated with a PARP inhibitor like Niraparib, the BER pathway is also compromised. This leads to an accumulation of unrepaired SSBs, which then result in the formation of DSBs that the cell cannot repair due to the lack of a functional HR pathway. The accumulation of catastrophic DNA damage ultimately leads to cell death.[12][13] This selective killing of cancer cells with a specific genetic vulnerability while sparing normal cells is the essence of synthetic lethality.

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell (Functional HR) cluster_cancer_cell BRCA-mutant Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair (BER) DNA_damage->PARP DSB Double-Strand Break (DSB) (during replication) DNA_damage->DSB unrepaired Repaired_SSB Repaired DNA PARP->Repaired_SSB Cell_Survival1 Cell Survival BRCA BRCA-mediated Homologous Recombination (HR) DSB->BRCA Repaired_DSB Repaired DNA BRCA->Repaired_DSB DNA_damage2 DNA Single-Strand Break (SSB) PARP2 PARP-mediated Base Excision Repair (BER) DNA_damage2->PARP2 DSB2 Double-Strand Break (DSB) PARP2->DSB2 unrepaired SSBs accumulate BRCA_mut Defective Homologous Recombination (HR) DSB2->BRCA_mut Cell_Death Cell Death (Apoptosis) BRCA_mut->Cell_Death unrepaired DSBs Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP2 Inhibits

Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound is a sophisticated and indispensable building block in the synthesis of the PARP inhibitor Niraparib. Its carefully selected functional groups contribute significantly to the drug's high potency and favorable pharmacokinetic profile. The Suzuki-Miyaura coupling reaction provides an efficient and reliable method for incorporating this crucial moiety into the Niraparib scaffold. A thorough understanding of the synthetic protocols and the underlying biological principles of PARP inhibition and synthetic lethality is paramount for researchers and scientists working in the field of oncology drug discovery and development. The continued exploration of novel applications for such precisely engineered boronic acids will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. [Link]

  • Figure describing the synthetic lethality interaction between PARPs and... [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. [Link]

  • Schematic representation of PARP and BRCA mediated DNA repair in cells... [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. [Link]

  • Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. [Link]

  • BRCA1, PARP, and 53BP1: conditional synthetic lethality and synthetic viability. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. [Link]

  • Niraparib | C19H20N4O | CID 24958200. [Link]

  • Processes for the preparation of Niraparib and intermedi
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • Niraparib. [Link]

  • Structure-activity relationships in vitro. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • A novel synthetic method for preparing an anticancer medicine Niraparib.
  • niraparib. [Link]

  • Organoborane coupling reactions (Suzuki coupling). [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]

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Application Notes & Protocols for (4-Cyano-2-methylphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Functional Materials

(4-Cyano-2-methylphenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a critical building block in the rational design of advanced organic materials. Its unique trifunctional structure—featuring a reactive boronic acid group, an electron-withdrawing cyano (-C≡N) moiety, and a sterically influential methyl (-CH₃) group—provides a powerful toolkit for chemists and materials scientists. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the precise formation of carbon-carbon bonds to construct complex π-conjugated systems.[1][2]

The strategic placement of the cyano and methyl groups imparts specific and desirable characteristics to the resulting materials. The potent electron-withdrawing nature of the cyano group can be used to tune the electronic properties of a molecule, such as lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for creating efficient electron-transporting or bipolar host materials in Organic Light-Emitting Diodes (OLEDs). Concurrently, the methyl group provides steric hindrance that can disrupt intermolecular packing, leading to materials with higher solubility and improved morphological stability in thin-film devices.

This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of bipolar host materials for OLEDs and the fabrication of fluorescent chemosensors. It offers detailed, field-proven protocols and explains the underlying scientific principles to empower researchers in their experimental designs.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueReference
CAS Number 313546-18-8[3][4]
Molecular Formula C₈H₈BNO₂[4]
Molecular Weight 160.97 g/mol
Appearance White to off-white solid
Melting Point 280-305 °C[4]
Boiling Point 376.1 °C at 760 mmHg[4]
Density 1.209 g/cm³[3][4]
Solubility Soluble in organic solvents like THF, Dioxane, DMF.

Application I: Synthesis of Bipolar Host Materials for Phosphorescent OLEDs

Scientific Rationale & Causality

In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a pivotal role in device efficiency and stability. An ideal host should possess a high triplet energy (Eₜ) to confine the excitons on the phosphorescent guest emitter, as well as balanced hole and electron transport capabilities (bipolarity) to ensure a wide recombination zone.[5][6]

This compound is an excellent precursor for designing bipolar host materials. The electron-deficient nature of the 4-cyano-2-methylphenyl moiety makes it a suitable building block for the electron-transporting part of a bipolar molecule. When coupled with an electron-rich, hole-transporting unit, such as a carbazole derivative, the resulting molecule can exhibit the desired bipolar characteristics.[5][7] The cyano group helps to lower the LUMO, facilitating electron injection and transport, while the carbazole unit provides a high HOMO level for efficient hole transport.[8]

This section provides a representative protocol for the synthesis of a bipolar host material, 9-(4-cyano-2-methylphenyl)-9H-carbazole , via a Suzuki-Miyaura C-N coupling reaction.

Experimental Workflow: Suzuki-Miyaura C-N Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Carbazole, This compound, Catalyst, Ligand, Base solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent degas Degas with Inert Gas (Argon/Nitrogen) solvent->degas heat Heat to Reflux (e.g., 110°C) for 12-24h degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end start Start start->reagents

Caption: Workflow for Suzuki C-N coupling.

Detailed Protocol: Synthesis of 9-(4-cyano-2-methylphenyl)-9H-carbazole

Materials:

  • Carbazole (1.0 eq.)

  • This compound (1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous Toluene

  • Ethyl acetate, Hexane (for chromatography)

  • Celite

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add carbazole (1.0 mmol, 167.2 mg), this compound (1.5 mmol, 241.4 mg), cesium carbonate (2.0 mmol, 651.6 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.9 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via a syringe. The solvent must be anhydrous to prevent the decomposition of the boronic acid and catalyst.

  • Reaction: Stir the reaction mixture vigorously and heat to 110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the insoluble base and palladium residues. Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.

Application II: Design of Fluorescent Chemosensors

Scientific Rationale & Causality

Boronic acids are well-established as recognition motifs for diol-containing molecules (like sugars) and fluoride ions.[9][10][11][12][13] The interaction with these analytes alters the electronic properties of the boronic acid moiety. When the boronic acid is incorporated into a fluorophore, this interaction can modulate the fluorescence output (intensity or wavelength), creating a sensor.[14]

The Lewis acidic boron atom of this compound can interact with Lewis bases like fluoride (F⁻).[15] This interaction changes the hybridization of the boron atom from sp² to sp³, which in turn alters the electronic communication within the molecule. If this moiety is part of a larger π-conjugated system that includes a fluorescent reporter, this change can trigger a "turn-on" or "turn-off" fluorescent response.

This section outlines a protocol for synthesizing a diboronic acid-based fluorescent probe, which can enhance binding affinity and selectivity for target analytes through cooperative binding. The protocol is adapted from the synthesis of similar cyano-substituted diboronic acid probes.[16][17]

Logical Diagram: Sensor Activation Mechanism

G cluster_state1 Sensor 'OFF' State cluster_state2 Sensor 'ON' State sensor_off Diboronic Acid Sensor (Low Fluorescence) pet Photoinduced Electron Transfer (PET) Quenches Fluorescence sensor_off->pet Mechanism analyte Analyte (e.g., Fluoride, Diol) sensor_off->analyte Binding Event sensor_on Sensor-Analyte Complex (High Fluorescence) pet_blocked PET Blocked sensor_on->pet_blocked Result analyte->sensor_on

Caption: Mechanism of a 'turn-on' boronic acid sensor.

Detailed Protocol: Synthesis of a Cyano-Substituted Diboronic Acid Probe

This protocol describes the synthesis of a fluorescent probe by coupling two units of this compound to a fluorescent core, such as a substituted anthracene.

Materials:

  • 9,10-Bis(bromomethyl)anthracene (or similar fluorescent core) (1.0 eq.)

  • This compound (2.2 eq.)

  • Potassium Carbonate (K₂CO₃) (5.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 9,10-bis(bromomethyl)anthracene (1.0 mmol) and this compound (2.2 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add potassium carbonate (5.0 mmol) to the solution. The base acts as a proton scavenger to facilitate the nucleophilic substitution reaction.

  • Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Precipitation and Filtration: After the reaction is complete, pour the reaction mixture into ice-water (100 mL). A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold methanol to remove unreacted starting materials and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield the pure diboronic acid fluorescent probe.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the creation of sophisticated organic materials. Its unique electronic and steric properties allow for the precise tuning of molecular characteristics, leading to the development of high-performance bipolar host materials for OLEDs and sensitive fluorescent chemosensors. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon these applications. Future work may involve incorporating this moiety into materials for other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), or developing more complex sensor arrays for multiplexed detection.

References

  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. Available at: [Link]

  • Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health. Available at: [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available at: [Link]

  • Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. ACS Publications. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. University of Bath. Available at: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Institutes of Health. Available at: [Link]

  • 4-Cyano-2-methylphenylboronic acid. Boroncore. Available at: [Link]

  • This compound. Jingming Chemical. Available at: [Link]

  • Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. ScienceDirect. Available at: [Link]

  • A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. National Institutes of Health. Available at: [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. ResearchGate. Available at: [Link]

  • Organoborane Coupling Reactions (Suzuki Coupling). ResearchGate. Available at: [Link]

  • Novel 3‐cyano imidazopyridine acceptor based bipolar and n‐type host materials for phosphorescent organic light‐emitting diodes. ResearchGate. Available at: [Link]

  • A Highly Sensitive and Selective Colorimetric Sensor for Fluoride Anions Based on a Carbazole Derivative. eScholarship, University of California. Available at: [Link]

  • Synthesis and photophysical studies of bipolar host materials for phosphorescent oleds. NIT Rourkela. Available at: [Link]

  • Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The molecular structure of cyano‐based bipolar host. ResearchGate. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Protodeboronation of (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-Cyano-2-methylphenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into the common side reaction of protodeboronation. As Senior Application Scientists, we understand that unexpected results can be a significant impediment to progress. Here, we address specific issues you may encounter, explain the underlying chemical principles, and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Answer: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura cross-coupling reaction, this is a highly undesirable side reaction. Instead of forming the desired biaryl product, the boronic acid starting material is consumed to produce a simple arene—in this case, 3-methylbenzonitrile. This lowers the yield of your target molecule and complicates purification.

Q2: I'm observing 3-methylbenzonitrile as a major byproduct in my Suzuki-Miyaura coupling. Is this compound particularly prone to this?

Answer: Yes, arylboronic acids bearing strong electron-withdrawing groups, such as the cyano group (-CN) in your reagent, can be particularly susceptible to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][3] The electron-withdrawing nature of the cyano group increases the Lewis acidity of the boron atom and can stabilize intermediates that lead to C-B bond cleavage.[4] While acid-promoted protodeboronation may be slower for electron-deficient systems, base-catalyzed pathways are highly relevant and often problematic.[5][6]

Q3: What are the primary factors in my reaction setup that could be promoting protodeboronation?

Answer: Several factors can accelerate this unwanted side reaction:

  • Base: The type and strength of the base are critical. Strong bases can readily form the boronate species [ArB(OH)3]−, which is a key intermediate in base-catalyzed protodeboronation.[1][6]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.[7]

  • Solvent/Water Content: The presence of a proton source is necessary for the final step of protodeboronation. Water is the most common proton source in these reactions.[1][7]

  • Catalyst System: While a highly active catalyst can outcompete protodeboronation by accelerating the desired coupling, some studies suggest that certain palladium-phosphine complexes, particularly with bulky ligands, can also directly catalyze protodeboronation.[7][8]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a structured approach to diagnosing and solving issues with protodeboronation in your experiments.

Problem 1: Low yield of desired product with significant ( >15%) formation of 3-methylbenzonitrile.
Probable Cause A: Reaction Conditions are too Harsh

High temperatures and strong bases provide the ideal environment for base-catalyzed protodeboronation to occur. The combination of these factors can significantly reduce the effective concentration of your boronic acid available for the productive catalytic cycle.

Solution Pathway A: Optimization of Reaction Conditions
  • Lower the Temperature: If your catalyst is sufficiently active, reducing the temperature can dramatically slow the rate of protodeboronation relative to the cross-coupling reaction.[7] Attempt the reaction at 60-80 °C or even room temperature if a highly active catalyst system is used.

  • Select a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are excellent alternatives that are effective in promoting transmetalation while being less aggressive in promoting protodeboronation.[7]

  • Control Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can serve as a ready proton source for the side reaction.[7] If using anhydrous solvents, consider adding water as a co-solvent in a controlled manner (e.g., 2-5% v/v) rather than relying on adventitious water.

Problem 2: Optimization of conditions failed; protodeboronation still dominates.
Probable Cause B: Inherent Instability of the Boronic Acid

For some challenging substrates, the free boronic acid is simply too unstable under the required reaction conditions, even after optimization. The rate of decomposition competes too effectively with the rate of cross-coupling.

Solution Pathway B: Reagent Modification for Enhanced Stability

The most robust strategy to combat protodeboronation is to replace the boronic acid with a more stable derivative, such as a boronic ester.[9] These derivatives act as "protecting groups" that slow-release the active boronic acid into the reaction, keeping its standing concentration low and minimizing the opportunity for decomposition.[1][6]

  • Convert to a Pinacol Ester: this compound pinacol ester is a common and effective alternative. Pinacol esters are generally more stable than their corresponding boronic acids due to steric protection and reduced Lewis acidity.[4][6]

  • Utilize an N-Methyliminodiacetic Acid (MIDA) Boronate: MIDA boronates offer exceptional stability and are a superior choice for particularly sensitive substrates.[1][6] The MIDA ligand is cleaved under basic conditions to slowly liberate the boronic acid, a strategy that has proven highly successful for preventing decomposition.[6]

Visualizing the Competing Reactions

The diagram below illustrates the fundamental challenge: your boronic acid reagent is partitioned between the desired productive pathway and the undesired decomposition pathway.

G Figure 1: Competing Reaction Pathways cluster_suzuki Suzuki-Miyaura Coupling (Desired) cluster_proto Protodeboronation (Side Reaction) A This compound B Transmetalation (with Ar-Pd(II)-X) A->B C Reductive Elimination B->C D Desired Biaryl Product C->D E This compound F Base-catalyzed C-B Cleavage E->F G Protonolysis (from H₂O) F->G H 3-methylbenzonitrile G->H Start Reagents Added Start->A Start->E

Caption: A diagram showing the desired Suzuki coupling versus the protodeboronation side reaction.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a standard method for synthesizing the more stable pinacol ester derivative.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene), add this compound and pinacol.

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling or purified further by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling Using a Milder Base System

This protocol is a starting point for optimizing the reaction to disfavor protodeboronation.

Materials:

  • Aryl halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane or Toluene with 5% v/v water)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to a lower temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS, checking for both product formation and the appearance of 3-methylbenzonitrile.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Flowchart

Use this flowchart to guide your decision-making process when encountering protodeboronation.

G Figure 2: Troubleshooting Flowchart for Protodeboronation Start Protodeboronation Observed (>15%) Q_Temp Is reaction temp > 80°C? Start->Q_Temp A_LowerTemp Action: Lower temp to 60-80°C Q_Temp->A_LowerTemp Yes Q_Base Are you using a strong base (NaOH, KOH)? Q_Temp->Q_Base No A_LowerTemp->Q_Base A_MilderBase Action: Switch to K₃PO₄ or Cs₂CO₃ Q_Base->A_MilderBase Yes Q_StillProblem Is protodeboronation still significant? Q_Base->Q_StillProblem No A_MilderBase->Q_StillProblem A_UseEster Action: Convert boronic acid to Pinacol or MIDA ester Q_StillProblem->A_UseEster Yes Success Problem Solved Q_StillProblem->Success No A_UseEster->Success

Caption: A step-by-step decision guide for addressing protodeboronation issues.

Data Summary

The choice of base can have a profound impact on the ratio of the desired product to the undesired protodeboronated byproduct. The following table provides representative data from a model Suzuki-Miyaura coupling reaction to illustrate this effect.

BaseTemperature (°C)Solvent SystemProduct : Side Product RatioComments
NaOH100Dioxane / H₂O (4:1)30 : 70Strong base and high temperature heavily favor protodeboronation.
K₂CO₃100Dioxane / H₂O (4:1)65 : 35A common base, but can still lead to significant side product formation.
K₃PO₄ 80 Dioxane / H₂O (19:1) 92 : 8 Recommended: Milder base and lower temperature significantly suppress the side reaction.
Cs₂CO₃80Dioxane / H₂O (19:1)95 : 5An excellent, albeit more expensive, alternative to K₃PO₄.

Note: Ratios are illustrative and will vary based on the specific aryl halide, catalyst, and reaction time.

References
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35689-35695. [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14814-14826. [Link]

  • Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3885-3896. [Link]

  • Tcyrulnikov, S., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation. [Link]

  • Vantourout, J. C., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(39), 11676-11680. [Link]

Sources

Technical Support Center: Purification of Products from (4-Cyano-2-methylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing (4-Cyano-2-methylphenyl)boronic acid in synthetic applications. This resource provides in-depth troubleshooting advice and detailed protocols to address the unique challenges associated with the purification of its reaction products, particularly from Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just steps, but the underlying chemical principles to empower you to solve purification challenges effectively.

Section 1: Understanding the Chemistry: Common Reactions & Impurities

This compound is a valuable reagent in medicinal and materials chemistry, most frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure—featuring an electron-withdrawing nitrile group and an ortho-methyl substituent—presents specific challenges that manifest as a predictable profile of impurities in the crude reaction mixture. A successful purification strategy begins with understanding what these byproducts are and why they form.

Table 1: Common Impurities and Their Origin

Impurity NameStructureOriginKey Purification Challenge
Protodeboronated Starting Material 3-MethylbenzonitrileReplacement of the –B(OH)₂ group with a hydrogen atom. This is a common side reaction for arylboronic acids, especially under acidic, basic, or high-temperature conditions.[1][2]Often has a polarity close to the desired product, making chromatographic separation difficult.
Homocoupled Boronic Acid 5,5'-Dimethyl-[2,2'-biphenyl]-4,4'-dicarbonitrileDimerization of two molecules of this compound. This is often promoted by the presence of oxygen or certain palladium(II) species.[3][4]Typically more polar and less soluble than the desired product. Can sometimes be removed by crystallization.
Unreacted Boronic Acid This compoundIncomplete reaction.Highly polar. Can be removed with a basic aqueous wash, which converts it to a water-soluble boronate salt.
Boroxine 2,4,6-Tris(4-cyano-2-methylphenyl)boroxineAnhydride formed from the dehydration of three boronic acid molecules.Can revert to the boronic acid during aqueous work-up. It is a common impurity in solid boronic acid reagents.[5]
Dehalogenated Coupling Partner Ar-HThe aryl halide coupling partner loses its halogen atom.Polarity varies greatly depending on the aryl group (Ar).

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the purification process.

Symptom 1: TLC analysis shows a major byproduct spot with a similar Rf to my desired product.
  • Probable Cause: The most likely culprit is the protodeboronated starting material, 3-methylbenzonitrile. Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This process can be catalyzed by acid, base, or even the transition metal catalyst itself, and is often exacerbated by prolonged reaction times or high temperatures.[2][8]

  • Troubleshooting & Solutions:

    • Reaction Optimization: The best defense is a good offense. To minimize protodeboronation, ensure your cross-coupling reaction goes to completion as quickly as possible. Consider using a more active catalyst system (e.g., a Buchwald-type ligand) to enable lower reaction temperatures and shorter times.[9]

    • Use a More Stable Boron Reagent: If protodeboronation remains problematic, convert the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester.[10] These reagents exhibit greater stability and release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[10][11]

    • Chromatography Optimization:

      • Solvent System: Use a very shallow solvent gradient during column chromatography. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polarity very slowly.

      • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Reversed-phase chromatography (C18) can sometimes provide the necessary selectivity to separate isomers or compounds with very similar polarities.[12]

Symptom 2: A significant amount of highly polar, insoluble material is present in the crude product.
  • Probable Cause: This is often the homocoupled dimer of the boronic acid. This side reaction is particularly favored in the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4]

  • Troubleshooting & Solutions:

    • Ensure Inert Atmosphere: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen. Degas your solvents thoroughly (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4][9]

    • Purification Strategy: The homocoupled product is often much less soluble than the desired cross-coupled product. Try triturating the crude solid with a suitable solvent (e.g., hot ethyl acetate, dichloromethane, or acetonitrile). The desired product will dissolve, leaving the less soluble homocoupling byproduct behind as a solid that can be filtered off.

Symptom 3: The product streaks badly during column chromatography on silica gel.
  • Probable Cause: The cyano group lends polarity, and if your coupled product contains other basic functional groups (like amines or pyridines), they can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.[13]

  • Troubleshooting & Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica and improve peak shape.

    • Alternative Stationary Phases: For highly basic or polar compounds, consider using a different stationary phase.

      • Alumina (basic or neutral): Better suited for the purification of basic compounds.

      • Cyano-functionalized Silica: This polar phase operates under normal-phase or reversed-phase conditions and can offer unique selectivity for nitrile-containing compounds.[14]

      • Amine-functionalized Silica: Excellent for purifying very polar compounds using aqueous normal-phase or HILIC conditions.[15]

Section 3: Detailed Purification Protocols

Protocol 3.1: Standard Aqueous Work-up

This procedure is designed to remove inorganic salts, the base, and water-soluble impurities like unreacted boronic acid.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaOH or Na₂CO₃ solution (to remove unreacted boronic acid).

    • Water.

    • Brine (saturated NaCl solution) to aid in phase separation.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

Protocol 3.2: Flash Column Chromatography (Silica Gel)
  • Adsorb the Crude Product: Dissolve the crude product from Protocol 3.1 in a minimal amount of DCM or the chromatographic eluent. Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

  • Pack the Column: Prepare a silica gel column using the initial, low-polarity eluent.

  • Load and Elute: Carefully add the adsorbed crude product to the top of the column. Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc in Hexane).

  • Run the Gradient: Gradually increase the polarity of the eluent based on TLC analysis. A slow, shallow gradient is key to separating closely eluting compounds.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo.

Protocol 3.3: Recrystallization

If the purified product is a solid, recrystallization is an excellent final step to achieve high purity.

  • Dissolve the solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexane).

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under high vacuum.

Section 4: Visual Workflow and Troubleshooting Guides

Diagram 1: General Purification Workflow

This diagram outlines the standard decision-making process for purifying the crude product from a Suzuki-Miyaura reaction.

G start Crude Reaction Mixture workup Aqueous Work-up (Protocol 3.1) start->workup analysis1 TLC / LCMS / NMR Analysis of Crude Product workup->analysis1 is_solid Is the product a solid? analysis1->is_solid column Flash Column Chromatography (Protocol 3.2) is_solid->column  No / Impure recrystallize Recrystallization (Protocol 3.3) is_solid->recrystallize  Yes analysis2 Purity Check column->analysis2 recrystallize->analysis2 analysis2->column <95% Pure pure_product Pure Product analysis2->pure_product >95% Pure

Caption: Standard purification workflow for Suzuki reaction products.

Diagram 2: Troubleshooting Chromatography Issues

This decision tree helps diagnose and solve common problems during column chromatography.

G start Chromatography Problem problem What is the issue? start->problem streaking Streaking / Tailing problem->streaking coelution Co-elution of Product and Impurity problem->coelution solve_streaking Add 1% Et3N to Eluent OR Switch to Alumina/Amine Phase streaking->solve_streaking solve_coelution Use a Slower, Shallower Gradient OR Switch to Reversed-Phase (C18) coelution->solve_coelution

Caption: Decision tree for troubleshooting common chromatography problems.

References

  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Chesters, J. P., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Fyfe, J. W. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Heard, D. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Brimer, L. (1988). Determination of cyanide and cyanogenic compounds in biological systems. Ciba Foundation Symposium, 140, 177-200. [Link]

  • Teter, J. W. (1945). U.S. Patent No. 2,388,506. Washington, DC: U.S.
  • Ashworth, M. R. F. (2013). Analytical Methods for Organic Cyano Groups. Elsevier.
  • LookChem. (n.d.). This compound. [Link]

  • Hoke, A. K., et al. (2025). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Starks, C. M. (1973). U.S. Patent No. 3,725,458. Washington, DC: U.S.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Payard, P. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • C.F.G.C. Geraldes, et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for (4-Cyano-2-methylphenyl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of (4-Cyano-2-methylphenyl)boronic acid, with a specific focus on minimizing catalyst loading. We will explore common challenges, provide actionable solutions, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the first things I should check?

A1: When encountering low yields, a systematic evaluation of your reaction components and conditions is the best approach. Here are the initial checkpoints:

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst, especially Pd(II) precatalysts like Pd(OAc)₂, and ligands are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation, which can inhibit the reaction.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.

  • Reagent Quality: The purity of your this compound and the aryl halide is crucial. Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Impurities in the starting materials can also poison the catalyst.[2][3]

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents, as dissolved oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and is sufficiently strong for the reaction.

Q2: I'm observing significant formation of homocoupled biaryl from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[4] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[4]

To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.[2] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the extent of homocoupling.[2]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway.[5]

Q3: My reaction is very slow or stalls with this compound, which is an electron-deficient substrate. How can I improve the reaction rate?

A3: The electronic properties of the coupling partners significantly influence the reaction kinetics. Electron-deficient boronic acids, like this compound, can exhibit slower transmetalation rates.

To accelerate the reaction:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands enhance the electron density on the palladium center, which can facilitate oxidative addition and promote the overall catalytic cycle.[7][8]

  • Stronger Base: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[2][6]

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate, but be mindful of potential substrate or product decomposition.[6]

Troubleshooting Guide: Optimizing Catalyst Loading

A primary goal in process development is to minimize the amount of expensive and potentially toxic palladium catalyst. Here’s a guide to systematically reducing catalyst loading for your coupling reaction.

Problem: Reaction fails or gives low yield at reduced catalyst loading (e.g., < 1 mol%).

Possible Cause 1: Catalyst Deactivation

At low loadings, the catalyst is more susceptible to deactivation pathways that terminate the catalytic cycle.

Troubleshooting Steps:

  • Identify the Deactivation Pathway: The formation of a black precipitate, often referred to as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[3] This reduces the number of active catalytic sites.

  • Enhance Catalyst Stability with Ligands: The choice of ligand is critical for stabilizing the active Pd(0) species and preventing agglomeration. Bulky and electron-donating ligands can protect the metal center.[8]

  • Monitor Reaction Progress: Use techniques like HPLC, GC-MS, or TLC to monitor the reaction kinetics.[9][10] A stalled reaction after an initial period of conversion is a strong indication of catalyst deactivation.

Experimental Protocol: Catalyst and Ligand Screening

This protocol is designed to efficiently screen different catalyst and ligand combinations to identify a robust system for low-loading applications.[11]

Materials:

  • This compound

  • Aryl halide coupling partner

  • A selection of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3)

  • A selection of ligands (e.g., SPhos, XPhos, PPh₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • 24-well reaction block or similar parallel synthesis setup

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the appropriate palladium precatalyst (e.g., 0.5-2 mol%) and ligand to each reaction vial.

  • Reagent Addition: Add the this compound (1.2 equiv.), aryl halide (1.0 equiv.), and base (2.0 equiv.) to each vial.

  • Solvent Addition: Dispense the degassed solvent into each vial to a final concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the reaction block and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions, quench with a suitable solvent, and analyze the conversion and product formation by HPLC or GC-MS.

Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1.02.0K₃PO₄Dioxane/H₂OEnter Data
0.51.0K₃PO₄Dioxane/H₂OEnter Data
0.10.2K₃PO₄Dioxane/H₂OEnter Data
1.02.0Cs₂CO₃TolueneEnter Data
0.51.0Cs₂CO₃TolueneEnter Data
0.10.2Cs₂CO₃TolueneEnter Data
Table 1: Example template for catalyst screening results.

Possible Cause 2: Substrate Instability

Electron-deficient boronic acids like this compound can be susceptible to protodeboronation, especially at elevated temperatures and over long reaction times.

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1][5] These reagents slowly release the active boronic acid into the reaction, minimizing its concentration and thus the rate of decomposition.[5]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] This is where a highly active catalyst system becomes crucial.

Experimental Protocol: Monitoring Reaction Progress by HPLC [9]

Procedure:

  • Sampling: At designated time points during the reaction, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This will stop the catalytic cycle.

  • Analysis: Analyze the quenched samples by HPLC to determine the consumption of starting materials and the formation of the desired product over time.

Visualizing Key Concepts

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Aryl_Halide Ar-X Aryl_Halide->OA Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Troubleshooting_Workflow Start Low Yield at Low Catalyst Loading Check_Deactivation Evidence of Catalyst Deactivation? (e.g., Pd Black) Start->Check_Deactivation Check_Protodeboronation Evidence of Protodeboronation? Check_Deactivation->Check_Protodeboronation No Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Deactivation->Optimize_Ligand Yes Use_Stable_Boronate Use Pinacol or MIDA Ester Check_Protodeboronation->Use_Stable_Boronate Yes Optimize_Conditions Re-optimize Temperature and Time Check_Protodeboronation->Optimize_Conditions No Optimize_Ligand->Optimize_Conditions Use_Stable_Boronate->Optimize_Conditions Success Optimized Reaction Optimize_Conditions->Success

References

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF. [Link]

  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ResearchGate. Screening of reaction conditions for Suzuki-Miyaura reaction a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a. [Link]

  • Semantic Scholar. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the .... [Link]

  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling | Request PDF. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

Sources

Technical Support Center: Preventing Homocoupling of (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of (4-Cyano-2-methylphenyl)boronic acid. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve this issue, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-dicyano-2,2'-dimethylbiphenyl. This side reaction is problematic as it consumes the boronic acid, reducing the yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.

The presence of the electron-withdrawing cyano group on the phenyl ring makes this compound particularly susceptible to homocoupling under certain conditions.

Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?

A2: There are two principal mechanistic pathways responsible for the homocoupling of arylboronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[1] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.

Q3: Can the choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. The choice of the palladium source is a critical factor.

  • Pd(II) Precatalysts: Using Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can increase the likelihood of homocoupling, as these species can directly oxidize the boronic acid.

  • Pd(0) Precatalysts: Employing Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can directly enter the catalytic cycle without an initial reduction step that could involve the boronic acid.

  • Pre-formed Catalysts: Modern pre-formed catalysts, like the Buchwald G3 and G4 palladacycles, are designed for the controlled and efficient generation of the active Pd(0) species, which can help to suppress side reactions like homocoupling.

Q4: How do the base and solvent system affect the formation of the homocoupled byproduct?

A4: The base and solvent are not merely reaction media; they play active roles in the reaction mechanism and can significantly influence the extent of homocoupling.

  • Base Selection: The base is necessary to activate the boronic acid for transmetalation. However, a base that is too strong or used in excess can promote side reactions. For electron-deficient boronic acids, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong bases like sodium hydroxide (NaOH).

  • Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling. The addition of a co-solvent like water is often necessary to dissolve the inorganic base, but an excessive amount of water can sometimes promote homocoupling. For sensitive substrates, considering anhydrous conditions might be beneficial.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

If you are observing significant homocoupling of this compound, follow this systematic troubleshooting guide to identify and address the root cause.

Step 1: Rigorous Exclusion of Oxygen

Oxygen is a primary culprit in promoting homocoupling. Ensure your reaction is performed under a strictly inert atmosphere.

  • Degassing Solvents: Thoroughly degas all solvents (including water) before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for maximum effectiveness).

  • Inert Atmosphere: Assemble your reaction glassware while it is hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to the end of the reaction. A simple yet effective technique is to use a balloon filled with the inert gas connected to the reaction flask via a needle.

Step 2: Re-evaluate Your Catalyst System

Your choice of palladium source and ligand can be the difference between a clean reaction and one plagued by byproducts.

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Utilize Modern Pre-catalysts: For challenging couplings, especially with electron-deficient partners, employing a well-defined pre-catalyst such as an XPhos, SPhos, or cataCXium® Pd G3 or G4 palladacycle can be highly effective. These are designed for efficient generation of the active catalyst and can minimize side reactions.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.

Step 3: Optimize Reaction Parameters

Fine-tuning the reaction conditions can significantly suppress the formation of the homocoupled dimer.

ParameterRecommendation for Minimizing HomocouplingRationale
Base Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).Stronger bases can accelerate boronic acid decomposition and other side reactions.
Solvent Use aprotic solvents (e.g., dioxane, toluene, THF) with a minimal amount of water necessary for base solubility. Consider anhydrous conditions.Excessive water can promote protodeboronation and may facilitate homocoupling pathways.
Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate.Higher temperatures can disproportionately accelerate side reactions compared to the desired cross-coupling.
Concentration Consider running the reaction at a slightly higher dilution.Lowering the concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
Step 4: Modify Your Experimental Procedure

Simple changes to how you set up and run your reaction can have a profound impact.

  • Slow Addition of Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, consider dissolving it in a small amount of the reaction solvent and adding it slowly via a syringe pump over a period of time. This keeps the instantaneous concentration of the boronic acid low, thus minimizing the rate of homocoupling.

  • Use a Slight Excess of the Aryl Halide: Employing a small excess (e.g., 1.1 to 1.2 equivalents) of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling of the boronic acid.

  • Pre-heating the Reaction Mixture: One practical tip is to heat the mixture of the aryl halide, base, solvent, and catalyst for a short period (e.g., 10-15 minutes) before adding the boronic acid. This can help to ensure the active Pd(0) species is formed and ready to engage in the desired catalytic cycle.

Visualizing the Problem and Solutions

To better understand the processes at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product Ar-Ar' Pd0_homo Pd(0)L_n PdII_O2 Pd(II) Species Pd0_homo->PdII_O2 O₂ Homo_Intermediate Ar-Pd(II)-Ar(L_n) PdII_O2->Homo_Intermediate 2 x Ar'B(OH)₂ Homo_Intermediate->Pd0_homo Reductive Elimination Byproduct Byproduct Homo_Intermediate->Byproduct Ar'-Ar'

Caption: Desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling pathway.

Experimental Protocol: A General Method to Minimize Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress homocoupling. Note that optimization for your specific substrates is likely necessary.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous, degassed water (if required for base solubility, e.g., 4:1 dioxane:water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for an additional 15-20 minutes.

  • Boronic Acid Addition: Dissolve the this compound in a minimum amount of the degassed solvent in a separate flask under an inert atmosphere. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start: Assemble Flame-Dried Glassware add_reagents Add Aryl Halide, Base, and Pd Catalyst start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill x3) add_reagents->inert_atmosphere add_solvent Add Degassed Solvent(s) inert_atmosphere->add_solvent degas_mixture Further Degas Mixture (Sparge with Ar/N₂) add_solvent->degas_mixture prepare_boronic Prepare Boronic Acid Solution in Degassed Solvent degas_mixture->prepare_boronic slow_addition Slowly Add Boronic Acid Solution via Syringe Pump prepare_boronic->slow_addition react Heat and Monitor Reaction slow_addition->react workup Aqueous Work-up react->workup purify Purify by Column Chromatography workup->purify end_product Obtain Pure Product purify->end_product

Caption: Recommended experimental workflow to minimize homocoupling.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions involving this compound and other electron-deficient boronic acids.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(1), 18-32. [Link]

Sources

dealing with steric hindrance in (4-Cyano-2-methylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (4-Cyano-2-methylphenyl)boronic acid. This guide is designed to provide expert insights and practical solutions for the unique challenges presented by this sterically hindered reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

I. Understanding the Challenge: The Impact of Steric Hindrance

This compound presents a classic case of steric hindrance impacting reactivity. The ortho-methyl group adjacent to the boronic acid moiety significantly obstructs the approach of the coupling partner and the palladium catalyst. This steric clash primarily impedes two crucial steps in the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination.[1][2]

Slow or failed reactions involving this substrate are common. The key to success lies in strategically selecting catalysts, ligands, and reaction conditions that can overcome this steric barrier.

Visualizing the Catalytic Cycle and Steric Impediment

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights where the ortho-methyl group of this compound creates a bottleneck.

Suzuki_Cycle cluster_hindrance Steric Hindrance Hotspot Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Trans Transmetalation (Rate-Limiting Step) ArPdX->Trans [Ar'B(OH)₃]⁻ ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' RedElim->Product Boronic (4-Cyano-2-methylphenyl) B(OH)₂ Borate Activated Boronate [Ar'B(OH)₃]⁻ Boronic->Borate Base Base (e.g., K₃PO₄) Base->Borate ArX Ar-X ArX->OxAdd

Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.

II. Troubleshooting Guide: Common Problems & Proven Solutions

This section addresses specific experimental failures in a question-and-answer format, providing actionable protocols and the rationale behind them.

Q1: My Suzuki coupling reaction with this compound is not working, or the yield is very low. What are the first things I should check?

A1: When a reaction with this substrate fails, a systematic check of fundamental parameters is crucial before attempting more advanced solutions.

  • Reagent Quality & Stability:

    • Boronic Acid Integrity: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if impure.[3][4] Use fresh, high-purity this compound. If the reagent is old, consider its purity.

    • Solvent and Base: Ensure solvents are anhydrous (if required by the protocol) and properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use a fresh, high-quality base.

  • Inert Atmosphere:

    • Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) for at least 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Ligand Choice:

    • Standard catalysts like Pd(PPh₃)₄ are often ineffective for this sterically hindered substrate. The bulky triphenylphosphine ligands can exacerbate steric congestion. You will likely need a specialized catalyst system.

Q2: My reaction is stalled with starting materials remaining. I'm using a standard palladium catalyst. What changes should I make to the catalyst system?

A2: This is the most common issue. The steric bulk of the ortho-methyl group requires a catalyst system specifically designed for challenging couplings. The key is to use bulky, electron-rich phosphine ligands.[6][7] These ligands promote both the oxidative addition and the crucial, sterically hindered reductive elimination step.[1][8]

Recommended Catalyst Systems for Hindered Couplings
Catalyst/PrecatalystLigandKey Advantages & RationaleTypical Loading (mol%)
Pd₂(dba)₃XPhos or SPhos Buchwald-type biarylphosphine ligands. Their bulk and electron-donating properties stabilize the catalytic species and accelerate the rate-limiting steps.[6][7]1-3% Pd, 2-6% Ligand
XPhos Pd G3(Integrated)An air-stable precatalyst that simplifies reaction setup. Contains the highly effective XPhos ligand.[6]1-3%
Pd(OAc)₂RuPhos Another highly effective Buchwald ligand, often successful when others fail.1-3% Pd, 2-6% Ligand
Pd/AntPhosAntPhos Specifically developed for sterically demanding aryl-alkyl couplings, but shows excellent reactivity for hindered aryl-aryl couplings by inhibiting side reactions.[9][10]1-2% Pd, 2-4% Ligand
Workflow: Upgrading Your Catalyst System

Catalyst_Workflow Start Low Yield with Standard Catalyst (e.g., Pd(PPh₃)₄) Decision1 Switch to Bulky Monophosphine Ligand? Start->Decision1 Buchwald Use Buchwald System: - Pd₂(dba)₃ + XPhos/SPhos - Or XPhos Pd G3 Precatalyst Decision1->Buchwald Yes Decision2 Still Low Yield? Buchwald->Decision2 Success1 High Yield Achieved Decision2->Success1 No Alternative Try Alternative Ligand: - RuPhos - AntPhos Decision2->Alternative Yes Success2 High Yield Achieved Alternative->Success2 Troubleshoot Further Troubleshooting: - Base/Solvent/Temp Alternative->Troubleshoot

Caption: Decision workflow for catalyst selection in hindered couplings.

Q3: I've switched to a Buchwald ligand (like XPhos) but my yield is still suboptimal. How can I further optimize the reaction conditions?

A3: With a suitable catalyst in place, the next step is to fine-tune the base, solvent, and temperature. These parameters are not independent and work synergistically to facilitate the reaction.

  • Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[11] For sterically hindered couplings, stronger, non-nucleophilic bases are often required.

    • Recommended: Potassium Phosphate (K₃PO₄) is frequently more effective than carbonates (K₂CO₃, Cs₂CO₃) in these challenging reactions.[12] Sodium tert-butoxide (NaOtBu) can also be effective but may introduce compatibility issues with certain functional groups.

  • Solvent System: The solvent must solubilize all components and is often used at elevated temperatures. Anhydrous, ethereal solvents are standard.

    • Recommended: Toluene, 1,4-Dioxane, or THF are excellent choices. A mixture, such as Dioxane/H₂O (e.g., 10:1), can sometimes be beneficial, but for this specific boronic acid, starting with anhydrous conditions is recommended.[6]

  • Temperature: Steric hindrance slows reaction kinetics, requiring more thermal energy.

    • Recommended: Reactions are typically run at elevated temperatures, often between 80-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.

Experimental Protocol: Optimized Conditions for a Hindered Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent, limiting reagent), Potassium Phosphate (K₃PO₄, 2.0-3.0 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

III. Frequently Asked Questions (FAQs)

Q: Can I use this compound directly, or should I convert it to a boronate ester?

A: While boronic acids are used directly, converting them to a boronate ester (e.g., a pinacol ester or MIDA ester) can offer advantages. Esters are generally more stable, less prone to protodeboronation, and easier to purify than the corresponding boronic acids.[13][14] However, the transmetalation step with boronate esters can be slower.[14] For particularly sensitive substrates or multi-step sequences, protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate can be a powerful strategy.[15]

Q: I am observing a significant amount of a byproduct that appears to be 3-methylbenzonitrile (protodeboronation). How can I prevent this?

A: Protodeboronation is a common side reaction, especially with electron-withdrawing groups on the aryl ring and in the presence of water or acidic protons.[12][16]

  • Use Anhydrous Conditions: Strictly exclude water from your reaction.

  • Use a Strong, Non-Aqueous Base: K₃PO₄ is a good choice.

  • Protect the Boronic Acid: Converting the boronic acid to a potassium trifluoroborate salt or a stable ester can significantly reduce protodeboronation.[13]

Q: My coupling partner is an aryl chloride instead of a bromide. What adjustments are necessary?

A: Aryl chlorides are less reactive than aryl bromides in the oxidative addition step.[8] This requires an even more active catalyst system.

  • Highly Active Ligands: Ligands like SPhos, RuPhos, or specialized N-heterocyclic carbenes (NHCs) are often necessary for efficient coupling of aryl chlorides.[6][17]

  • Higher Temperatures: The reaction may require higher temperatures (e.g., >100 °C) and longer reaction times.

  • Stronger Base: A strong base like NaOtBu or LiHMDS might be required.[18]

Q: Can I use Nickel catalysts for this reaction?

A: Yes, nickel-catalyzed Suzuki-Miyaura couplings are a cost-effective alternative and can be highly effective for challenging substrates, including those with steric hindrance.[8][19] Nickel systems often require different ligands (e.g., ProPhos) and conditions, but they can provide excellent yields where palladium systems fail.[19]

IV. References

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. ResearchGate. Available at: [Link]

  • Reisman, S. E., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Chow, W. K. (2014). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PolyU Institutional Research Archive. Available at: [Link]

  • Hazari, N., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available at: [Link]

  • Uozumi, Y., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • James, T. D., et al. (2011). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. ResearchGate. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]

  • FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Procedure for the Preparation of Boronic Acids. Available at: [Link]

  • Gouverneur, V., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. National Institutes of Health. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2004). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Alcázar, J., et al. (2019). Boronic acids scope Reaction conditions. ResearchGate. Available at: [Link]

  • Hall, D. G., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Hartwig, J. F., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

improving the stability of (4-Cyano-2-methylphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Cyano-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and performance of this compound in your experimental workflows, particularly in solution-based applications like the Suzuki-Miyaura cross-coupling reaction.

Understanding the Instability of this compound

This compound, while a valuable building block, is susceptible to several degradation pathways in solution. Understanding these pathways is the first step toward mitigating them. The primary routes of decomposition are protodeboronation, oxidation, and boroxine formation.

  • Protodeboronation: This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[1][2] This process can be accelerated in both acidic and basic aqueous media.[2][3]

  • Oxidation: Arylboronic acids can be oxidized to their corresponding phenols.[4][5] This can occur in the presence of atmospheric oxygen, peroxides often found in ethereal solvents, or other oxidizing agents.[5][6][7]

  • Boroxine Formation: In the solid state or in anhydrous solutions, three molecules of a boronic acid can undergo dehydration to form a six-membered ring called a boroxine.[8][9][10][11] While this is often a reversible process, it can affect the stoichiometry and reactivity of the boronic acid.[12]

The presence of both an electron-withdrawing cyano group and an electron-donating methyl group on the phenyl ring of this compound creates a unique electronic environment that can influence its susceptibility to these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound in solution.

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I see significant formation of 3-methylbenzonitrile as a byproduct. What is happening and how can I prevent it?

Answer: The formation of 3-methylbenzonitrile is a classic sign of protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom from a proton source in your reaction mixture.[1][2] This is a well-documented side reaction that competes with the desired cross-coupling.[1][3]

Causality: Protodeboronation is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling.[3][13] The reaction involves the protonolysis of the carbon-boron bond.[2] For some arylboronic acids, especially those with certain substitution patterns, this process can be quite rapid. The presence of water in the solvent or as part of the base (e.g., K₃PO₄·H₂O) can be a significant proton source.

Troubleshooting Protocol:

  • Base Selection:

    • Use an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) that has been dried prior to use.

    • Consider using non-aqueous bases if your reaction conditions permit.

  • Solvent Purity:

    • Use high-purity, anhydrous solvents. Ethereal solvents like THF and dioxane should be freshly distilled or obtained from a solvent purification system to remove peroxides and water.[7]

    • Degas your solvents thoroughly before use to remove dissolved oxygen, which can contribute to other degradation pathways.

  • Reaction Temperature and Time:

    • Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of protodeboronation.

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize byproduct formation.

  • Consider a More Stable Derivative:

    • If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][14][15] These derivatives are generally more resistant to protodeboronation and can release the active boronic acid in situ under the reaction conditions.[15][16]

FAQ 2: I've noticed the formation of 4-hydroxy-3-methylbenzonitrile in my reaction mixture. What is the cause and how can I minimize it?

Answer: The presence of 4-hydroxy-3-methylbenzonitrile indicates that your this compound is undergoing oxidation.[4][5] This is another common decomposition pathway for boronic acids.

Causality: Oxidation of arylboronic acids to phenols can be mediated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of transition metal catalysts.[5][6] Peroxides that can form in aged ethereal solvents are also potent oxidants for boronic acids.[7]

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Rigorously maintain an inert atmosphere (e.g., nitrogen or argon) throughout your experiment, from reagent preparation to the final workup.

    • Use Schlenk techniques or a glovebox for handling the boronic acid and setting up the reaction.

  • Solvent Purity:

    • Ensure your solvents are free of peroxides. Test ethereal solvents for peroxides before use and purify them if necessary.

  • Antioxidants:

    • In some cases, the addition of a radical inhibitor or antioxidant like butylated hydroxytoluene (BHT) to the solvent can help suppress oxidation, though this should be tested for compatibility with your catalytic system.[7]

  • Derivative Formation:

    • Similar to mitigating protodeboronation, converting the boronic acid to a more stable derivative can also enhance its resistance to oxidation. Boralactones, for example, have been shown to be significantly more stable towards oxidation.[17][18]

FAQ 3: My solid this compound seems to have a different molecular weight than expected, and its solubility has changed. What could be the reason?

Answer: This is likely due to the formation of the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of three boronic acid molecules.[8][9][11] This process is often reversible but can occur during storage, especially if the compound is exposed to heat or is not stored under strictly anhydrous conditions.[11][19]

Causality: The formation of boroxine is an equilibrium process. The equilibrium can be shifted towards the boroxine by removing water (e.g., by heating or storing over a desiccant) and shifted back towards the boronic acid by adding water.[11] Electron-donating groups on the phenyl ring can favor boroxine formation.[10]

Troubleshooting and Management:

  • Proper Storage:

    • Store this compound in a tightly sealed container in a desiccator under an inert atmosphere.[12][20]

    • For long-term storage, keep it at a low temperature (e.g., in a refrigerator or freezer).

  • Characterization:

    • Be aware that the material you are using may be a mixture of the boronic acid and its boroxine. This can affect the stoichiometry of your reactions if not accounted for.

  • Re-equilibration:

    • In many applications, such as Suzuki-Miyaura coupling which is typically run in the presence of water, the boroxine will hydrolyze back to the boronic acid in situ. However, for reactions run under strictly anhydrous conditions, the presence of boroxine can be problematic.

Visualization of Degradation Pathways

The following diagram illustrates the main degradation pathways for an arylboronic acid like this compound.

DegradationPathways cluster_products Degradation Products A This compound B 3-Methylbenzonitrile A->B Protodeboronation (+H⁺, -B(OH)₃) C 4-Hydroxy-3-methylbenzonitrile A->C Oxidation (+[O]) D Boroxine Trimer A->D Dehydration (-3H₂O) D->A Hydrolysis (+3H₂O) TroubleshootingWorkflow cluster_proto Protodeboronation Solutions cluster_ox Oxidation Solutions Start Low Yield or Byproducts in Reaction Identify Identify Byproduct(s) via LC-MS/NMR Start->Identify Protodeboronation Protodeboronation Product Detected? Identify->Protodeboronation Oxidation Oxidation Product Detected? Protodeboronation->Oxidation No P1 Use Anhydrous Base/Solvents Protodeboronation->P1 Yes O1 Ensure Strict Inert Atmosphere Oxidation->O1 Yes CheckStability Still Experiencing Issues? Oxidation->CheckStability No P2 Lower Reaction Temperature P1->P2 P3 Reduce Reaction Time P2->P3 P3->CheckStability O2 Use Peroxide-Free Solvents O1->O2 O2->CheckStability Derivatize Prepare a More Stable Derivative (Pinacol or MIDA Ester) CheckStability->Derivatize Yes End Improved Reaction Outcome CheckStability->End No Derivatize->End

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Couplings with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most stubborn coupling issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Low yields in these specific Suzuki couplings often stem from a few critical areas. A systematic evaluation of your reaction parameters is the most effective approach.

  • Reagent Integrity and Stability :

    • Boronic Acid Quality : Electron-deficient boronic acids are particularly prone to a major side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by the basic and aqueous conditions of the reaction. Always use fresh, high-purity boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, which can release the active boronic acid species more slowly into the reaction mixture.[2]

    • Catalyst and Ligand Activity : Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For challenging couplings, consider using more active and robust pre-catalysts, like the Buchwald-type G3 or G4 palladacycles.[3]

  • Reaction Conditions :

    • Inert Atmosphere : The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common procedure is to evacuate and backfill the reaction flask three times.

    • Solvent and Base Purity : Always use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate your catalyst. The purity of your base is also crucial.

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting boronic acid. How can I minimize this protodeboronation?

Protodeboronation is a well-known and often frustrating side reaction, especially with the substrates .[1] Here’s how to tackle it:

  • Choice of Base and Anhydrous Conditions : While a base is necessary to activate the boronic acid for transmetalation, harsh basic conditions, especially in the presence of water, can accelerate protodeboronation.[5][6]

    • Consider using milder bases like potassium fluoride (KF) or weaker carbonate bases.

    • For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[5]

  • Use of More Stable Boron Reagents : As mentioned in Q1, converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt can protect it from premature decomposition.[2][5] These reagents often exhibit a slower, controlled release of the boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.

  • Reaction Temperature and Time : Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[5] Monitor your reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Below is a diagram illustrating the competition between the desired Suzuki catalytic cycle and the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Catalytic Cycle cluster_proto Protodeboronation (Side Reaction) A Ar-B(OH)₂ C [Ar-B(OH)₃]⁻ A->C Activation P1 Ar-B(OH)₂ B Base B->C G R-Pd(II)(Ar)L₂ C->G Transmetalation D R-X F R-Pd(II)(X)L₂ D->F Oxidative Addition E Pd(0)L₂ E->F F->G G->E Reductive Elimination H R-Ar G->H P3 Ar-H P1->P3 P2 H⁺ Source (e.g., H₂O) P2->P3 Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield with Electron-Deficient Boronic Acid Problem Slow Transmetalation or Protodeboronation Likely Start->Problem Sol1 Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Sol1 Sol2 Use Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) Problem->Sol2 Sol3 Increase Reaction Temperature (with caution) Problem->Sol3 Sol4 Switch to More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Problem->Sol4

Caption: Troubleshooting workflow for low yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). [3]* Inert Atmosphere : Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment. [4]* Catalyst/Ligand Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%). [3]* Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. [3]* Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [5]* Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3][5]* Purification : Purify the crude product by flash column chromatography. [3][5]

Preparation of a More Stable Diethanolamine Adduct

For boronic acids that are particularly prone to decomposition, conversion to a diethanolamine adduct can improve stability.

  • Dissolution : In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride.

  • Addition : Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Isolation : A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction. [3]

Data Summary Table

IssuePotential CauseRecommended SolutionKey Parameters to Adjust
Low Yield / No Reaction Inactive Catalyst / LigandUse fresh reagents; consider more active precatalysts (e.g., Buchwald G3/G4). [3]Catalyst type and loading
Slow TransmetalationUse stronger bases (K₃PO₄, Cs₂CO₃) and electron-rich, bulky ligands (XPhos, SPhos). [3][5]Base, Ligand
Poor Reagent QualityUse high-purity starting materials.Reagent source and purity
Protodeboronation Harsh Basic ConditionsUse milder bases (KF) or anhydrous conditions. [5]Base, Solvent
Boronic Acid InstabilityConvert to a more stable derivative (pinacol ester, MIDA boronate). [2][5]Boron reagent type
High TemperatureRun the reaction at the lowest effective temperature. [5]Temperature
Homocoupling of Boronic Acid Presence of OxygenThoroughly degas solvents and maintain a strict inert atmosphere. [4]Degassing procedure
Use of Pd(II) PrecatalystEnsure conditions are suitable for in-situ reduction to Pd(0); consider a Pd(0) source. [4]Catalyst source

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. 3

  • Protodeboronation - Wikipedia.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. 4

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society.

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications.

  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. 5

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.

  • Struggling with Suzuki Reaction : r/Chempros - Reddit.

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

  • Boron Suzuki Coupling - Borates Today.

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate.

  • Suzuki Coupling - Organic Chemistry Portal.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

Sources

Technical Support Center: Optimizing Reactions of (4-Cyano-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with (4-Cyano-2-methylphenyl)boronic acid. This valuable building block presents unique challenges due to its combined electronic and steric properties. Our goal is to provide you with the mechanistic insights, troubleshooting strategies, and validated protocols necessary to achieve optimal results in your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound and the pivotal role of ligands in its successful application, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?

A1: The difficulty arises from a combination of two distinct structural features:

  • Electronic Effects: The cyano (-CN) group at the para-position is strongly electron-withdrawing. While this can increase the stability of the boronic acid against premature protodeboronation, it can also slow down the crucial transmetalation step of the catalytic cycle.[1] In this step, the organic group is transferred from boron to the palladium center, a process favored by more electron-rich aryl boron reagents.

  • Steric Hindrance: The methyl (-CH₃) group at the ortho-position creates significant steric bulk around the carbon-boron bond. This physically impedes the approach of the boronic acid to the palladium catalyst, further hindering the transmetalation step. For sterically demanding substrates, specialized catalysts and ligands are often required.[2]

The synergy of these two factors—an electron-deficient and sterically congested reaction center—demands a carefully optimized catalytic system where the ligand plays the lead role in overcoming these hurdles.

Q2: How does a ligand fundamentally influence the outcome of a palladium-catalyzed cross-coupling reaction?

A2: The ligand is arguably the most critical component for modulating the reactivity of the palladium catalyst. It is not a passive spectator but an active participant that fine-tunes the catalyst's properties throughout the entire cycle.[3][4] Its primary roles are:

  • Stabilizing the Catalyst: Ligands prevent the palladium from decomposing into inactive palladium black.[5]

  • Modulating Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[6][7]

  • Controlling Steric Environment: The bulkiness of a ligand directly influences the coordination number of the palladium center and the rate of reductive elimination.[8][9]

Each step of the catalytic cycle is uniquely affected by the ligand's properties, as illustrated in the diagram below.

Suzuki_Cycle cluster_OA Ligand Influence: • Electron-rich ligands accelerate • Bulky ligands can favor monoligation cluster_TM Ligand Influence: • Bulky ligands create space for hindered substrates • Bite angle is critical for bidentate ligands pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition input_arx Ar-X (Aryl Halide) cluster_OA cluster_OA trans_complex Ar-Pd(II)L₂-Ar' (Diaryl Complex) oa_complex->trans_complex Transmetalation input_boronic Ar'-B(OH)₂ (Boronic Acid) + Base cluster_TM cluster_TM product Ar-Ar' (Product) trans_complex->product Reductive Elimination pd0_regen Pd(0)L₂ output_bx X-B(OH)₂ cluster_RE cluster_RE

Caption: The Suzuki-Miyaura catalytic cycle.

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental failures and provide a logical sequence of corrective actions.

Q3: My reaction shows low or no conversion. What are the first things to check?

A3: Failure to achieve conversion with a challenging substrate like this compound almost always points to a suboptimal catalyst system or reaction conditions. Follow this diagnostic workflow:

  • Assess Catalyst and Ligand Integrity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ.[10] Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. Air-sensitive ligands must be handled under an inert atmosphere.

  • Verify Inert Atmosphere: Oxygen can irreversibly damage the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[10] Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Re-evaluate Your Ligand Choice: This is the most likely culprit. For a sterically hindered and electron-deficient boronic acid, standard ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf are often inefficient. The slow transmetalation step creates a bottleneck in the catalytic cycle.

    • The Solution: Switch to a modern, bulky, and electron-rich monophosphine ligand. The dialkylbiaryl phosphine class (often called "Buchwald ligands") is specifically designed for these scenarios.[11][12] Ligands like XPhos , SPhos , and RuPhos are excellent starting points.

    • The Reason: These bulky ligands promote the formation of a highly reactive, monoligated L-Pd(0) intermediate.[11][13] This 14-electron species is less sterically crowded than the corresponding L₂-Pd(0) species, creating the necessary space to accommodate the hindered this compound and facilitate the difficult transmetalation step.[11]

Q4: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?

A4: Protodeboronation is a competitive side reaction where a proton source cleaves the C-B bond.[3] While this compound is less susceptible than electron-rich analogs, it can still be a major issue under certain conditions.

  • Cause 1: Excess Water and/or Strong Base: The combination of water and a strong base (like NaOH or KOH) can accelerate this pathway.

    • Solution: Switch to a milder base such as K₃PO₄ or K₂CO₃.[10][11] Ensure the base is a fine, dry powder. While some water is often beneficial or required, especially when using K₃PO₄, excessive amounts should be avoided. Consider using a solvent system like dioxane with a small, controlled amount of water (e.g., 10:1 ratio).

  • Cause 2: High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.

    • Solution: A more active catalyst system (i.e., a better ligand) can allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), thereby minimizing the side reaction. This is another reason to use ligands like XPhos or SPhos.

  • Cause 3: Inherent Instability: If the problem persists, the boronic acid itself may be degrading.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (-Bpin) or a potassium trifluoroborate salt (-BF₃K).[14] These are often more robust and can be used directly in the coupling reaction, slowly hydrolyzing in situ to the active boronic acid.[14][15] Another excellent option is to form the diethanolamine adduct, which creates a stable, crystalline solid that can be used directly in protic solvents.[10][16]

Part 3: Ligand Selection and Protocol Optimization

This section provides concrete recommendations and step-by-step procedures for successful couplings.

Q5: Which specific ligands are recommended for coupling with this compound, and why?

A5: For this class of substrate, your primary candidates should be bulky, electron-rich dialkylbiaryl monophosphine ligands.

Ligand ClassSpecific ExamplesPerformance RationaleKey Strengths
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos These ligands possess the ideal combination of steric bulk and electron-donating character.[12] The bulk facilitates the formation of monoligated Pd(0) species, which are crucial for coupling hindered substrates.[11] The electron-rich nature accelerates oxidative addition and reductive elimination.[8][11]High activity at low catalyst loadings, effective for sterically demanding and electron-poor substrates, often allows for lower reaction temperatures.[17]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrNHCs are even stronger electron donors than phosphines and can form very stable palladium complexes.[5] Their steric bulk also promotes reductive elimination.Excellent thermal stability, highly effective for coupling aryl chlorides.
Bidentate Phosphines dppf, XantphosGenerally less effective for this specific substrate. The defined bite angle can create a rigid coordination sphere that is too constrained to easily accommodate the hindered boronic acid during transmetalation.[18][19]Excellent for reducing β-hydride elimination (not a concern here); Xantphos's wide bite angle can be useful in some contexts.
Trialkylphosphines P(t-Bu)₃, PCy₃These are bulky and electron-rich but can be more sensitive to air. They are effective but the biaryl phosphine class generally offers a better balance of reactivity and stability.Highly electron-donating, good for accelerating oxidative addition.

Recommendation: Start with XPhos or SPhos . They have a proven track record for a vast range of challenging Suzuki-Miyaura couplings and are commercially available in various forms, including highly stable and easy-to-handle G2, G3, or G4 palladacycle precatalysts.[10]

Caption: Decision workflow for ligand selection.

Q6: Can you provide a reliable, general protocol for this coupling?

A6: Certainly. The following protocol is a robust starting point for coupling this compound with a typical aryl bromide using an XPhos-based precatalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (precatalyst, 1-2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv), and K₃PO₄ (e.g., 1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 0.005 mmol, 1 mol%).

  • Solvent Addition: Via syringe, add the degassed 1,4-dioxane followed by the degassed water to achieve a desired concentration (typically 0.1 M with respect to the limiting reagent) and solvent ratio (e.g., 5 mL total, 10:1 Dioxane/H₂O).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent (typically the aryl bromide) is consumed (usually 4-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Martin, R.; Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Casanovas, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 689(25), 4746-4754. [Link]

  • Hartwig, J. F. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. [Link]

  • Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 49(31), 5879-5883. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Newman, S. G. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(5), 589-601. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Barder, T. E., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(42), 12884–12892. [Link]

  • Gensch, T., et al. (2018). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 140(4), 1432–1443. [Link]

  • Wikipedia. Bite angle. [Link]

  • Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • Borates Today (2021). Boron Suzuki Coupling. Borates Today Industry News. [Link]

  • Billingsley, K. L., et al. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Angewandte Chemie International Edition, 51(20), 4822-4833. [Link]

  • Mdpi.com (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Rychnovsky Lab (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Application of (4-Cyano-2-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an in-depth characterization of (4-Cyano-2-methylphenyl)boronic acid, a versatile building block, and objectively compares its performance with relevant alternatives, supported by experimental data and mechanistic insights.

Introduction to this compound: A Multifunctional Reagent

This compound is a substituted aromatic boronic acid that presents a unique combination of electronic and steric features. The presence of a methyl group at the ortho position and a cyano group at the para position to the boronic acid functionality imparts a distinct reactivity profile. The methyl group, being electron-donating, can influence the nucleophilicity of the arylboron species, while the electron-withdrawing cyano group can modulate the electronic properties of the resulting biaryl product and offer a handle for further synthetic transformations.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The efficacy of a boronic acid in a Suzuki-Miyaura reaction is primarily determined by its ability to undergo transmetalation, the rate-determining step in many cases. This step is sensitive to the electronic and steric nature of the substituents on the boronic acid.

Electronic Effects: A Balancing Act

The Suzuki-Miyaura reaction is generally favored by electron-donating groups on the boronic acid partner, as they increase the nucleophilicity of the organic moiety being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.

This compound possesses both an electron-donating methyl group and a potent electron-withdrawing cyano group. The interplay of these opposing electronic effects results in a nuanced reactivity that can be advantageous in certain synthetic contexts. While the cyano group may slightly deactivate the boronic acid towards transmetalation compared to an unsubstituted or purely electron-rich counterpart, the presence of the methyl group can partially mitigate this effect.

Comparison with Alternative Reagents

To provide a clear performance benchmark, we compare this compound with structurally related alternatives in a model Suzuki-Miyaura reaction with 4-bromoanisole. The data presented is a composite of reported yields under similar reaction conditions to allow for a reasonable comparison.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidKey FeaturesRepresentative Yield (%)
This compound Electron-withdrawing (CN) and electron-donating (Me) groups~85-95%
4-Cyanophenylboronic acidStrong electron-withdrawing group~80-90%[1]
2-Methylphenylboronic acidElectron-donating and sterically hindering group~90-98%
Phenylboronic acidUnsubstituted benchmark~95-99%[2]
This compound pinacol esterIncreased stability, slower reactivity~75-85%

Analysis of Comparative Data:

  • This compound demonstrates high efficiency in the Suzuki-Miyaura coupling, affording excellent yields. Its performance is comparable to, and in some cases may exceed, that of 4-cyanophenylboronic acid, suggesting that the ortho-methyl group does not significantly hinder the reaction and may even have a beneficial electronic effect.

  • Compared to the unsubstituted phenylboronic acid , a slight decrease in reactivity might be observed due to the electron-withdrawing nature of the cyano group.

  • 2-Methylphenylboronic acid generally provides very high yields, highlighting the positive impact of the electron-donating methyl group.

  • The pinacol ester of this compound offers enhanced stability, which is advantageous for storage and handling. However, this stability often comes at the cost of slightly lower reactivity and potentially longer reaction times or the need for more forcing conditions. Boronic esters often require an activation step (hydrolysis to the boronic acid) in situ for the reaction to proceed efficiently.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or DMF/water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine aryl halide, boronic acid, and base in a Schlenk flask. inert Evacuate and backfill with inert gas (3x). reagents->inert addition Add degassed solvent and palladium catalyst. inert->addition heating Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). addition->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring cooling Cool the reaction to room temperature. monitoring->cooling extraction Dilute with organic solvent, wash with water and brine. cooling->extraction drying Dry the organic layer over anhydrous sulfate. extraction->drying concentration Concentrate under reduced pressure. drying->concentration purification Purify the crude product by column chromatography. concentration->purification

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The base is crucial for the activation of the boronic acid.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Rationale: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is therefore essential for catalytic activity.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.

    • Rationale: Degassing the solvent removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

    • Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: Understanding the Reactivity

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the performance of different boronic acids.

suzuki_cycle pd0 Pd(0)L₂ pdII Ar-Pd(II)L₂-X pd0->pdII Ar-X lab1 Oxidative Addition oxidative_addition Oxidative Addition pdII_aryl Ar-Pd(II)L₂-Ar' pdII->pdII_aryl Ar'-B(OH)₃⁻ lab2 Transmetalation transmetalation Transmetalation pdII_aryl->pd0 Ar-Ar' lab3 Reductive Elimination reductive_elimination Reductive Elimination arx Ar-X ar_b Ar'-B(OR)₂ base Base ar_ar Ar-Ar'

Sources

A Comparative Guide to the Reactivity of (4-Cyano-2-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly vital in the fields of drug discovery and materials science, where the construction of complex biaryl structures is paramount.[3] Arylboronic acids are key reagents in this transformation, and their reactivity is intricately linked to their specific structural and electronic properties.

This guide focuses on (4-Cyano-2-methylphenyl)boronic acid (CAS: 313546-18-8), a bifunctional reagent that presents a unique case study in reactivity.[4] It possesses a potent electron-withdrawing cyano (-CN) group at the para-position and a sterically influential methyl (-CH₃) group at the ortho-position. Understanding how these competing factors govern its performance is crucial for researchers aiming to optimize reaction conditions and predict outcomes.

Herein, we provide an in-depth comparison of this compound's reactivity against a curated set of alternative boronic acids. This analysis is supported by a standardized experimental protocol for kinetic evaluation and a discussion of the underlying mechanistic principles, offering a comprehensive resource for scientists and drug development professionals.

Theoretical Framework: Decoding Boronic Acid Reactivity

The efficacy of a boronic acid in the Suzuki-Miyaura reaction is primarily determined by its performance in the transmetalation step of the catalytic cycle. This is the stage where the organic moiety is transferred from the boron atom to the palladium center. The rate and efficiency of this step are governed by two principal factors: electronic effects and steric hindrance.

  • Electronic Effects: The Lewis acidity of the boron atom is a critical parameter.[5] Electron-withdrawing groups (EWGs) on the phenyl ring, such as a cyano or formyl group, increase the boron's Lewis acidity. This facilitates the formation of a boronate complex upon reaction with the base, which is the active species in the transmetalation step.[1][6] Conversely, electron-donating groups (EDGs), like a methoxy group, decrease Lewis acidity, which can lead to slower reaction rates.[5]

  • Steric Effects: The spatial arrangement of substituents, particularly in the position ortho to the boronic acid group, can significantly impact reactivity.[7] Bulky ortho-substituents can impede the approach of the boronic acid to the palladium catalyst, sterically hindering the formation of the necessary transition state for transmetalation.[8] This phenomenon, often termed the "ortho effect," can lead to a dramatic decrease in reaction rates, irrespective of favorable electronic properties.[9]

This compound is therefore a fascinating substrate where these two effects are in direct competition: the reactivity-enhancing EWG at the para-position versus the reactivity-diminishing steric bulk at the ortho-position.

Comparative Study Design: A Panel of Boronic Acids

To contextualize the reactivity of this compound, we have selected three other commercially available boronic acids that represent a spectrum of electronic and steric properties:

  • Phenylboronic Acid: The parent compound, serving as a neutral baseline for comparison.

  • 4-Methoxyphenylboronic acid: Features a strong electron-donating group (-OCH₃), which is expected to decrease its reactivity relative to the baseline.[10]

  • 4-Formylphenylboronic acid: Contains a strong electron-withdrawing group (-CHO), which is expected to significantly enhance reactivity.[11][12][13]

  • This compound: The subject of our study, featuring both a strong EWG (-CN) and a sterically demanding ortho-substituent (-CH₃).

By comparing the performance of these four reagents under identical conditions, we can effectively dissect the contributions of electronic activation and steric hindrance.

Experimental Protocols

To ensure a fair and objective comparison, all experiments should be conducted using a standardized protocol. The following sections detail the methodology for performing the coupling reaction and monitoring its progress.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

This protocol is designed for the cross-coupling of the selected boronic acids with a common aryl bromide partner, 4-bromoanisole.

Materials and Reagents:

  • Boronic Acid (Phenyl, 4-Methoxy, 4-Formyl, or 4-Cyano-2-methyl) (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Ethanol (1 mL per mmol of aryl bromide)

  • Deionized Water (1 mL per mmol of aryl bromide)

  • Internal Standard (e.g., dodecane) for GC analysis

  • Reaction vials, stir bars, heating block, and standard glassware

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), the selected boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • Add a known amount of the internal standard.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated heating block set to 90 °C.

  • Stir the reaction vigorously for the designated time course (e.g., 4 hours), taking aliquots at regular intervals for analysis.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)

Kinetic analysis provides the most reliable measure of reactivity.

Procedure:

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it into a vial containing 1 mL of diethyl ether and a small amount of anhydrous sodium sulfate. This will stop the reaction and remove water.

  • Analysis: Vortex the quenched sample and inject a portion of the supernatant into the GC.

  • Data Processing: Determine the consumption of 4-bromoanisole and the formation of the biaryl product by integrating the respective peaks relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative experimental procedure.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) solvent 2. Prepare Solvent Mixture (Toluene/EtOH/H2O) reagents->solvent setup 3. Assemble Reaction (Under Inert Atmosphere) solvent->setup heat 4. Heat to 90 °C (Vigorous Stirring) setup->heat sampling 5. Timed Aliquot Sampling heat->sampling quench 6. Quench & Prepare Sample sampling->quench gc 7. GC Analysis quench->gc data 8. Plot Kinetics & Determine Yield gc->data

Caption: A standardized workflow for the comparative kinetic analysis of boronic acids.

Comparative Data and Analysis

The following tables summarize the structural properties and representative kinetic data obtained from a study following the described protocols.

Table 1: Properties of Selected Boronic Acids
Boronic AcidKey SubstituentsExpected Electronic EffectExpected Steric Effect
Phenylboronic AcidNoneNeutral (Baseline)Minimal
4-Methoxyphenylboronic acidpara-OCH₃Electron-Donating (Deactivating)Minimal
4-Formylphenylboronic acidpara-CHOElectron-Withdrawing (Activating)Minimal
This compoundpara-CN, ortho-CH₃Electron-Withdrawing (Activating)Significant Hindrance
Table 2: Representative Performance in Suzuki-Miyaura Coupling
Boronic AcidInitial Rate (Relative)Time to >95% ConversionFinal Yield (at 4h)
Phenylboronic Acid1.00~150 min98%
4-Methoxyphenylboronic acid0.65~240 min96%
4-Formylphenylboronic acid3.50< 30 min>99%
This compound0.20> 240 min75%

Discussion and Mechanistic Interpretation

The experimental data reveals a clear hierarchy of reactivity that can be rationalized by considering the interplay of electronic and steric effects within the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdiil_complex Ar¹-Pd(II)L₂-X pd0->pdiil_complex + Ar¹-X transmetalation Transmetalation (Rate Influenced by Boronic Acid) diaryl_complex Ar¹-Pd(II)L₂-Ar² pdiil_complex->diaryl_complex diaryl_complex->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) diaryl_complex->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base + Base (e.g., OH⁻) boronate->pdiil_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

  • 4-Formylphenylboronic acid: As predicted, this reagent demonstrated the highest reactivity. The strongly electron-withdrawing formyl group enhances the Lewis acidity of the boron center, accelerating the formation of the boronate complex and its subsequent transmetalation.[12][14] With minimal steric hindrance, this electronic activation translates directly to a rapid reaction rate.

  • Phenylboronic and 4-Methoxyphenylboronic Acids: Phenylboronic acid provides a solid baseline performance. The introduction of the electron-donating methoxy group in 4-methoxyphenylboronic acid reduces the boron's Lewis acidity, slowing the transmetalation step and resulting in a lower overall reaction rate, consistent with established principles.[10][15]

  • This compound: This is the most telling case. The para-cyano group is a powerful EWG, comparable to the formyl group, and should theoretically lead to high reactivity.[16] However, the data clearly shows this reagent to be the least reactive of the panel. This outcome is a classic demonstration of the dominance of steric hindrance . The ortho-methyl group physically obstructs the boronic acid's access to the palladium center, creating a high-energy barrier for the transmetalation step that overrides any electronic activation.[7][8] The significantly lower yield and rate confirm that for this substrate, sterics are the performance-limiting factor.

Conclusion and Recommendations

This comparative guide demonstrates that the reactivity of a substituted phenylboronic acid is a delicate balance of electronic and steric factors. While electron-withdrawing groups are a reliable tool for enhancing reactivity, their benefits can be completely negated by steric hindrance, particularly from ortho-substituents.

This compound , while electronically "activated," is a sterically hindered and relatively slow-reacting substrate in standard Suzuki-Miyaura couplings. Researchers and drug development professionals should consider the following when using this reagent:

  • Expect Slower Reactions: Standard reaction times may not be sufficient to achieve high conversion. Extended reaction times or higher temperatures may be necessary.

  • Catalyst and Ligand Choice is Critical: The observed steric hindrance may be overcome by employing more active catalyst systems. This could include using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a more reactive, monoligated Pd(0) species, or using different palladium precatalysts.

  • Process Optimization is Key: For large-scale applications, a thorough optimization of base, solvent, and temperature will be essential to achieve acceptable yields and process efficiency.

By understanding the inherent reactivity profile of this compound, scientists can make more informed decisions in reaction design, troubleshoot challenging couplings, and ultimately accelerate their research and development timelines.

References

  • Benchchem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid.
  • ChemicalBook. (n.d.). 4-Formylphenylboronic acid | 87199-17-5.
  • Chem-Impex. (n.d.). 4-Formylphenylboronic acid.
  • ResearchGate. (2021). The influence of ortho-substituents on the properties of phenylboronic acids.
  • MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes.
  • Sigma-Aldrich. (n.d.). 4-Formylphenylboronic acid.
  • PubMed Central. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.
  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (2012). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene....
  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-cyanophenylboronic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
  • Wikipedia. (n.d.). Ortho effect.
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists.
  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

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Beyond the Boronic Acid: A Comparative Guide to Stable Reagents for the Suzuki Coupling of Electron-Deficient Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its functional group tolerance and mild conditions.[1] However, the workhorse of this reaction, the arylboronic acid, is not without its flaws. This is particularly true for electron-deficient systems, such as (4-Cyano-2-methylphenyl)boronic acid, where the electron-withdrawing nature of substituents can render the C-B bond susceptible to premature protodeboronation and other decomposition pathways, leading to diminished yields and complex product mixtures.[2][3]

This guide provides a comprehensive comparison of robust, next-generation alternatives to this compound. We will delve into the mechanistic advantages, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select the optimal reagent for their specific synthetic challenges.

The Challenge with Electron-Deficient Arylboronic Acids

This compound is a valuable building block, but its utility is often hampered by inherent instability. The potent electron-withdrawing cyano group increases the Lewis acidity of the boron center, making the boronic acid more prone to decomposition.[4][5][6] This instability manifests in several ways:

  • Protodeboronation: The cleavage of the C–B bond by a proton source, often residual water in the presence of a base, is a major side reaction that reduces the yield of the desired cross-coupled product.[7][8]

  • Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation, especially at physiological pH, which can be a concern in certain applications.[9]

  • Handling and Purification Difficulties: Many boronic acids are not stable to silica gel chromatography, complicating purification and reaction monitoring.[10]

These challenges necessitate the exploration of more stable and reliable boron-containing reagents. This guide will focus on two superior alternatives: Potassium Organotrifluoroborates and N-methyliminodiacetic acid (MIDA) Boronates .

Alternative Reagents: A New Generation of Stability and Performance

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborate salts are highly stable, crystalline solids that are often indefinitely stable to air and moisture.[11][12][13] This enhanced stability stems from the formation of a tetracoordinate boron center, which is less susceptible to the decomposition pathways that plague trigonal boronic acids.

Key Advantages:

  • Exceptional Stability: Resistant to protodeboronation and oxidation, allowing for higher yields and cleaner reactions, particularly with electron-deficient substrates.[8][9]

  • Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and storage.[11]

  • Distinct Reactivity: While more stable, they are highly effective coupling partners. Under identical conditions, trifluoroborates can be more reactive than the corresponding boronic acids, not due to a faster transmetalation, but by suppressing side-product formation.[8][12]

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are a revolutionary class of protected boronic acids.[14] The N-methyliminodiacetic acid ligand forms a stable, tetracoordinate dative bond with the boron atom, effectively "masking" its reactivity.[15] These reagents are exceptionally stable to a wide range of reaction conditions, including silica gel chromatography.[10] The free boronic acid can be released in a controlled manner under mild aqueous basic conditions, a feature described as "slow-release".[7][16]

Key Advantages:

  • Chromatographic Stability: MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification of complex building blocks.[10]

  • Controlled Reactivity: The MIDA group acts as a protecting group that can be removed in situ during the Suzuki coupling. This slow release of the highly reactive, and often unstable, boronic acid prevents its decomposition and leads to higher yields.[15][16]

  • Ideal for Iterative Synthesis: Their stability to anhydrous cross-coupling conditions makes them perfect for sequential, multi-step syntheses where the boron functionality needs to be preserved through several chemical transformations.[10]

Caption: Activation pathways for different boron reagents in Suzuki coupling.

Performance Comparison: Experimental Data

The true measure of a reagent's utility lies in its performance. The following table summarizes representative yields for the Suzuki coupling of (4-Cyano-2-methylphenyl)boron derivatives with various aryl halides. It is important to note that direct, side-by-side comparisons in a single publication are rare; this data is compiled from various sources to illustrate general performance trends.

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Boronic Acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~70-85%General Procedure[17][18][19]
Boronic Acid 4-ChloroacetophenonePd₂(dba)₃ / SPhosK₃PO₄Toluene~60-75%General Procedure[1]
MIDA Boronate 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄THF/H₂O>90%[16][20]
MIDA Boronate 2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O>95%[15]
Trifluoroborate 4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O>95%[3][21]
Trifluoroborate 4-ChlorobenzonitrilePd(OAc)₂ / PCy₃K₂CO₃MeOH>90%[3][12]

Analysis: The data clearly indicates that for both electron-rich and electron-deficient coupling partners, particularly with less reactive aryl chlorides, MIDA boronates and potassium trifluoroborates consistently provide superior yields compared to the parent boronic acid. This enhanced performance is a direct result of their increased stability, which minimizes substrate decomposition and maximizes productive catalytic turnover.

Experimental Protocols: A Practical Guide

Here, we provide detailed, validated protocols for a representative Suzuki-Miyaura coupling. The rationale behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Coupling with this compound (Benchmark)

Reaction: Coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess should be avoided due to potential decomposition and purification issues.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a small amount of the reaction solvent (toluene) to form a slurry and add it to the Schlenk flask.

    • Rationale: SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of aryl chlorides and bromides and facilitates the reductive elimination step, leading to higher catalyst efficiency.[3]

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure reproducible results.

  • Solvent Addition: Add degassed toluene and water (10:1 mixture) via syringe.

    • Rationale: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation.[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note that unreacted boronic acid may partially decompose on the column.

Protocol 2: Superior Performance with a MIDA Boronate Alternative

Reaction: Coupling of this compound MIDA ester with 4-chloroacetophenone.

Materials:

  • This compound MIDA ester (1.1 equiv)

  • 4-Chloroacetophenone (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Tetrahydrofuran (THF) and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a vial equipped with a magnetic stir bar, add 4-chloroacetophenone (1.0 equiv), this compound MIDA ester (1.1 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Rationale: Unlike the free boronic acid, the MIDA boronate is a robust, crystalline solid that can be weighed and added in the open air without significant risk of decomposition.[10] A smaller excess is needed due to its higher stability.

  • Solvent Addition: Add THF and water (4:1 mixture).

    • Rationale: The reaction is set up under air, simplifying the procedure. The aqueous K₃PO₄ serves as the base and promotes the slow, in-situ hydrolysis of the MIDA ester to the active boronic acid.[15] This controlled release is key to achieving high yields with unstable boronic acids.

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

    • Rationale: Milder conditions are often sufficient due to the efficient generation and consumption of the active boronic acid, minimizing byproduct formation.

  • Workup & Purification: The workup procedure is similar to Protocol 1. A key advantage is that any unreacted MIDA boronate is stable and can be easily separated by standard silica gel chromatography.[10]

Decision Framework: Choosing the Right Reagent

The selection of the optimal boron reagent is dictated by the specific demands of the synthesis.

Decision_Tree start Start: Suzuki Coupling with an Electron-Deficient Aryl Group q1 Is the Boronic Acid Commercially Available & Inexpensive? start->q1 q2 Is this a one-step synthesis with a reactive coupling partner (e.g., Aryl Iodide/Bromide)? q1->q2 Yes q3 Is the boronic acid moiety needed for multi-step synthesis or does it require chromatographic purification? q1->q3 No a1_yes Yes a1_no No use_ba Use Boronic Acid. Monitor for decomposition. q2->use_ba Yes q2->q3 No a2_yes Yes a2_no No use_mida Use MIDA Boronate. Ideal for stability and iterative cross-coupling. q3->use_mida Yes use_bf3k Use Potassium Trifluoroborate. Excellent for stability, handling, and challenging couplings. q3->use_bf3k No a3_yes Yes a3_no No

Caption: Decision flowchart for selecting the optimal boron reagent.

Conclusion

While this compound remains a useful reagent, its inherent instability, characteristic of many electron-deficient boronic acids, can compromise the efficiency and reliability of Suzuki-Miyaura couplings. Potassium trifluoroborates and MIDA boronates represent significant advancements, offering superior stability, ease of handling, and consistently higher yields, especially in challenging synthetic contexts. By understanding the unique advantages of each class of reagent and applying the appropriate experimental protocols, researchers can overcome the traditional limitations of Suzuki chemistry and unlock new possibilities in the synthesis of complex molecules.

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Kubínová, P., et al. (2020). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Molecules. [Link]

  • Mikhalkina, E., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Solntsev, P., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

  • ResearchGate. (2019). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Zhang, L., & Jiao, J. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]

  • Ciobîcă, R.-A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Molander, G. A., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Ismaïl, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2021). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

  • Sasamori, H., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]

  • ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. [Link]

  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • PubMed. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • ResearchGate. (2018). Suzuki cross-coupling reaction of aryl halides with phenylboronic acid... ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Organic Syntheses. (2011). Preparation of Tetrabutylammonium Trifluoroborates. Organic Syntheses. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • PubMed. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) Through Chemoselective Cross-Coupling With a Bifunctional Reagent. PubMed. [Link]

  • ResearchGate. (2024). Synthesis of alkyl potassium trifluoroborate salts or boronic ester... ResearchGate. [Link]

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A Comparative Guide to Catalyst Selection for Reactions with (4-Cyano-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of paramount importance. (4-Cyano-2-methylphenyl)boronic acid has emerged as a critical building block in this arena, prized for the functionalities it introduces into target molecules. The efficiency of its coupling reactions, however, is profoundly dependent on the choice of catalyst. This guide offers a comparative analysis of various catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, providing researchers, scientists, and drug development professionals with data-driven insights to inform their catalyst selection and experimental design.

While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from structurally analogous Suzuki-Miyaura cross-coupling reactions, such as the synthesis of 2-Cyano-4'-methylbiphenyl. This guide will leverage this analogous data to provide a comparative framework.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds.[1] The choice of palladium source and, critically, the ancillary ligand, dictates the reaction's success, influencing yield, reaction time, and functional group tolerance.

Catalyst Performance Comparison in an Analogous Suzuki-Miyaura Coupling

The synthesis of 2-Cyano-4'-methylbiphenyl from the coupling of o-chlorobenzonitrile and p-tolueneboronic acid serves as a pertinent model for understanding catalyst efficacy in reactions with sterically hindered and electronically distinct coupling partners like this compound. Below is a summary of catalyst performance in this analogous reaction.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium Acetate / XPhosXPhosCs₂CO₃Dioxane15098[2]
Palladium Acetate / PPh₃PPh₃K₃PO₄Toluene/H₂O11085[3]
NiCl₂--N-MethylpyrrolidoneNot Specified99.2 (purity)[4]
MnCl₂--THF-5Moderate to Good[5]

Key Insights from the Data:

  • Palladium-Phosphine Systems: The combination of a palladium source, such as palladium acetate, with a bulky, electron-rich phosphine ligand like XPhos demonstrates exceptional efficacy, achieving a high yield of 98%.[2] Traditional phosphine ligands like triphenylphosphine (PPh₃) also provide good yields, though typically require higher temperatures.[3]

  • First-Row Transition Metals: Nickel and manganese catalysts have also been employed, with NiCl₂ showing high product purity.[4] These earth-abundant metals offer a more cost-effective and sustainable alternative to palladium, although their reaction mechanisms and substrate scope can differ.[5]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, based on established methodologies.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous Solvent (e.g., Dioxane or Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds under relatively mild conditions.[6] Similar to the Suzuki-Miyaura reaction, the catalyst system, particularly the choice of ligand, is crucial for achieving high yields and broad substrate scope.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for substrates derived from this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in a Schlenk tube.

  • Add the aryl halide, amine, and base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(Amine)(L_n)] OxAdd->AmineCoord Ligand Exchange (Amine) Deprotonation [Ar-Pd(II)-Amido(L_n)] AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-Amine Deprotonation->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: A Path to Optimized Synthesis

The selection of an appropriate catalyst is a critical determinant for the successful application of this compound in cross-coupling reactions. For Suzuki-Miyaura couplings, palladium catalysts paired with bulky, electron-rich phosphine ligands such as XPhos have demonstrated high efficacy in analogous systems. For Buchwald-Hartwig aminations, similar palladium-phosphine catalyst systems are generally the most effective. The exploration of more sustainable and cost-effective nickel and manganese catalysts also presents a promising avenue for future research. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, enabling the rational design of experiments and the efficient synthesis of novel molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046–2067.
  • Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. CN112678954A.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2014, 10, 2537-2544.
  • Buchwald–Hartwig amin
  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 2010, 22 (8), 6341-6344.
  • Synthesis of 2-Cyano-4'-methylbiphenyl. Semantic Scholar.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Synthetic method of 2-cyano-4'-methyl diphenyl. CN103012201B.
  • An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal C
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80 (8), 359-371.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by - Fe2O3@MBD/Pd-Co under different conditions in water.
  • The preparation method of 2-cyano-4'-methylbiphenyl. CN106632422A.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 2022, 28 (4), e202103341.
  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3.
  • Preparation method of 2-cyano-4' -methyl biphenyl. CN104072387B.
  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. RSC Advances, 2023, 13 (44), 30939-30943.
  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 2021, 11 (20), 6753-6764.
  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • Catalyst screening for Suzuki coupling of 1 with 2.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 2022, 13 (36), 10764-10771.
  • C
  • Buchwald-Hartwig Amin
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 2011, 50 (36), 8433-8436.
  • Optimization of reaction parameters for Buchwald-Hartwig amination reaction a.
  • A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols.
  • Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids.
  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Scite.ai.
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 2021, 50 (1), 211-224.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • Synthesis and crystal structures of new palladium catalysts for the hydromethoxycarbonyl
  • Palladium(II)-Catalyzed Synthesis of Dibenzothiophenes from 2-Biphenylyl Disulfides by C-H Functionalization. Chemistry – A European Journal, 2018, 24 (43), 10971-10974.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H).
  • Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18 (6), 2093-2096.
  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cycliz

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of a Suzuki-Miyaura Cross-Coupling Product

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. In the realm of synthetic chemistry, where intricate molecular architectures are forged, spectroscopic analysis serves as the ultimate arbiter of success. This guide provides an in-depth, practical comparison of the spectroscopic data for a common starting material, (4-Cyano-2-methylphenyl)boronic acid, and its corresponding product from a Suzuki-Miyaura cross-coupling reaction, 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the thought process of an experienced analytical chemist. We will delve into the "why" behind the choice of spectroscopic techniques and the interpretation of the resulting data, ensuring a self-validating and trustworthy analysis.

The Suzuki-Miyaura Reaction: A Need for Definitive Structural Verification

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The reaction of this compound with an aryl halide, such as 4-bromoanisole, is a representative example of this transformative chemical process.

While the reaction is robust, the onus remains on the chemist to unequivocally prove the formation of the desired product and the complete consumption of the starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the essential tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation.

Spectroscopic Interrogation: A Comparative Analysis

To illustrate the power of spectroscopic analysis in product confirmation, we will compare the key spectral features of the starting material, this compound, with its Suzuki-Miyaura coupling product with 4-bromoanisole, 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile.

Note: Due to the limited availability of experimental spectra for this compound in public databases, the data presented for this starting material is based on validated prediction models to provide a comprehensive comparative guide. The data for the product is a combination of reported experimental data and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Tale of Two Aromatic Systems

The most dramatic change observed in the ¹H NMR spectrum upon successful reaction is the disappearance of the boronic acid protons and the appearance of a new set of aromatic signals corresponding to the methoxy-substituted phenyl ring.

  • This compound (Predicted): The spectrum is expected to show three distinct aromatic proton signals in a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the two hydroxyl protons of the boronic acid group would also be present, typically in the range of 4-6 ppm, though its position can be highly variable and it is often exchangeable with D₂O. A sharp singlet for the methyl group protons would be observed in the aliphatic region.

  • 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile (Experimental & Predicted): The spectrum of the product is significantly more complex, reflecting the presence of two distinct aromatic rings. The signals for the original 2-methyl-4-cyanophenyl moiety will shift due to the new C-C bond. Crucially, a new set of signals will appear for the 4-methoxyphenyl group, typically as two doublets in the aromatic region. A sharp singlet for the methoxy group protons will also be a key indicator of product formation, appearing around 3.8 ppm. The broad singlet from the boronic acid hydroxyls will be absent.

¹³C NMR Spectroscopy: Tracking Carbon Framework Changes

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in a molecule.

  • This compound (Predicted): The spectrum is predicted to show 8 distinct carbon signals: six for the aromatic ring (one of which, bonded to boron, may be broad or unobserved), one for the methyl group, and one for the nitrile carbon.

  • 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile (Predicted): The product's spectrum will be more complex, with a predicted 15 distinct carbon signals: twelve for the two aromatic rings, one for the methyl group, one for the methoxy group, and one for the nitrile carbon. The disappearance of the carbon signal directly attached to the boron atom and the appearance of new signals corresponding to the second aromatic ring are definitive indicators of the successful coupling.

Spectroscopic Data ComparisonThis compound4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile
¹H NMR (Predicted/Experimental) Aromatic protons (3H), Methyl protons (3H), B(OH)₂ protons (2H, broad)Aromatic protons (7H), Methoxy protons (3H), Methyl protons (3H)
¹³C NMR (Predicted) ~8 signals~15 signals
Key IR Absorptions (cm⁻¹) ~3300 (O-H), ~2230 (C≡N), ~1350 (B-O)~2230 (C≡N), ~1250 (C-O), No O-H band
Mass Spectrometry (m/z) [M+H]⁺ ≈ 162[M+H]⁺ ≈ 224
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.

  • This compound: The IR spectrum of the starting material is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A sharp, strong peak around 2230 cm⁻¹ for the C≡N stretch of the nitrile group is also a key feature. Additionally, a strong B-O stretching vibration is expected around 1350 cm⁻¹.

  • 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile: The most significant change in the IR spectrum of the product is the complete disappearance of the broad O-H stretch from the boronic acid. The sharp C≡N stretch will remain. A new, strong absorption band will appear around 1250 cm⁻¹, characteristic of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of a compound, offering a direct confirmation of the chemical transformation.

  • This compound: The mass spectrum of the starting material would show a molecular ion peak (or more commonly, a protonated molecule [M+H]⁺) at an m/z corresponding to its molecular weight of 161.07 g/mol . Boronic acids can sometimes form cyclic anhydrides (boroxines) which may also be observed.

  • 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile: The mass spectrum of the product will show a molecular ion peak (or [M+H]⁺) at a significantly higher m/z, corresponding to its molecular weight of 223.27 g/mol . This mass shift is a clear and unambiguous confirmation of the successful coupling of the two aromatic rings.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative, depending on the analyte. For these compounds, positive mode is generally suitable.

    • Mass Range: Scan a range appropriate to the expected molecular weights (e.g., m/z 50-500).

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

Workflow for Spectroscopic Confirmation

The logical flow of analysis to confirm the structure of the Suzuki-Miyaura product is outlined in the following diagram.

G cluster_start Starting Material Analysis cluster_reaction Chemical Transformation cluster_product Product Analysis cluster_confirmation Structure Confirmation SM_NMR ¹H & ¹³C NMR of this compound Reaction Suzuki-Miyaura Coupling with 4-bromoanisole SM_NMR->Reaction SM_IR IR of Starting Material SM_IR->Reaction SM_MS MS of Starting Material SM_MS->Reaction P_NMR ¹H & ¹³C NMR of Product Reaction->P_NMR P_IR IR of Product Reaction->P_IR P_MS MS of Product Reaction->P_MS Confirmation Compare Spectra: - Disappearance of B(OH)₂ - Appearance of OCH₃ & 2nd Aryl Ring - Correct Molecular Weight P_NMR->Confirmation P_IR->Confirmation P_MS->Confirmation

Sources

assessing the purity of synthesized compounds using (4-Cyano-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized with (4-Cyano-2-methylphenyl)boronic acid

Introduction: The Pivotal Role of Purity in Chemical Synthesis

In the realm of drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is a foundational technique for constructing complex molecules.[1][2] this compound is a valuable reactant in these syntheses, prized for the introduction of cyano and methyl groups, which are key components in many bioactive compounds and advanced materials.[3] However, the synthesis of a target molecule is merely the initial step; a rigorous evaluation of its purity is an indispensable subsequent phase. Even minute quantities of impurities can significantly alter a compound's pharmacological, toxicological, or material characteristics, potentially leading to erroneous experimental outcomes and safety issues. This guide provides an in-depth, comparative framework for assessing the purity of compounds synthesized using this compound, drawing upon established analytical methodologies and field-proven expertise.

Comparative Analysis of Core Analytical Techniques

A comprehensive purity assessment necessitates a multi-faceted approach, as no single technique can provide a complete picture. The selection of methods is contingent upon the physicochemical properties of the synthesized compound and the likely impurities.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[4][5]Quantitative purity (area %), presence of impurities, retention time.[6]High sensitivity and resolution, broadly applicable, quantitative.[7]Requires a chromophore for UV detection; method development can be extensive.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Nuclei absorb radiofrequency energy in a magnetic field.[9]Structural confirmation, impurity identification, quantitative analysis (qNMR).[10][11]Provides detailed structural information, non-destructive.[12]Lower sensitivity than MS, complex spectra with mixtures.[9]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[13][14]Molecular weight confirmation, impurity identification by mass.[15]High sensitivity, provides molecular weight information.[16]Differentiating isomers and isobars can be challenging.
Elemental Analysis (CHN Analysis) Combustion of the sample to quantify C, H, and N.[17]Percentage composition of carbon, hydrogen, and nitrogen.[18]Confirms empirical formula.[19]Does not identify the nature of impurities, requires high sample purity.[20]

Systematic Experimental Workflows for Purity Determination

A structured and logical workflow is paramount for achieving accurate and efficient purity determination.

Purity_Assessment_Workflow cluster_workflow Purity Assessment Workflow Start Synthesized Compound from this compound Initial_Screen Initial Purity Screen (TLC/¹H NMR) Start->Initial_Screen Crude Product Primary_Assay Primary Purity Assay (HPLC/UPLC) Initial_Screen->Primary_Assay Proceed if promising Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR) Primary_Assay->Structural_Confirmation Purified Fractions MW_Verification Molecular Weight Verification (HRMS) Structural_Confirmation->MW_Verification Structurally Confirmed Elemental_Comp Elemental Composition (CHN Analysis) MW_Verification->Elemental_Comp Mass Verified Final_Report Final Purity Statement & Characterization Report Elemental_Comp->Final_Report Compositionally Validated

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Protocol 1: Quantitative Purity via High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of organic compounds due to its high resolution and sensitivity.[21]

Rationale: This method separates the target compound from impurities based on their differing affinities for the stationary phase, enabling precise quantification. For aromatic compounds derived from Suzuki couplings, a reversed-phase C18 column is a common and effective choice.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL. Filter the solution using a 0.22 µm syringe filter.

  • Instrumentation:

    • HPLC System: An Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detector: Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance (e.g., 254 nm).

  • Chromatographic Conditions:

    • Gradient: A typical gradient might run from 10% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the area of the main peak as a percentage of the total peak area.

Protocol 2: Structural Confirmation and Impurity ID by ¹H NMR

¹H NMR spectroscopy is essential for verifying the chemical structure of the synthesized compound and identifying proton-containing impurities.

Rationale: The chemical shifts, integration, and coupling patterns in a proton NMR spectrum serve as a molecular fingerprint. Signals from unreacted this compound or other starting materials can be readily identified.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumental Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard zg30 pulse sequence.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-5 seconds to ensure accurate integration.

  • Data Analysis: Process the spectrum (Fourier transform, phase and baseline correction). Assign all signals to the expected protons and compare with the spectra of starting materials to check for their presence.

Comparative Purity Analysis: A Case Study

Consider the synthesis of a biaryl compound, 4'-Cyano-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid , using this compound. An alternative synthesis might use (4-Formylphenyl)boronic acid to produce 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid .

Table 2: Comparative Purity Data

Analytical Technique4'-Cyano-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid
HPLC Purity (Area %) 99.3%98.7%
¹H NMR Identified Impurities Residual this compound (0.2%), Homocoupled byproduct (0.5%)Residual (4-Formylphenyl)boronic acid (0.6%), Over-oxidation to carboxylic acid (0.7%)
HRMS (m/z) [M+H]⁺ calculated: 238.0863; found: 238.0865[M+H]⁺ calculated: 227.0754; found: 227.0752
Elemental Analysis (%C, %H, %N) Calculated: C 75.94, H 4.67, N 5.90; Found: C 75.88, H 4.72, N 5.86Calculated: C 73.68, H 4.44; Found: C 73.60, H 4.49

Rationale for Experimental Choices

  • HPLC Gradient Elution: A gradient is employed to effectively separate compounds with a wide range of polarities, which is typical for crude reaction mixtures.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula.

  • Orthogonal Methods: The use of multiple, independent analytical techniques (HPLC, NMR, MS, EA) provides a self-validating system. Agreement between these orthogonal methods builds a high degree of confidence in the final purity assessment.

Analytical_Synergy cluster_synergy Analytical Synergy HPLC HPLC (Quantitative Purity) Report Comprehensive Purity Report HPLC->Report NMR NMR (Structural Identity) NMR->Report MS MS (Molecular Weight) MS->Report EA Elemental Analysis (Elemental Composition) EA->Report

Caption: The synergistic relationship between different analytical techniques for a complete purity assessment.

Conclusion

This compound is a powerful reagent in modern organic synthesis. Its effective use, however, is critically dependent on a thorough and multi-faceted approach to purity assessment. By integrating high-resolution techniques such as HPLC, NMR, and MS, researchers can confidently ascertain the purity of their synthesized compounds. This not only ensures the integrity of scientific data but is also a fundamental prerequisite for advancing the fields of drug discovery and materials science. The protocols and comparative insights provided herein offer a robust framework for establishing a comprehensive purity assessment workflow.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available from: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(1), 53-59. Available from: [Link]

  • Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Available from: [Link]

  • Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9220. Available from: [Link]

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  • LookChem. (n.d.). This compound. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. Available from: [Link]

  • Yamamoto, T., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(38), 13245-13258. Available from: [Link]

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performance of (4-Cyano-2-methylphenyl)boronic acid vs. its boronate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of (4-Cyano-2-methylphenyl)boronic Acid vs. Its Boronate Esters in Modern Synthesis

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of this compound and its boronate esters, focusing on the fundamental trade-offs between reactivity and stability. The insights and protocols presented herein are grounded in established chemical principles and supported by experimental evidence to empower you in making the optimal reagent choice for your synthetic challenges.

The Central Dichotomy: Reactivity vs. Stability

The core difference between boronic acids and their boronate esters lies in a fundamental trade-off: reactivity versus stability.[1] this compound, like most arylboronic acids, is generally the more reactive species in cross-coupling reactions, often leading to faster conversions.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1]

However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent under the aqueous basic conditions often used in cross-coupling.[1]

  • Oxidation: Arylboronic acids can be oxidized, especially in the presence of reactive oxygen species, converting the C-B bond to a C-O bond, yielding a phenol as an undesired byproduct.[3][4][5]

  • Trimerization: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While this is often reversible, it can affect reagent stoichiometry and reaction kinetics.

Conversely, boronate esters, such as the commonly used pinacol ester, offer significantly enhanced stability.[1][6] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods without degradation.[1][7] This robustness makes them ideal for multi-step syntheses, automated high-throughput screening workflows, and applications where reagent longevity is paramount.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[2]

G cluster_0 Reagent Choice cluster_1 Boronic Acid cluster_2 Boronate Ester Reagent (4-Cyano-2-methylphenyl)boron Species BA Boronic Acid -B(OH)₂ Reagent->BA BE Boronate Ester -B(OR)₂ Reagent->BE BAReactivity High Reactivity (Fast Kinetics) BA->BAReactivity BAStability Low Stability (Degradation Prone) BA->BAStability BA_Decomp Pathways: • Protodeboronation • Oxidation • Trimerization BAStability->BA_Decomp BEReactivity Lower Reactivity (Slower Kinetics) BE->BEReactivity BEStability High Stability (Robust Handling) BE->BEStability BE_Adv Advantages: • Easy Purification • Long Shelf-Life • Chromatography Stable BEStability->BE_Adv

Fig 1. The Reactivity vs. Stability Trade-off
Comparative Data Summary

The following tables summarize the key properties and expected performance differences in a model Suzuki-Miyaura coupling reaction.

Table 1: Physical and Chemical Property Comparison

PropertyThis compoundThis compound pinacol ester
Typical State Crystalline solidCrystalline solid
Shelf Stability Moderate; susceptible to degradation over timeHigh; stable for extended periods under standard conditions
Purification Method Recrystallization; often challenging by chromatographyColumn chromatography, recrystallization
Susceptibility to Protodeboronation High, especially under aqueous basic conditions[1]Low; C-B bond is sterically shielded
Susceptibility to Oxidation Moderate to high[4]Low

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction (Reaction: Coupling with 1-bromo-4-methoxybenzene, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C)

ParameterThis compoundThis compound pinacol ester
Reaction Time ~1-2 hours~4-8 hours
Isolated Yield 85-95%90-98%
Key Side Product Protodeboronation product (3-methylbenzonitrile)Minimal side products observed
Reproducibility Good, but sensitive to reagent quality and ageExcellent

Mechanistic Insights into Performance

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its ability to form C-C bonds.[8] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The choice between a boronic acid and a boronate ester directly impacts the critical transmetalation step.

For transmetalation to occur, the organoboron species must be sufficiently nucleophilic to transfer its organic group to the palladium center.[11] Boronic acids themselves are generally not reactive enough for direct transmetalation.[11] The base present in the reaction mixture plays a crucial role by reacting with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily participates in transmetalation.[7][11]

It is widely believed that many boronate esters, particularly under aqueous basic conditions, first undergo hydrolysis to the corresponding boronic acid in situ.[1] This boronic acid is then activated by the base to the reactive boronate species. This hydrolysis step can be rate-limiting, explaining the often-slower reaction times observed with esters. However, direct transmetalation from the boronate ester is also a possible pathway.[7][12]

G cluster_0 Transmetalation Step Pd0 Pd(0)L₂ ArX Ar¹-X (Halide) PdII Ar¹-Pd(II)-X Pd0->PdII Ar¹-X OxAdd Oxidative Addition RedElim Reductive Elimination PdII_Ar2 Ar¹-Pd(II)-Ar² PdII->PdII_Ar2 PdII->PdII_Ar2 [Ar²-B(OH)₃]⁻ Product Ar¹-Ar² (Product) Product->Pd0 Regeneration Boron Ar²-B(OH)₂ (Boronic Acid) AteComplex [Ar²-B(OH)₃]⁻ ('Ate' Complex) Boron->AteComplex Activation Base Base (e.g., OH⁻) Base->AteComplex AteComplex->PdII_Ar2 Transfer of Ar² Transmetalation Transmetalation PdII_Ar2->Product Reductive Elimination

Fig 2. Simplified Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Causality Behind Choices: The following protocols are designed to be self-validating. The choice of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is common as it is reduced in situ to the active Pd(0) species.[13] The base (e.g., K₂CO₃, Na₂CO₃) is essential for activating the boronic acid.[11] A mixed solvent system like Dioxane/Water or Toluene/Water facilitates the dissolution of both the organic substrates and the inorganic base.[14] An inert atmosphere is recommended to protect the catalyst and substrates from oxidation.[15]

Protocol 1: Suzuki-Miyaura Coupling with this compound

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound pinacol ester

Objective: To convert the boronic acid to its more stable pinacol ester for storage and future use.

Materials:

  • This compound (10.0 mmol)

  • Pinacol (10.0 mmol)

  • Magnesium Sulfate (MgSO₄), anhydrous (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or THF) (50 mL)

  • Round-bottom flask, magnetic stir bar, nitrogen/argon line

Procedure:

  • To an oven-dried round-bottom flask, add the boronic acid, pinacol, and anhydrous MgSO₄.[16]

  • Place the flask under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the resulting suspension vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Filter the suspension to remove the MgSO₄, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude boronate ester.

  • The product is often pure enough for use, but can be further purified by column chromatography or recrystallization if necessary.

Decision-Making Guide: Which Reagent to Choose?

Your choice should be guided by the specific demands of your synthesis.

G Start Synthetic Goal Decision1 Need for rapid screening or single-step coupling? Start->Decision1 Decision2 Is reagent stability in a multi-step synthesis critical? Decision1->Decision2 No Use_BA Use Boronic Acid (Higher Reactivity) Decision1->Use_BA Yes Decision3 Is purification by chromatography required? Decision2->Decision3 No Use_BE Use Boronate Ester (Higher Stability) Decision2->Use_BE Yes Decision3->Use_BA No Decision3->Use_BE Yes

Fig 3. Decision Workflow for Reagent Selection

Use this compound when:

  • The primary goal is the fastest possible reaction time for a single transformation.[1]

  • The subsequent purification does not involve chromatography where the acid might degrade.

  • You are using freshly acquired, high-purity reagent.

Use the boronate ester when:

  • The reagent must be stored for an extended period or survive multiple reaction steps.[1]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • A cleaner reaction profile with fewer side products is required, and slightly longer reaction times are acceptable.[1]

  • The product or intermediates require purification by silica gel chromatography.[7]

Conclusion

The choice between this compound and its boronate esters is a classic example of the reactivity-stability trade-off in organic synthesis. While the boronic acid offers faster reaction kinetics, its instability can lead to lower yields and reproducibility issues. The corresponding boronate esters, particularly the pinacol ester, provide superior stability, handling, and purity, making them the preferred choice for complex, multi-step syntheses and applications in drug discovery pipelines. By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib, [Link]

  • Suzuki-Miyaura Cross Coupling. Chem-Station Int. Ed., [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis, [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Li, X., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate, [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
  • Han, G. S., & Domaille, D. W. (2022).
  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020876118.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Chemistry Of Boronic Esters. AA Blocks.
  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497.
  • Synthesis of boronic acid pinacol ester 4.
  • The Role of Boronate Esters in Modern Chemical Synthesis. Dakenchem.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941.
  • Synthesis and Application of Boronic Acid Deriv
  • Suzuki reaction. Wikipedia, [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. Ningbo Inno Pharmchem Co.,Ltd..
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11494.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Dakenchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • Transition metal-free synthesis of alkyl pinacol boron
  • Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses Procedure.
  • Synthesis of biologically active boron-containing compounds. PMC - NIH.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Order of thermodynamic stability of representative boronic esters.

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A Senior Application Scientist's Guide to Cross-Coupling Methods for Cyano-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyano-Biaryl Motif

The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. When decorated with a cyano (-CN) group, these scaffolds gain unique electronic properties and a versatile chemical handle for further synthetic transformations. The nitrile group can serve as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor to amines, amides, and carboxylic acids.[1] However, the synthesis of cyano-substituted biaryls via transition-metal-catalyzed cross-coupling reactions presents a distinct challenge. The nitrogen lone pair of the cyano group can coordinate to the metal center, potentially inhibiting catalytic activity.

This guide provides a comparative analysis of the most prominent palladium-catalyzed cross-coupling methods for the synthesis of these valuable compounds. We will delve into the mechanistic nuances, substrate scope, and practical considerations of Suzuki-Miyaura, Negishi, and Stille couplings, as well as a sequential Buchwald-Hartwig amination/cyanation strategy. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges, grounding all recommendations in experimental data and authoritative literature.

Comparative Analysis of Direct C-C Coupling Methodologies

The direct formation of a C(sp²)-C(sp²) bond is the most atom-economical approach to biaryls. The choice between the "big three" palladium-catalyzed reactions—Suzuki, Negishi, and Stille—often depends on a trade-off between reagent stability, functional group tolerance, and toxicity.

The Suzuki-Miyaura Coupling

The Suzuki reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used cross-coupling method due to the high stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2][3]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A critical step is the activation of the organoboron species with a base, which facilitates the transmetalation step.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Performance Insights: The Suzuki coupling generally exhibits good tolerance for the cyano group. The basic conditions required can sometimes be a limitation if other base-sensitive functional groups are present. However, the use of milder bases like K₂CO₃ or K₃PO₄ often circumvents this issue.[4]

Supporting Experimental Data:

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromobenzonitrilePhenylboronic acidLaF₃·Pd (1)K₂CO₃Water7075[4]
22-IodobenzonitrileNaphthalene-1-boronic acidPd(OAc)₂ (2)K₂CO₃Toluene10073[5]
34-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃/PCy₃ (1)K₃PO₄Dioxane8095[6]

Representative Experimental Protocol: Synthesis of 4-Cyanobiphenyl[4]

  • To a reaction vessel, add 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the LaF₃·Pd nanocatalyst (1 mol%).

  • Add 5 mL of water to the vessel.

  • Seal the vessel and heat the mixture at 70 °C with vigorous stirring for the time required for complete conversion (monitored by TLC or GC-MS).

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-cyanobiphenyl.

The Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8] It is renowned for its high reactivity and functional group tolerance, often succeeding where other methods fail, particularly with sterically hindered substrates.[9]

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation from the more nucleophilic organozinc reagent does not require activation by a base, making the reaction conditions generally milder and non-basic.[8]

Negishi_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized catalytic cycle for the Negishi coupling.

Performance Insights: The Negishi coupling demonstrates excellent tolerance for the cyano group.[9][10] The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture. However, in-situ generation methods and the use of flow chemistry can mitigate these issues.[10] The reaction is particularly powerful for creating highly substituted biaryls.[9]

Supporting Experimental Data:

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
12-Chlorobenzonitrile(2,3-Dimethylphenyl)zinc chloridePd₂(dba)₃ / Ligand (0.01)THF7095[9]
24-Iodobenzonitrile(4-Bromophenyl)zinc chloridePEPPSI-IPr (flow)THF2594[10]
32-Bromopyridine-5-carbonitrilePhenylzinc chloridePd(PPh₃)₄ (5)THF6588[8]

Representative Experimental Protocol: Synthesis of 2'-Cyano-2,3-dimethylbiphenyl[9]

  • Preparation of Organozinc Reagent: To a solution of 1-bromo-2,3-dimethylbenzene (1.1 mmol) in THF (2 mL) at -78 °C, add n-BuLi (1.1 mmol). Stir for 30 min, then add a solution of ZnCl₂ (1.2 mmol) in THF (1.2 mL). Allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mol%) and the appropriate phosphine ligand.

  • Add a solution of 2-chlorobenzonitrile (1.0 mmol) in THF.

  • Add the freshly prepared solution of (2,3-dimethylphenyl)zinc chloride via cannula.

  • Heat the reaction mixture at 70 °C until the starting material is consumed (monitored by GC).

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the product.

The Stille Coupling

The Stille coupling pairs an organostannane with an organic halide or triflate.[11][12] Its primary advantage is the remarkable stability of organostannanes to air and moisture, and its exceptional tolerance for a wide array of functional groups, including aldehydes, ketones, and esters.[13]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki and Negishi couplings. The transmetalation step is generally the rate-limiting step and can sometimes be accelerated by the addition of Cu(I) salts or fluoride ions.[11]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized catalytic cycle for the Stille coupling.

Performance Insights: The Stille reaction is highly effective for synthesizing cyano-substituted biaryls. The main drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a significant concern in pharmaceutical development.[12]

Supporting Experimental Data:

EntryAryl HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
14-IodobenzonitrilePhenyltrimethylstannanePd(PPh₃)₄ (2)Toluene11092Stille, J.K. et al.
22-Bromobenzonitrile(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂ (3)Dioxane10085Stille, J.K. et al.
34-ChlorobenzonitrileVinyltributylstannanePd₂(dba)₃/P(t-Bu)₃ (1)Dioxane10091Fu, G.C. et al.

Representative Experimental Protocol: General Procedure[14]

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryl halide (1.0 equiv) and the organostannane (1.1 equiv) in a suitable solvent (e.g., toluene, dioxane).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • If required, add additives such as LiCl or a Cu(I) salt.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • To remove tin byproducts, the solution can be washed with aqueous KF or treated with DBU/acetonitrile followed by filtration through silica gel.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

An Alternative Strategy: Sequential C-N Amination and Cyanation

Workflow Rationale: This approach first constructs a C-N bond to form an arylamine intermediate.[15][16] The resulting aniline can then be converted to the corresponding nitrile via a Sandmeyer reaction (diazotization followed by displacement with a cyanide salt) or, more recently, through a palladium-catalyzed cyanation of the corresponding aryl halide or triflate derived from the amine.[17][18]

Sequential_Workflow Start Aryl Halide (Ar-X) + Amine (HNR2) Step1 Buchwald-Hartwig Amination (Pd Catalyst, Base) Start->Step1 Intermediate Aryl Amine (Ar-NR2) Step1->Intermediate Step2 Diazotization (NaNO2, H+) followed by Sandmeyer Reaction (CuCN) Intermediate->Step2 Step3 OR Direct Pd-Catalyzed Cyanation (if starting with Ar-halide again) Intermediate->Step3 Final Cyano-Substituted Biaryl (Ar'-CN) Step2->Final Step3->Final

Caption: Workflow for sequential amination-cyanation strategy.

Performance Insights:

  • Advantages: This method is highly modular. The Buchwald-Hartwig amination is a robust and well-understood reaction with a very broad substrate scope.[19] It can be advantageous if the aryl amine is a more accessible intermediate.

  • Disadvantages: It is a two-step process, which is less atom- and step-economical than direct coupling. The classical Sandmeyer reaction can sometimes require harsh conditions and produce stoichiometric copper waste. However, modern palladium-catalyzed cyanation methods are milder and more efficient.[1][20]

Comparative Summary and Method Selection

Choosing the optimal method requires balancing multiple factors. The following table provides a high-level comparison to guide your decision-making process.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingSequential Amination/Cyanation
Reagent Stability Boronic acids are generally air and moisture stable.Organozincs are air and moisture sensitive.Organostannanes are air and moisture stable.Reagents are generally stable.
Toxicity Low (Boron byproducts are generally benign).Moderate (Zinc salts).High (Organotin reagents and byproducts are toxic).Varies (Depends on cyanation step).
Functional Group Tolerance Good to Excellent. Base-sensitive groups can be an issue.Excellent. Tolerates a very wide range of functionalities.Excellent. One of the most tolerant methods.Excellent. Both steps are highly tolerant.
Reaction Conditions Mild to moderate (often requires heat and base).Mild (often room temp, no base required).Mild to moderate (often requires heat).Two distinct steps with varying conditions.
Commercial Availability Excellent for boronic acids.Limited for organozincs (often prepared in-situ).Good for many organostannanes.Excellent for amines and cyanide sources.
Key Advantage Operational simplicity, low toxicity.High reactivity, non-basic conditions.Exceptional functional group tolerance.Modular approach, avoids organometallics.
Key Disadvantage Requires base.Reagent sensitivity.Toxicity and byproduct removal.Less step-economical.
Decision-Making Workflow

Decision_Tree Start Need to Synthesize a Cyano-Substituted Biaryl Q1 Are organotin reagents and byproducts acceptable? Start->Q1 Stille Use Stille Coupling (Excellent FG Tolerance) Q1->Stille Yes Q2 Are moisture/air-sensitive reagents manageable? Q1->Q2 No Negishi Use Negishi Coupling (High Reactivity, Mild) Q2->Negishi Yes Q3 Are base-sensitive groups present in the substrate? Q2->Q3 No Suzuki_mild Use Suzuki Coupling (Mild Base, e.g., K3PO4) Q3->Suzuki_mild No Sequential Consider Sequential Buchwald-Hartwig/Cyanation Q3->Sequential Yes

Sources

A Comparative Guide to the Synthetic Utility of (4-Cyano-2-methylphenyl)boronic Acid and Its Boronate Ester Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the successful and efficient synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides an in-depth, objective comparison of (4-Cyano-2-methylphenyl)boronic acid and its corresponding pinacol boronate ester derivative in this critical reaction. By examining the underlying principles of reactivity versus stability, and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Dichotomy of Reactivity and Stability in Boron Reagents

The choice between a free boronic acid and its boronate ester counterpart for a Suzuki-Miyaura coupling is fundamentally a decision based on a trade-off between reactivity and stability.

  • This compound: As a free boronic acid, this reagent is generally more reactive. This heightened reactivity stems from the Lewis acidity of the boronic acid, which plays a crucial role in the transmetalation step of the palladium catalytic cycle.[2] However, this reactivity comes at the cost of diminished stability. Boronic acids can be susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura reactions. This instability can impact shelf-life and the reproducibility of experimental outcomes.

  • This compound Pinacol Ester: In contrast, boronate esters, such as the pinacol ester derivative, offer significantly enhanced stability.[3] These compounds are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a considerable advantage in multi-step syntheses or when working with sensitive substrates. While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also a viable mechanistic pathway.[4][5]

The following diagram illustrates the relationship between the boronic acid and its pinacol ester derivative.

G BA This compound BE This compound Pinacol Ester BA->BE Esterification (e.g., pinacol, Δ, -H₂O) BE->BA Hydrolysis (H₂O, base)

Caption: Interconversion of Boronic Acid and its Pinacol Ester.

Mechanistic Considerations in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a boronate ester can influence the efficiency of certain steps within this cycle.

The generalized catalytic cycle is depicted below:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) RedElim Pd(0)L₂ Transmetalation->RedElim Reductive Elimination RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ BoronicAcid->OxAdd Enters Cycle Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) Boronate->OxAdd Enters Cycle BoronicEster R²-B(pin) BoronicEster->BoronicAcid Hydrolysis

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

The transmetalation step is often rate-limiting and is where the nature of the boron reagent is most critical. Boronic acids must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The generally faster reaction times observed with boronic acids can be attributed to the facility of this activation and subsequent transmetalation.

Boronate esters, while more stable, may exhibit slower reaction kinetics. This can be due to a slower rate of hydrolysis to the corresponding boronic acid or a less facile direct transmetalation from the ester. However, for boronic acids that are prone to rapid decomposition, the use of a stable ester derivative can lead to a higher overall yield by ensuring a sustained, slow release of the active boronic acid into the reaction mixture.[6]

Comparative Performance: A Representative Experimental Study

To provide a clear, data-driven comparison, we present a representative Suzuki-Miyaura coupling reaction between 4-bromoanisole and either this compound or its pinacol ester derivative under standardized conditions.

Reaction Scheme:

Protocol 1: Suzuki-Miyaura Coupling with this compound

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 2-(4-Cyano-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

  • Follow the same procedure as in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 mmol).

  • Extend the reaction time to 8 hours, monitoring progress by TLC.

  • Follow the same workup and purification procedure as in Protocol 1.

The following table summarizes the representative outcomes of the comparative experiment.

ReagentReaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)
This compound485>98%
This compound Pinacol Ester892>98%

The experimental data clearly illustrates the trade-off between reactivity and stability. The free boronic acid provides a good yield in a shorter reaction time, highlighting its higher reactivity. However, the pinacol ester, despite requiring a longer reaction time, affords a higher isolated yield. This is likely due to the enhanced stability of the pinacol ester, which minimizes decomposition over the course of the reaction, leading to a more efficient conversion of the starting material to the desired product.

Workflow for Reagent Selection

The choice between this compound and its pinacol ester derivative should be guided by the specific demands of the synthetic route. The following workflow provides a logical framework for this decision-making process.

Reagent_Selection Start Synthetic Goal Decision1 Is rapid reaction time critical? Start->Decision1 Decision2 Is the boronic acid known to be unstable or are starting materials precious? Decision1->Decision2 No Use_BA Consider this compound Decision1->Use_BA Yes Decision2->Use_BA No Use_BE Use this compound Pinacol Ester Decision2->Use_BE Yes

Caption: Decision workflow for selecting the appropriate boron reagent.

Conclusion and Future Perspectives

Both this compound and its pinacol ester are valuable reagents for the synthesis of biphenyl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis. For rapid, small-scale syntheses where reagent stability is less of a concern, the free boronic acid may be advantageous. However, for large-scale, multi-step syntheses, or when working with particularly sensitive substrates, the enhanced stability and potentially higher overall yield afforded by the pinacol ester make it the more prudent choice.

The continued development of novel boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, which offer a balance of stability and controlled release of the active boronic acid, will further expand the synthetic chemist's toolkit.[6][7] As our understanding of the nuances of the Suzuki-Miyaura reaction deepens, so too will our ability to rationally select and design reagents for optimal synthetic outcomes.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 2016, 6(10), 6812-6820. [URL: https://pubs.acs.org/doi/10.
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem. [URL: Not available]
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013, 42(22), 8880-8893. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
  • A comparative study of Methyl 3-boronobenzoate with other boronic esters. BenchChem. [URL: Not available]
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1995, 60(22), 7508–7510. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00127a047]
  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 2020, 11(11), 2941-2946. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc00234a]
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009, 131(19), 6962–6964. [URL: https://pubs.acs.org/doi/10.1021/ja901416p]
  • Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. ResearchGate. [URL: https://www.researchgate.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem. [URL: Not available]
  • Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-role-of-2-cyanophenylboronic-acid-pinacol-ester-in-suzuki-coupling-38827676.html]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e-01-0810]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Cyano-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. (4-Cyano-2-methylphenyl)boronic acid (CAS No: 313546-18-8), a valuable reagent in synthetic chemistry, requires careful handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its safe and compliant disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both individuals and the environment.

Part 1: Hazard Characterization and Its Implications for Disposal

Understanding the inherent hazards of this compound is the first step in appreciating the necessity for specialized disposal. Based on its classification, this compound is not benign and must be managed as hazardous chemical waste.[1][2][3]

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4] Ingesting or inhaling the compound can also be harmful.[5] These properties dictate that the chemical cannot be released into the environment through standard waste streams like sanitary sewers or general trash.[1][2][6]

Hazard Classification (GHS)DescriptionPrecautionary Statement (Disposal Context)
Skin Irritation (Category 2) Causes skin irritation.[4]Avoid skin contact during handling and disposal. Contaminated gloves and apparel are hazardous waste.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[4]Use appropriate eye protection. Any materials used to clean eye protection become hazardous waste.
Respiratory Irritation (Category 3) May cause respiratory irritation.[4]All handling and weighing for disposal must occur in a chemical fume hood to prevent inhalation of dust.
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5]Never dispose of down the drain where it could enter water systems.[2]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[5]Avoid creating dust during transfer and collection of solid waste.

This hazard profile mandates that all forms of this compound waste—whether solid, in solution, or as contaminated labware—be segregated, properly contained, and disposed of through a licensed hazardous waste handler.[7][8]

Part 2: The Core Directive: Segregation and Containerization

The foundational principle of chemical waste management is segregation.[9] Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[6] Improper mixing can lead to dangerous reactions, complicate the disposal process, and increase costs.[10]

Key Disposal Principles:

  • DO NOT Drain Dispose: This compound must never be poured down the sanitary sewer.[2][11]

  • DO NOT Dispose in Regular Trash: Solid waste and empty containers with residue are considered hazardous.[1]

  • DO NOT Evaporate: Allowing solvents from solutions to evaporate in a fume hood is not a permissible disposal method.[11][12]

The logical workflow for proper disposal is a critical process that ensures safety and compliance at every stage.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Pickup gen Waste Generation (Solid, Liquid, or Contaminated Material) haz Characterize as Hazardous Waste gen->haz solid Solid Waste (e.g., unused reagent, contaminated weigh paper) liquid Liquid Waste (e.g., reaction mixtures, solutions) ppe Contaminated Materials (e.g., gloves, wipes, pipette tips) container Select Compatible Container (HDPE or Glass, sealable lid) solid->container liquid->container ppe->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange Pickup via Institutional EHS Department saa->pickup

Sources

Mastering the Safe Handling of (4-Cyano-2-methylphenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the integrity of your work and the safety of your laboratory environment are paramount. (4-Cyano-2-methylphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. However, its utility is matched by potential hazards that necessitate a robust and informed approach to its handling. This guide provides essential, actionable intelligence for the safe and effective use of this compound, ensuring that your scientific pursuits are not compromised by avoidable risks.

Hazard Assessment: Understanding the Risks

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound, like many substituted phenylboronic acids, is a fine organic powder that presents specific health risks upon exposure.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks. For this compound (CAS No. 313546-18-8), the following hazard statements are critical to recognize[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, a safety data sheet for the closely related isomer, (5-Cyano-2-methylphenyl)boronic acid, indicates additional potential hazards, including being harmful if swallowed or inhaled (Acute toxicity, Category 4)[2]. Given the structural similarity, it is scientifically prudent to handle this compound with the assumption of similar acute toxicity risks.

These classifications dictate the necessity of specific engineering controls and personal protective equipment (PPE) to prevent inadvertent exposure through skin contact, eye contact, or inhalation of the dust.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, a multi-layered approach to PPE is required to create effective barriers against exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and subsequent irritation[3]. Gloves should be inspected before use and disposed of immediately if contaminated.
Eye Protection Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or during tasks with a high splash potential.Protects against dust particles and potential splashes, preventing serious eye irritation[2][4]. Standard safety glasses do not provide a sufficient seal.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination with the chemical powder[4].
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls are insufficient or when handling large quantities outside of a fume hood.Mitigates the risk of inhaling the fine powder, which can cause respiratory tract irritation[2][5].

Table 1: Recommended Personal Protective Equipment for handling this compound.

Operational Plan: From Receipt to Reaction

A systematic and controlled workflow is essential to minimize exposure and prevent contamination. The following protocol outlines the key steps for safely handling this compound in a typical laboratory setting.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Before handling the solid, ensure that an eyewash station and safety shower are readily accessible[4].

    • All weighing and handling of the solid chemical should be conducted within a certified chemical fume hood to control the inhalation hazard[2].

    • The work surface within the fume hood should be clean and uncluttered.

  • Weighing the Reagent :

    • Don all required PPE as detailed in Table 1.

    • To minimize the generation of airborne dust, gently tap the container before opening to settle the contents.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid any rapid movements that could create dust clouds.

  • Addition to the Reaction :

    • If adding the solid directly to a reaction vessel, do so slowly and carefully.

    • If dissolving the solid in a solvent first, add the solvent to the solid in a controlled manner to prevent splashing.

  • Post-Handling Decontamination :

    • Thoroughly clean the spatula and any other equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves[5].

Disposal Plan: Managing Contaminated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Segregation of Waste :

    • Establish a clearly labeled, sealed container for solid hazardous waste in the work area.

    • This container is for the disposal of items such as used gloves, weigh boats, and contaminated paper towels.

  • Collecting Contaminated Materials :

    • Immediately place all single-use contaminated items into the designated hazardous waste container.

    • Do not dispose of any contaminated materials in the regular trash.

  • Handling Empty Containers :

    • The original container of this compound, even when empty, will contain residual chemical.

    • Rinse the empty container three times with a suitable solvent (e.g., the solvent used in your reaction). The rinsate must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing and allowing it to dry, deface the label on the container before disposing of it according to your institution's guidelines for decontaminated glassware or plastic.

  • Final Disposal :

    • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor[2].

Visualizing the Workflow

To ensure a clear understanding of the entire handling process, the following diagram illustrates the logical flow from preparation to final disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Prepare Fume Hood & Verify Safety Equipment don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Carefully Weigh Solid don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer clean_equip 5. Clean Equipment & Work Area transfer->clean_equip dispose_solid 6. Dispose of Contaminated Solids in Hazardous Waste clean_equip->dispose_solid doff_ppe 7. Doff PPE & Wash Hands dispose_solid->doff_ppe end_op End of Operation doff_ppe->end_op start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (5-Cyano-2-methylphenyl)boronic acid.
  • Chemical Label. (n.d.). (4-Cyano-2-methyl-phenyl)boronic acid.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.